molecular formula C40H56 B082249 13-cis-Lycopene CAS No. 13018-46-7

13-cis-Lycopene

Cat. No.: B082249
CAS No.: 13018-46-7
M. Wt: 536.9 g/mol
InChI Key: OAIJSZIZWZSQBC-FZXCKFLSSA-N
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Description

13-cis-lycopene is an acyclic carotene that is lycopene having a cis-double bond at position 13. It has a role as a plant metabolite and an antioxidant. It contains a carotenoid. psi-end group.
This compound is a natural product found in Psidium guajava with data available.

Properties

CAS No.

13018-46-7

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21-,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

OAIJSZIZWZSQBC-FZXCKFLSSA-N

SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\CCC=C(C)C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Synonyms

13-CIS-LYCOPENE

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of 13-cis-Lycopene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the biological activities of lycopene, predominantly as the all-trans isomer or as a mixture of cis- and trans-isomers. Research focusing specifically on the isolated biological effects of 13-cis-lycopene is limited. This guide synthesizes the available data on lycopene, with a focus on cis-isomers and specific findings related to this compound where available.

Introduction to Lycopene and its Isomers

Lycopene is a naturally occurring carotenoid pigment responsible for the red color in many fruits and vegetables, most notably tomatoes. It is a potent antioxidant and has been extensively studied for its potential health benefits, including anti-cancer and anti-inflammatory properties. Lycopene exists in various isomeric forms, with the most abundant in nature being the all-trans isomer. However, in human tissues and plasma, cis-isomers, including this compound, are found in significant proportions, suggesting either preferential absorption or in vivo isomerization. The bent structure of cis-isomers is thought to contribute to their increased bioavailability compared to the linear all-trans form.

Bioavailability and Metabolism

The bioavailability of lycopene is influenced by its isomeric form. Studies have consistently shown that cis-isomers of lycopene are more bioavailable than the all-trans isomer. This is attributed to their greater solubility in bile acid micelles and a lower tendency to aggregate.

A molecular docking study has provided a potential mechanism for the enhanced bioavailability of certain cis-isomers. The study revealed that this compound (referred to as 13Z-Lycopene) exhibits a higher binding affinity to the Scavenger Receptor class B type I (SR-BI), a key transporter involved in lipid and carotenoid absorption, compared to all-trans-lycopene.[1]

ParameterAll-trans-LycopeneCis-Lycopene IsomersThis compoundReference
Bioavailability LowerHigherHigher binding affinity to SR-BI receptor[1]
Predominance in Diet HighLow-
Predominance in Tissues LowHighPresent in human tissues

Table 1: Bioavailability characteristics of lycopene isomers.

Experimental Protocol: In Vitro Bio-accessibility of Lycopene Isomers

This protocol provides a general method for assessing the in vitro bio-accessibility of lycopene isomers, which can be adapted to compare this compound with other isomers.

Objective: To determine the efficiency of micellarization of different lycopene isomers during simulated digestion.

Materials:

  • Purified lycopene isomers (all-trans, 13-cis, etc.)

  • Bile salts (e.g., sodium taurocholate, sodium glycocholate)

  • Phospholipids (e.g., phosphatidylcholine)

  • Lipase, pepsin, and pancreatin

  • Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF)

  • HPLC system with a C30 column

Procedure:

  • Sample Preparation: Dissolve a known amount of each purified lycopene isomer in a suitable organic solvent (e.g., THF) and then incorporate it into a food matrix (e.g., oil).

  • Simulated Gastric Digestion: Incubate the sample in SGF containing pepsin at 37°C with gentle agitation to simulate stomach digestion.

  • Simulated Intestinal Digestion: Neutralize the gastric digestate and add SIF containing bile salts, phospholipids, and pancreatin. Incubate at 37°C with gentle agitation.

  • Micelle Isolation: Centrifuge the intestinal digestate to separate the micellar fraction (supernatant) from the undigested material.

  • Lycopene Extraction: Extract lycopene from the micellar fraction using an organic solvent mixture (e.g., hexane:ethanol:acetone).

  • HPLC Analysis: Analyze the extracted lycopene isomers using an HPLC system with a C30 column and a photodiode array detector.

  • Calculation: Calculate the bio-accessibility as the percentage of the initial amount of each lycopene isomer that is present in the micellar fraction.

Biological Activities of this compound

While specific quantitative data for isolated this compound is scarce, research on lycopene isomer mixtures provides insights into its potential biological activities.

Antioxidant Activity

Lycopene is a powerful antioxidant, capable of quenching singlet oxygen and scavenging free radicals. The antioxidant capacity of lycopene isomers varies. One study ranked the antioxidant potential of major lycopene isomers as follows: 5-cis > all-trans > 9-cis > 13-cis. However, another computational study suggested that 5-cis and 13-cis isomers are the most kinetically favorable for radical scavenging via the Hydrogen Atom Transfer (HAT) mechanism.

Lycopene IsomerAntioxidant Capacity RankingKinetic Favorability (HAT mechanism)
5-cis-Lycopene 1Most Favorable
all-trans-Lycopene 2-
9-cis-Lycopene 3-
This compound 4Favorable

Table 2: Antioxidant properties of lycopene isomers.

Anti-Cancer Activity
Cell LineCancer TypeLycopene ConcentrationEffectReference
HT-29Colon Cancer10 µM (IC50)Inhibition of proliferation[2]
CAL-27, SCC-9Oral Cancer0.5, 1, 2 µMInhibition of proliferation (dose and time-dependent)[3]
MDA-MB-231Breast Cancer1.3 µM (IC50)Inhibition of growth[4]
H-Ras MCF10ABreast Cancer13 µM (IC50)Inhibition of growth[4]

Table 3: Anti-proliferative effects of lycopene (isomer mixtures) on various cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the effect of this compound on cancer cell viability.

Objective: To determine the concentration-dependent effect of this compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., PC-3, MCF-7, HT-29)

  • Cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics

  • Purified this compound

  • Vehicle control (e.g., THF, DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentration of the vehicle should be kept constant across all treatments. Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Modulation of Signaling Pathways

Lycopene has been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt and NF-κB pathways. The specific contribution of this compound to these effects is an area for further research.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is common in many cancers. Lycopene has been shown to suppress the PI3K/Akt pathway, leading to the inhibition of cancer cell proliferation.[2][5] For example, in human colon cancer cells, lycopene treatment suppressed the activation of Akt.[2]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b Proliferation Cell Proliferation & Survival mTOR->Proliferation Lycopene Lycopene Lycopene->PI3K Lycopene->Akt beta_catenin β-catenin GSK3b->beta_catenin promotes degradation beta_catenin->Proliferation promotes

Caption: Lycopene's inhibition of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Lycopene has been demonstrated to inhibit NF-κB activation by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of NF-κB nuclear translocation and transcriptional activity.[6][7]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory\nStimuli (e.g., TNF-α)->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates IkB_p p-IκB (degradation) IkB->IkB_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Lycopene Lycopene Lycopene->IKK Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_n->Gene_Expression activates

Caption: Lycopene's inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While the current body of research strongly supports the health benefits of lycopene, particularly its cis-isomers, there is a clear need for further investigation into the specific biological activities of this compound. Future studies should focus on using purified this compound to obtain quantitative data on its anti-cancer efficacy, antioxidant capacity, and its specific effects on key signaling pathways. Elucidating the precise mechanisms of action of individual lycopene isomers will be crucial for developing targeted nutritional and therapeutic strategies for disease prevention and treatment.

Experimental Workflow Example

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis start Isolate & Purify This compound treat_cells Treat Cells with This compound start->treat_cells prepare_cells Culture Cancer Cell Lines prepare_cells->treat_cells viability_assay Cell Viability (MTT Assay) treat_cells->viability_assay western_blot Protein Expression (Western Blot) treat_cells->western_blot qpcr Gene Expression (qPCR) treat_cells->qpcr analyze_viability Determine IC50 viability_assay->analyze_viability analyze_protein Quantify Protein Level Changes western_blot->analyze_protein analyze_gene Quantify Gene Expression Changes qpcr->analyze_gene conclusion Conclusion on Biological Significance analyze_viability->conclusion analyze_protein->conclusion analyze_gene->conclusion

Caption: A typical experimental workflow for investigating this compound.

References

The Occurrence and Analysis of 13-cis-Lycopene in the Botanical Realm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopene, a carotenoid pigment responsible for the red color in many fruits and vegetables, exists in various isomeric forms. While all-trans-lycopene is the most abundant isomer in raw produce, the significance of its cis-isomers, particularly 13-cis-lycopene, is increasingly recognized due to their enhanced bioavailability and potential health benefits. This technical guide provides a comprehensive overview of the natural sources, discovery, and analytical methodologies for this compound in plants. It delves into the biosynthetic pathways leading to its formation and the factors influencing its prevalence. Detailed experimental protocols for extraction and quantification are provided, alongside quantitative data from various plant sources, to serve as a valuable resource for researchers in the fields of phytochemistry, nutrition, and drug development.

Natural Sources and Discovery of this compound

While all-trans-lycopene is the predominant isomer in most red-pigmented fruits and vegetables, certain plant varieties and processing conditions can lead to a significant accumulation of cis-isomers, including this compound.

Tomatoes (Solanum lycopersicum ): Tomatoes and their processed products are the most significant dietary source of lycopene.[1][2][3] While red tomatoes are rich in all-trans-lycopene, the tangerine tomato variety is a notable natural source of cis-lycopene, particularly tetra-cis-lycopene (prolycopene).[4] The recessive mutation in the tangerine gene results in a deficiency of the enzyme carotenoid isomerase (CRTISO), leading to the accumulation of various cis-isomers.[4] Heat processing of tomatoes, such as in the preparation of sauces and pastes, also promotes the isomerization of all-trans-lycopene to its cis-forms, including 5-cis, 9-cis, and this compound.[5][6][7]

Other Plant Sources: Although less concentrated than in tomatoes, lycopene and its isomers are present in other fruits and vegetables with pink or red flesh. These include watermelon, pink grapefruit, guava, and papaya.[2] The isomeric profile in these sources is predominantly all-trans in their raw state, but processing can increase the proportion of cis-isomers.

The discovery of significant levels of cis-lycopene isomers in human serum and tissues, despite the dietary prevalence of the all-trans form, spurred research into their formation and absorption.[4][5] This led to the understanding that cis-isomers, including this compound, are more bioavailable than the all-trans isomer.[4][5][8] Their bent molecular structure prevents aggregation and enhances solubility in mixed micelles in the gut, facilitating absorption.[4][5]

Quantitative Data of Lycopene Isomers in Plant Sources

The following table summarizes the quantitative data for lycopene and its isomers found in various plant sources.

Plant SourceCultivar/ProcessingTotal Lycopene (mg/100g FW)This compound (% of Total Lycopene)Other Cis-Isomers (% of Total Lycopene)Reference
Red TomatoFresh3.0< 5%~10% (total cis)[2][4]
Tangerine TomatoFreshNot specifiedPresent94% (total cis, mainly tetra-cis)[4]
Tomato SauceAll-trans-richNot specifiedPresent< 10%[5]
Tomato SauceCis-isomer-rich (heat-processed)Not specifiedPresent> 50%[5]
Sun-dried TomatoesNot specified45.9Not specifiedNot specified[2]
Tomato PuréeNot specified21.8Not specifiedNot specified[2]
GuavaNot specified5.2Not specifiedNot specified[2]
WatermelonNot specified4.5Not specifiedNot specified[2]
Pink GrapefruitNot specified1.1Not specifiedNot specified[2]
PapayaNot specified1.8Not specifiedNot specified[2]

Lycopene Biosynthesis and Isomerization in Plants

The biosynthesis of all-trans-lycopene in plants is a well-characterized pathway. The formation of cis-isomers can occur both enzymatically and non-enzymatically.

Lycopene Biosynthesis Pathway

The synthesis of lycopene from geranylgeranyl pyrophosphate (GGPP) involves a series of desaturation and isomerization steps. In plants, this process follows a poly-cis pathway.

Lycopene_Biosynthesis GGPP Geranylgeranyl Pyrophosphate Phytoene 15-cis-Phytoene GGPP->Phytoene ZetaCarotene 9,9'-di-cis-ζ-Carotene Phytoene->ZetaCarotene Neurosporene 7,9,9'-tri-cis-Neurosporene ZetaCarotene->Neurosporene Prolycopene 7,9,7',9'-tetra-cis-Lycopene (Prolycopene) Neurosporene->Prolycopene Lycopene all-trans-Lycopene Prolycopene->Lycopene

Caption: Simplified lycopene biosynthesis pathway in plants.

The key enzymes in this pathway are:

  • PSY (Phytoene Synthase): Catalyzes the condensation of two GGPP molecules to form 15-cis-phytoene.[9]

  • PDS (Phytoene Desaturase): Introduces two double bonds to form 9,9'-di-cis-ζ-carotene.[9][10]

  • ZDS (ζ-Carotene Desaturase): Catalyzes two further desaturation steps.[9][10]

  • CRTISO (Carotenoid Isomerase): Responsible for the isomerization of poly-cis-carotenoids to the all-trans form.[4][11][12] A deficiency in this enzyme, as seen in tangerine tomatoes, leads to the accumulation of cis-isomers.[4]

Isomerization of Lycopene

The conversion of all-trans-lycopene to its cis-isomers, including this compound, can be induced by several factors.

Lycopene_Isomerization cluster_factors Inducing Factors AllTrans all-trans-Lycopene CisIsomers cis-Isomers (5-cis, 9-cis, 13-cis, etc.) AllTrans->CisIsomers Heat Heat Light Light Acid Acidic pH

Caption: Factors inducing the isomerization of all-trans-lycopene.

  • Heat: Thermal processing is a major factor in the isomerization of lycopene.[5][6][13][14]

  • Light: Exposure to light can also promote the conversion of the all-trans isomer to various cis-isomers.[1]

  • Chemical Reactions: Acidic conditions can also contribute to isomerization.[1]

Experimental Protocols

Accurate quantification of this compound requires robust extraction and analytical methods.

Extraction of Lycopene from Plant Material

The following is a generalized protocol for the extraction of lycopene. Modifications may be necessary depending on the specific plant matrix.

Extraction_Workflow Start Plant Material (e.g., tomato paste) Homogenize Homogenization with solvent (e.g., acetone, ethanol) Start->Homogenize Extract Extraction (e.g., with hexane or ethyl acetate) Homogenize->Extract Wash Washing (to remove polar impurities) Extract->Wash Dry Drying (e.g., with anhydrous sodium sulfate) Wash->Dry Evaporate Evaporation of solvent Dry->Evaporate Reconstitute Reconstitution in injection solvent (e.g., MTBE/Methanol) Evaporate->Reconstitute Analyze HPLC/HPTLC Analysis Reconstitute->Analyze

Caption: General workflow for lycopene extraction from plant samples.

Detailed Protocol:

  • Sample Preparation: Homogenize a known weight of the plant material.

  • Extraction: Extract the homogenate with a suitable organic solvent mixture, such as hexane:acetone:ethanol (2:1:1 v/v/v). The use of solvents like acetone and methyl tert-butyl ether (MTBE) has also been reported.[4]

  • Phase Separation: Add water to the extract to facilitate phase separation.

  • Collection of Organic Layer: Collect the upper organic layer containing the carotenoids.

  • Washing: Wash the organic layer with water to remove any residual polar compounds.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., a mixture of MTBE and methanol).[15]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the separation and quantification of lycopene isomers.

Instrumentation and Conditions:

  • Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.[16][17]

  • Mobile Phase: A gradient elution using a mixture of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is typically employed.[16] An isocratic system with acetonitrile, methanol, and tetrahydrofuran has also been described.[18]

  • Detector: A photodiode array (PDA) or UV-Vis detector set at approximately 472 nm is used for detection.[16][19]

  • Quantification: Quantification is performed by comparing the peak areas of the sample with those of a standard curve prepared from a pure this compound standard. If a standard is unavailable, the concentration can be estimated using the extinction coefficient of all-trans-lycopene, though this is less accurate.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and high-throughput alternative for the quantification of lycopene.

Methodology:

  • Stationary Phase: HPTLC plates coated with silica gel 60 F254 are commonly used.[6]

  • Mobile Phase: A solvent system such as petroleum ether:toluene:water (5:5:0.5) can be used for development.[6]

  • Detection: The separated bands are visualized under UV light, and densitometric scanning is performed for quantification.

  • Quantification: The amount of lycopene is determined by comparing the peak area of the sample with that of a standard.

Conclusion

The study of this compound and other cis-isomers in plants is a burgeoning field with significant implications for human health. Their enhanced bioavailability makes them attractive targets for biofortification programs and for the development of functional foods and nutraceuticals. The methodologies outlined in this guide provide a robust framework for the accurate extraction, identification, and quantification of this compound, facilitating further research into its physiological roles and potential therapeutic applications. The continued exploration of natural sources rich in cis-lycopene and the optimization of processing techniques to enhance their formation will be crucial in harnessing the full health potential of this valuable carotenoid.

References

An In-depth Technical Guide to the Chemical Structure and Physical Properties of 13-cis-Lycopene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopene, a naturally occurring carotenoid, is a tetraterpene hydrocarbon that has garnered significant attention for its potent antioxidant properties and potential role in mitigating chronic diseases.[1] While all-trans-lycopene is the most stable and predominant isomer found in nature, research has increasingly focused on its various cis-isomers due to their distinct biological activities and bioavailability.[2][3] This technical guide provides a comprehensive overview of the chemical structure and physical properties of a specific geometric isomer, 13-cis-lycopene. This isomer is of particular interest as it is one of the major forms of lycopene found in human tissues.[1]

The presence of a cis-double bond at the 13th carbon position introduces a bend in the otherwise linear molecular structure of lycopene, which in turn influences its physicochemical characteristics and biological functions.[1] This guide will delve into the structural details, physical and spectral properties, experimental protocols for isolation and analysis, and its involvement in key biological signaling pathways.

Chemical Structure

This compound is an acyclic carotenoid with the same molecular formula as all-trans-lycopene but differs in the spatial arrangement of its atoms around the C13-C14 double bond.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (6E,8E,10E,12E,14Z,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene
Molecular Formula C40H56[4]
Molecular Weight 536.87 g/mol [2]
CAS Number 13018-46-7[4]

The key structural feature of this compound is the presence of a (Z)- or cis-configuration at the double bond between the 13th and 14th carbon atoms. This introduces a kink in the long polyene chain, distinguishing it from the linear all-trans isomer.

Physical Properties

The physical properties of this compound are influenced by its bent structure, which affects its crystallinity and intermolecular interactions.

Table 2: Physical Properties of Lycopene Isomers

PropertyThis compoundAll-trans-Lycopene
Melting Point Lower than all-trans isomer[5]172-177 °C[2][6]
Boiling Point Not specifically determined~660.9 °C (at 760 mmHg, estimated)[2]
Solubility in Water Insoluble[2][7]Insoluble[2][7]
Solubility in Organic Solvents More soluble than all-trans isomer in organic solvents, oils, and supercritical CO2.[8] Soluble in chloroform and benzene; sparingly soluble in ether and hexane; very slightly soluble in ethyl acetate; insoluble in methanol and ethanol.[2][7]Soluble in carbon disulfide, chloroform, and THF; sparingly soluble in ether and hexane; insoluble in methanol and ethanol.[2]
Appearance Red crystalline powderDeep red needles or crystalline powder[9]

The increased solubility of cis-isomers like this compound in organic solvents and lipid micelles is thought to contribute to their enhanced bioavailability compared to the all-trans form.[8]

Spectroscopic Properties

The extended conjugated polyene system in this compound gives rise to its characteristic spectroscopic properties, which are crucial for its identification and quantification.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound exhibits characteristic absorption maxima. A distinctive feature of cis-isomers is the appearance of a "cis-peak" in the near-UV region.

Table 3: UV-Visible Absorption Maxima of this compound

Solventλmax (nm)
Hexane442, 467, 499
Petroleum Ether444, 470, 502, and a "cis-peak" around 360
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of lycopene isomers. While detailed assignments for this compound are not broadly published, general spectra for lycopene have been reported.[14][15] The chemical shifts of the protons and carbons in the vicinity of the C13=C14 double bond would be expected to differ significantly between the all-trans and 13-cis isomers due to the change in stereochemistry.

Experimental Protocols

Isolation and Purification of this compound from Tomato Paste

This protocol describes a general procedure for the extraction of total lycopene from tomato paste, followed by chromatographic separation to isolate the 13-cis isomer.

5.1.1 Extraction of Total Lycopene

  • Sample Preparation: A known quantity of tomato paste is dehydrated by mixing with methanol. The mixture is shaken vigorously to prevent clumping.[5]

  • Solvent Extraction: The dehydrated tomato paste is then subjected to solvent extraction. A common solvent system is a mixture of petroleum ether and acetone (1:1, v/v).[16] The mixture is thoroughly agitated and then centrifuged to separate the solvent extract from the solid residue. This step is repeated to ensure maximum extraction of carotenoids.[16]

  • Phase Separation: The combined solvent extracts are washed with water to remove water-soluble impurities. The organic phase, containing the lycopene, is collected.[17]

  • Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator.[16]

5.1.2 Chromatographic Separation of Isomers

  • Column Chromatography: The concentrated extract can be first purified by column chromatography using alumina or silica gel as the stationary phase.[5][17] Elution with a non-polar solvent like hexane will first remove less polar carotenoids like β-carotene. A slightly more polar solvent system can then be used to elute the lycopene isomers.

  • High-Performance Liquid Chromatography (HPLC): For the separation of lycopene isomers, reversed-phase HPLC with a C30 column is highly effective.[9]

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is often used.[9]

    • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the characteristic absorption maxima of lycopene (around 470 nm).[9]

    • Identification: The this compound isomer is identified based on its retention time and its characteristic UV-Vis spectrum, including the "cis-peak."[9]

G Experimental Workflow for this compound Isolation cluster_extraction Extraction cluster_purification Purification & Separation Tomato_Paste Tomato Paste Dehydration Dehydration with Methanol Tomato_Paste->Dehydration Solvent_Extraction Solvent Extraction (Petroleum Ether/Acetone) Dehydration->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Extract_Collection Collect Supernatant Centrifugation->Extract_Collection Residue Residue (Re-extract) Centrifugation->Residue Washing Washing with Water Extract_Collection->Washing Residue->Solvent_Extraction Drying Drying over Na2SO4 Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Column_Chromatography Column Chromatography (Alumina/Silica) Concentration->Column_Chromatography HPLC HPLC (C30 Column) Column_Chromatography->HPLC cis_Lycopene This compound HPLC->cis_Lycopene

Isolation and purification workflow.

Biological Activity and Signaling Pathways

Lycopene isomers, including this compound, are known for their antioxidant activity and their ability to modulate various cellular signaling pathways implicated in health and disease.

Carotenoid Biosynthesis Pathway

This compound is an intermediate in the complex carotenoid biosynthesis pathway in plants. The pathway begins with the synthesis of phytoene, which then undergoes a series of desaturation and isomerization reactions to form various carotenoids, including all-trans-lycopene and its cis-isomers.

G Simplified Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Zeta_Carotene ζ-Carotene Phytoene->Zeta_Carotene Phytoene Desaturase (PDS) Neurosporene Neurosporene Zeta_Carotene->Neurosporene ζ-Carotene Desaturase (ZDS) Lycopene Lycopene Neurosporene->Lycopene alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase cis_Lycopene cis-Lycopene Isomers (e.g., this compound) Lycopene->cis_Lycopene Isomerization (Heat, Light) cis_Lycopene->Lycopene Isomerization

Key steps in carotenoid biosynthesis.
Inhibition of IGF-1 Signaling Pathway

The insulin-like growth factor 1 (IGF-1) signaling pathway plays a crucial role in cell growth and proliferation, and its dysregulation is implicated in cancer. Lycopene has been shown to interfere with this pathway.[7] It can reduce the growth stimulation of cancer cells by IGF-1.[7] This inhibitory effect is associated with a reduction in the tyrosine phosphorylation of the insulin receptor substrate 1 (IRS-1) and a decrease in the binding capacity of the AP-1 transcription complex.[3][7]

G Lycopene's Inhibition of the IGF-1 Signaling Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R IRS1 IRS-1 IGF1R->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Lycopene This compound Lycopene->IRS1 Inhibits Phosphorylation

Lycopene's effect on IGF-1 signaling.
Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is critical in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Lycopene has been demonstrated to inhibit this pathway.[18] In the absence of Wnt signaling, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK3β) and subsequently degraded.[18] Wnt signaling inhibits this complex, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression.[18] Lycopene can suppress the nuclear translocation of β-catenin, thereby inhibiting the expression of its target genes like c-myc and cyclin D1, which are involved in cell proliferation.[1]

G Lycopene's Modulation of the Wnt/β-catenin Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex_Off Destruction Complex (APC, Axin, GSK3β) beta_Catenin_Off β-catenin Destruction_Complex_Off->beta_Catenin_Off Phosphorylation Proteasome Proteasome beta_Catenin_Off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex_On Destruction Complex (Inactive) Frizzled->Destruction_Complex_On beta_Catenin_On β-catenin (Accumulates) Nucleus Nucleus beta_Catenin_On->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->Target_Genes Lycopene This compound Lycopene->Nucleus Inhibits Nuclear Translocation

Lycopene's impact on Wnt/β-catenin signaling.

References

Unlocking the Potential: A Technical Guide to the Bioavailability Differences Between 13-cis-Lycopene and all-trans-Lycopene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopene, a potent carotenoid antioxidant, has garnered significant attention for its potential health benefits, particularly in the prevention of chronic diseases. Predominantly found in tomatoes and tomato-based products, lycopene exists in various isomeric forms, with the all-trans isomer being the most abundant in nature. However, emerging research indicates that the geometric configuration of lycopene plays a crucial role in its bioavailability and subsequent physiological activity. This technical guide provides an in-depth analysis of the bioavailability differences between 13-cis-lycopene and its all-trans counterpart, offering a comprehensive resource for researchers, scientists, and drug development professionals. By synthesizing data from key studies, detailing experimental methodologies, and visualizing relevant biological and experimental pathways, this document aims to elucidate the superior absorption of cis-isomers of lycopene and the implications for future research and therapeutic applications.

Introduction

While dietary sources are rich in all-trans-lycopene, human plasma and tissues surprisingly contain a higher proportion of cis-isomers, including this compound.[1][2] This observation has led to the hypothesis that cis-isomers are either more readily absorbed or that in vivo isomerization from the all-trans form occurs.[3] Understanding the nuances of lycopene isomer bioavailability is paramount for optimizing its health benefits, whether through dietary recommendations, functional food development, or as a therapeutic agent. This guide will explore the factors influencing this differential absorption and the experimental evidence that substantiates the enhanced bioavailability of this compound.

Quantitative Bioavailability Data: A Comparative Analysis

Numerous studies have quantitatively assessed the bioavailability of lycopene isomers. The data consistently demonstrates a significant advantage for the cis-isomers in terms of absorption.

Study TypeLycopene SourceKey FindingsReference
Human Clinical Trial (Randomized, Cross-over)Tangerine Tomato Juice (94% cis-lycopene) vs. Red Tomato Juice (10% cis-lycopene)8.5-fold increase in lycopene bioavailability from tangerine tomato juice. Fractional absorption was 47.70% from tangerine and 4.98% from red tomato juice.[4][5][6]
Human Clinical Trial (Randomized, Cross-over)cis-isomer-rich tomato sauce (45% cis-isomers) vs. all-trans-rich tomato sauce (5% cis-isomers)Significantly higher total, total cis-, and all-trans-lycopene responses (Area Under the Curve) from the cis-isomer-rich sauce.[3][7]
In Vivo Animal Study (Lymph-cannulated ferrets)Oral dose of Lycored™ (91% all-trans lycopene)Mesenteric lymph secretions contained 77.4% cis-lycopene, while the initial dose contained only 6.2-17.5% cis-lycopene, indicating preferential absorption and/or isomerization.[8]
In Vitro StudyCrystalline lycopene (54.4% cis-lycopene) in bile acid micellesThe micelle preparation contained 75.9% cis-lycopene, suggesting greater solubility of cis-isomers in micelles.[8]

Experimental Protocols: Methodologies for Key Experiments

The following sections detail the methodologies employed in pivotal studies that have shaped our understanding of lycopene isomer bioavailability.

Human Clinical Trial: Tangerine vs. Red Tomato Juice
  • Study Design: A randomized, cross-over clinical trial.[5]

  • Participants: Healthy adult subjects (n=11, 6 males and 5 females).[5]

  • Intervention: Participants consumed two standardized meals, each delivering 10 mg of lycopene. One meal contained lycopene from tangerine tomato juice (94% cis-isomers), and the other from red tomato juice (10% cis-isomers).[5]

  • Sample Collection: Blood samples were collected over a 12-hour period following consumption of the test meal.[5]

  • Analytical Method: Triglyceride-rich lipoprotein (TRL) fractions were isolated from the plasma. Lycopene isomers in the TRLs were analyzed and quantified using High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry/Mass Spectrometry (HPLC-DAD-MS/MS).[5]

Human Clinical Trial: cis-isomer-rich vs. all-trans-rich Tomato Sauce
  • Study Design: A randomized cross-over trial with a 2-week washout period between interventions.[7]

  • Participants: Healthy adult subjects (n=12).[7]

  • Intervention: Participants consumed a standardized meal containing 150g of either a cis-isomer-rich tomato sauce (26.4 mg total lycopene/100g, 45% cis-isomers) or an all-trans-rich tomato sauce (32.5 mg total lycopene/100g, 5% cis-isomers) after an overnight fast.[7]

  • Sample Collection: Plasma TRL fractions were obtained over 9.5 hours following the meal.[7]

  • Analytical Method: Lycopene absorption was measured by analyzing the baseline-corrected area under the concentration vs. time curves (AUC) using HPLC with electrochemical detection.[7]

In Vivo Animal Study: Lymph-Cannulated Ferrets
  • Animal Model: Male ferrets with mesenteric lymph duct cannulation were utilized as they absorb carotenoids intact.[8]

  • Intervention: Ferrets were orally dosed with 40 mg of lycopene per kg of body weight from Lycored™, a tomato extract containing 91% all-trans lycopene, in soybean oil.[8]

  • Sample Collection: Lymph secretions were collected for 2 hours. Residual stomach and small intestinal contents, mucosa lining, and serum were also collected for analysis.[8]

  • Analytical Method: Lycopene isomers in the collected samples were analyzed by HPLC.[8]

Signaling and Metabolic Pathways

The differential bioavailability of lycopene isomers is rooted in their distinct physicochemical properties and interactions with biological systems during digestion and absorption.

Lycopene_Absorption_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Food Matrix Food Matrix all_trans_Lycopene all_trans_Lycopene Food Matrix->all_trans_Lycopene Release cis_Lycopene cis_Lycopene Micelle Micelle Isomerization Isomerization Micelle->Isomerization Uptake all_trans_Lycopene->Micelle Incorporation cis_Lycopene->Micelle Preferential Incorporation Chylomicron Chylomicron Lymph Lymph Chylomicron->Lymph Secretion cis_Lycopene_intra cis-Lycopene Isomerization->cis_Lycopene_intra all-trans to cis all_trans_Lycopene_intra all-trans-Lycopene Isomerization->all_trans_Lycopene_intra all-trans Metabolism Metabolism BCO2 BCO2 BCO2->Metabolism Cleavage to Apo-lycopenoids cis_Lycopene_intra->Chylomicron Packaging cis_Lycopene_intra->BCO2 all_trans_Lycopene_intra->Chylomicron

Caption: Lycopene Absorption and Isomerization Pathway.

The diagram above illustrates the key steps in lycopene absorption. After release from the food matrix, lycopene is incorporated into micelles. Studies suggest that cis-isomers are more readily incorporated into these micelles due to their bent shape, which disrupts aggregation and increases solubility.[2] A significant finding is that isomerization of all-trans-lycopene to cis-isomers occurs within the intestinal cells (enterocytes).[9][10] Once inside the enterocyte, lycopene isomers are packaged into chylomicrons and secreted into the lymphatic system. The enzyme β-carotene oxygenase 2 (BCO2) is involved in the eccentric cleavage of lycopene, with some evidence suggesting it may preferentially cleave cis-isomers.[11][12]

Experimental Workflow Visualization

A typical clinical trial to assess the bioavailability of lycopene isomers follows a structured workflow.

Lycopene_Bioavailability_Workflow Participant_Screening Participant Screening (Inclusion/Exclusion Criteria) Washout_Period Washout Period (Lycopene-restricted diet) Participant_Screening->Washout_Period Randomization Randomization Washout_Period->Randomization Intervention_A Intervention A (e.g., all-trans-Lycopene Meal) Randomization->Intervention_A Intervention_B Intervention B (e.g., this compound Meal) Randomization->Intervention_B Blood_Sampling Serial Blood Sampling (e.g., 0-12 hours post-meal) Intervention_A->Blood_Sampling Crossover Crossover (After Washout) Intervention_A->Crossover Group 1 Intervention_B->Blood_Sampling Intervention_B->Crossover Group 2 Plasma_Isolation Plasma Isolation Blood_Sampling->Plasma_Isolation TRL_Separation Triglyceride-Rich Lipoprotein (TRL) Separation Plasma_Isolation->TRL_Separation HPLC_Analysis HPLC-DAD-MS/MS Analysis (Quantification of Isomers) TRL_Separation->HPLC_Analysis Data_Analysis Pharmacokinetic Analysis (AUC Calculation) HPLC_Analysis->Data_Analysis Crossover->Washout_Period Repeat Protocol

Caption: Human Lycopene Bioavailability Study Workflow.

This workflow outlines the key stages of a robust clinical trial designed to compare the bioavailability of different lycopene isomers. It emphasizes the importance of a controlled study design, including a washout period to eliminate confounding dietary lycopene, randomization to prevent bias, and a crossover design where each participant acts as their own control. The analytical phase involves sophisticated techniques to isolate and precisely quantify the absorbed lycopene isomers.

Conclusion and Future Directions

  • Food and Supplement Formulation: Thermal processing of tomato products, which promotes the isomerization of all-trans to cis-lycopene, can enhance the bioavailability of lycopene.[3][13] Formulations of lycopene supplements should consider incorporating a higher ratio of cis-isomers to improve efficacy.

  • Therapeutic Applications: The superior bioavailability of cis-lycopene suggests that it may be a more effective form for therapeutic interventions targeting conditions where lycopene has shown promise, such as certain cancers and cardiovascular diseases.[14]

  • Future Research: Further investigation is warranted to fully elucidate the specific biological activities of individual cis-isomers, including this compound. Research into the precise mechanisms and enzymatic control of in vivo isomerization will provide a more complete picture of lycopene metabolism and its regulation. Additionally, exploring the impact of the food matrix on the absorption of different isomers remains an important area of study.[15]

References

The Pivotal Role of 13-cis-Lycopene in the Intricacies of Fruit Ripening

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientific Professionals

The transformation of fruit from a mature to a ripened state is a complex and highly regulated process involving a symphony of biochemical and physiological changes. Central to this metamorphosis is the accumulation of carotenoids, which not only impart the vibrant colors characteristic of ripe fruit but also serve as precursors to a variety of signaling molecules. Among these, 13-cis-lycopene, a geometric isomer of the more abundant all-trans-lycopene, is emerging as a key player in the regulation of fruit ripening. This technical guide provides a comprehensive overview of the current understanding of this compound's role, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Quantitative Dynamics of this compound During Fruit Ripening

The concentration of lycopene and its various isomers undergoes significant changes throughout the ripening process. While all-trans-lycopene is the predominant form, the relative abundance of cis-isomers, including this compound, is of particular interest due to their potential for increased bioavailability and distinct biological activities. In tomatoes (Solanum lycopersicum), a model organism for studying climacteric fruit ripening, the accumulation of lycopene is a hallmark of the transition from the mature green to the red ripe stage. This increase is not monolithic, with the profile of lycopene isomers shifting as ripening progresses.

While extensive data exists for total lycopene content, specific quantification of this compound across ripening stages is less common but crucial for understanding its potential regulatory functions. The following table summarizes representative data on total lycopene concentrations during tomato ripening, which provides a context for the dynamics of its isomers. It is important to note that the proportion of cis-isomers, including this compound, can increase with thermal processing and even during post-harvest storage.[1][2]

Ripening StageTypical Total Lycopene Content (µg/g Fresh Weight)Reference(s)
Mature Green0.42 - 0.8[3]
Breaker1.0 - 5.0[4]
Turning6.57 (in some varieties) - 30.0[5]
Pink31.8 - 57.7[6]
Light Red~85.41 (in some varieties)[5]
Red Ripe46.2 - 348.8[6]
OverripeCan show a decrease from the red ripe stage[7]

Note: These values are indicative and can vary significantly based on fruit variety, cultivation conditions, and analytical methods.

High-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying lycopene isomers. Chromatograms of tomato extracts clearly show distinct peaks for various isomers, including this compound, allowing for their individual quantification.[8][9]

The Biosynthetic Pathway and Formation of this compound

In plants, the biosynthesis of all-trans-lycopene proceeds through a poly-cis pathway.[10] The formation of various cis-isomers of lycopene, including this compound, can occur through isomerization from the all-trans form, a process that can be influenced by light, heat, and enzymatic activity. Theoretical studies suggest that the energy barrier for the rotation of the all-trans isomer to the 13-cis form is the lowest among the mono-cis isomers, potentially contributing to its presence in fruit tissues.[11] The enzyme carotenoid isomerase (CRTISO) plays a crucial role in the conversion of poly-cis-carotenoids to all-trans-lycopene.[12][13] Perturbations in the activity of this enzyme can lead to an accumulation of cis-isomers.

G Simplified Carotenoid Biosynthesis Pathway leading to Lycopene Isomers cluster_0 Upstream Pathway cluster_1 Isomerization and Branching Geranylgeranyl diphosphate Geranylgeranyl diphosphate Phytoene Phytoene Geranylgeranyl diphosphate->Phytoene PSY poly-cis-lycopene poly-cis-lycopene Phytoene->poly-cis-lycopene PDS, ZDS, ZISO all-trans-Lycopene all-trans-Lycopene poly-cis-lycopene->all-trans-Lycopene CRTISO This compound This compound all-trans-Lycopene->this compound Isomerization (Light, Heat) Other cis-Lycopenes Other cis-Lycopenes all-trans-Lycopene->Other cis-Lycopenes Isomerization Apocarotenoids Apocarotenoids all-trans-Lycopene->Apocarotenoids CCD This compound->Apocarotenoids CCD

Figure 1. Simplified pathway of lycopene biosynthesis and isomerization.

The Signaling Role of this compound and its Derivatives

While all-trans-lycopene is primarily known for its antioxidant properties, emerging evidence suggests that cis-isomers and their cleavage products, known as apocarotenoids, may function as signaling molecules that regulate various aspects of plant development, including fruit ripening.[14]

Carotenoid cleavage dioxygenases (CCDs) are a class of enzymes that can cleave carotenoids at specific double bonds to produce a variety of apocarotenoids. These smaller, often volatile, molecules can act as hormones, pigments, and signaling molecules. It is hypothesized that this compound can serve as a substrate for CCDs, leading to the production of specific apocarotenoids that influence the ripening process.

One such putative cleavage product is apo-13-lycopenone. Studies on the synthetic counterpart of this molecule have demonstrated its potential to act as a retinoic acid receptor (RAR) antagonist in animal systems.[1][15] While plants do not have RARs, this finding highlights the potential for apolycopenoids to interact with nuclear receptors or other signaling components in plant cells to modulate gene expression.

The ripening of climacteric fruits is tightly regulated by the plant hormone ethylene. It is plausible that this compound-derived apocarotenoids could interact with the ethylene signaling pathway or other hormonal pathways, such as those involving auxin and jasmonic acid, to fine-tune the expression of ripening-associated genes.[4][16][17] These genes include those responsible for ethylene biosynthesis, cell wall degradation, and the synthesis of other pigments and flavor compounds.

G Hypothesized Signaling Pathway of this compound in Fruit Ripening This compound This compound CCD Carotenoid Cleavage Dioxygenase (CCD) This compound->CCD Apo-13-lycopenone\n(and other apocarotenoids) Apo-13-lycopenone (and other apocarotenoids) CCD->Apo-13-lycopenone\n(and other apocarotenoids) Signal_Transduction Signal Transduction Cascade (e.g., interaction with receptors) Apo-13-lycopenone\n(and other apocarotenoids)->Signal_Transduction Ripening_Regulators Ripening Regulatory Genes (e.g., TFs, Hormone Synthesis) Signal_Transduction->Ripening_Regulators Ethylene_Biosynthesis Ethylene_Biosynthesis Ripening_Regulators->Ethylene_Biosynthesis Cell_Wall_Modification Cell_Wall_Modification Ripening_Regulators->Cell_Wall_Modification Pigment_Flavor_Synthesis Pigment_Flavor_Synthesis Ripening_Regulators->Pigment_Flavor_Synthesis

Figure 2. Hypothesized signaling cascade involving this compound.

Experimental Protocols for Investigating the Role of this compound

To elucidate the precise functions of this compound in fruit ripening, a combination of analytical and functional genomics approaches is required.

Quantification of this compound by HPLC

Objective: To accurately measure the concentration of this compound in fruit tissue at different ripening stages.

Methodology:

  • Sample Preparation:

    • Harvest fruits at distinct ripening stages (e.g., mature green, breaker, turning, pink, light red, red).

    • Homogenize a known weight of the fruit pericarp tissue under subdued light to prevent photo-isomerization.

    • Freeze-dry the homogenate for stable storage and subsequent extraction.

  • Extraction:

    • Extract a known amount of the lyophilized tissue with a solvent mixture, typically containing hexane, acetone, and ethanol in a 2:1:1 ratio, on ice.[18]

    • Repeat the extraction until the tissue is colorless.

    • Pool the extracts and wash with water to remove hydrophilic compounds.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Redissolve the dried extract in a suitable solvent for injection (e.g., a mixture of methyl tert-butyl ether and methanol).[19]

    • Inject the sample into an HPLC system equipped with a C30 reverse-phase column, which is optimal for separating carotenoid isomers.

    • Use a gradient elution program with a mobile phase consisting of solvents like methanol, methyl tert-butyl ether, and water.[20]

    • Detect and identify this compound using a photodiode array (PDA) detector based on its characteristic absorption spectrum and retention time compared to a pure standard.

    • Confirm the identity using mass spectrometry (MS) detection.[9]

    • Quantify the concentration using a calibration curve generated from a this compound standard.

G Workflow for Quantification of this compound cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Start Fruit Tissue (Defined Ripening Stage) Homogenize Homogenization (Subdued Light) Start->Homogenize FreezeDry Freeze-Drying Homogenize->FreezeDry Extract Solvent Extraction (Hexane:Acetone:Ethanol) FreezeDry->Extract Wash Washing Extract->Wash Dry Drying and Evaporation Wash->Dry Redissolve Redissolve in Injection Solvent Dry->Redissolve HPLC HPLC-PDA-MS (C30 Column) Redissolve->HPLC Quantify Quantification (Calibration Curve) HPLC->Quantify End Results Quantify->End Concentration of This compound

Figure 3. Experimental workflow for this compound quantification.

Bioassays to Determine the Biological Activity of this compound

Objective: To assess the direct effect of this compound on ripening-related processes in fruit tissue.

Methodology:

  • Preparation of Fruit Discs:

    • Use fruits at the mature green or breaker stage, as they are responsive to ripening stimuli.

    • Surface sterilize the fruits to prevent microbial contamination.

    • Excise pericarp discs of a uniform size under sterile conditions.

  • Treatment Application:

    • Prepare solutions of purified this compound at various concentrations in a suitable solvent (e.g., ethanol or DMSO), with a solvent-only control.

    • Apply the solutions to the fruit discs, ensuring even distribution.

    • Incubate the treated discs in a controlled environment (temperature, humidity, and light).

  • Analysis of Ripening Parameters:

    • Ethylene Production: At specific time points, enclose the discs in airtight containers and measure ethylene production in the headspace using gas chromatography.

    • Color Change: Monitor the change in color of the discs using a chromameter.

    • Gene Expression Analysis: Extract RNA from the discs at different time points and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key ripening-related genes (e.g., ACS, ACO, PSY, PDS, and cell wall modifying enzymes).

    • Metabolite Analysis: Analyze changes in other carotenoids and relevant metabolites using HPLC or other appropriate techniques.

Future Directions and Conclusion

The study of this compound and its role in fruit ripening is a burgeoning field with significant potential to deepen our understanding of the complex regulatory networks that govern this vital developmental process. While the presence of this isomer is established, its precise functions as a signaling molecule are yet to be fully elucidated. Future research should focus on:

  • Comprehensive Isomer Profiling: Generating detailed quantitative data on the dynamics of all lycopene isomers in a wider range of fruits during ripening.

  • Identification of Cleavage Products: Identifying the specific apocarotenoids derived from the cleavage of this compound in vivo.

  • Receptor Identification: Uncovering the cellular receptors or binding partners for this compound-derived signaling molecules.

  • Genetic Manipulation: Utilizing gene editing technologies like CRISPR/Cas9 to modulate the expression of genes involved in lycopene isomerization and cleavage to observe the effects on fruit ripening.

References

Unlocking the Therapeutic Potential of 13-cis-Lycopene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopene, a lipophilic carotenoid, has garnered significant scientific interest for its potential health-promoting properties, primarily attributed to its potent antioxidant and anti-inflammatory activities. While the all-trans isomer is the most abundant form in nature, emerging research indicates that cis-isomers, including 13-cis-lycopene, may possess enhanced bioavailability and distinct biological activities. This technical guide provides an in-depth exploration of the potential health benefits associated with this compound intake, with a focus on its mechanisms of action, relevant signaling pathways, and supporting quantitative data. Detailed experimental methodologies are provided for key analytical techniques, and critical signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential in drug development.

Introduction: The Significance of Lycopene Isomers

Lycopene is a tetraterpene hydrocarbon responsible for the red color of tomatoes, watermelon, and other fruits. Its structure, characterized by a long chain of conjugated double bonds, is the basis for its antioxidant capacity. In dietary sources, lycopene predominantly exists in the all-trans configuration. However, within the human body, a significant proportion is converted to or preferentially absorbed as various cis-isomers, including 5-cis, 9-cis, and this compound.[1][2] Studies suggest that these cis-isomers may be more readily absorbed and incorporated into tissues compared to the all-trans form, potentially leading to greater biological efficacy.[3][4] This guide will focus on the available scientific evidence pertaining to the health benefits of lycopene, with a specific emphasis on data related to the 13-cis isomer where available.

Bioavailability and Tissue Distribution

The bioavailability of lycopene is influenced by several factors, including the food matrix, processing methods, and the presence of dietary fats. Notably, the isomeric form plays a crucial role. Research indicates that cis-isomers of lycopene are more bioavailable than the all-trans isomer.[3][5] This is attributed to their lower tendency to aggregate, greater solubility in bile acid micelles, and potentially preferential incorporation into chylomicrons.[3][4]

While it is challenging to isolate the specific bioavailability of this compound from studies involving a mixture of isomers, human and animal studies have consistently shown an enrichment of cis-isomers in blood and tissues post-consumption of lycopene-rich foods.[1]

Table 1: Bioavailability and Distribution of Lycopene Isomers

ParameterFindingSpecies/ModelReference
Bioavailability cis-isomers are substantially more bioavailable than all-trans lycopene.Ferrets[3]
Mesenteric lymph secretions contained 77.4% cis-lycopene after a dose of primarily all-trans lycopene.Ferrets[5]
Marked 8.5-fold increase in lycopene bioavailability from tangerine tomatoes (94% cis) compared to red tomato juice (10% cis).Humans[6]
Tissue Distribution In addition to all-trans lycopene, 9-cis, 13-cis, and 15-cis isomers were present, accounting for over 50% of total lycopene.Human serum and tissues[1]
Lycopene was the predominant carotenoid in the testes.Humans[1]
Small HDL particles were directly associated with this compound.Humans (Type 2 Diabetes subjects)[7]

Potential Health Benefits and Mechanisms of Action

The health benefits of lycopene are multifaceted, spanning antioxidant, anti-inflammatory, and anti-cancer activities. These effects are mediated through the modulation of various cellular signaling pathways.

Antioxidant Activity

Lycopene is a highly efficient quencher of singlet oxygen and other reactive oxygen species (ROS). This antioxidant capacity is central to its protective effects against cellular damage. While all isomers exhibit antioxidant properties, some studies suggest that certain cis-isomers may have superior activity. A theoretical study using Density Functional Theory (DFT) ranked the antioxidant potential of lycopene isomers, suggesting a potential order of efficacy.[8]

Anti-inflammatory Effects

Chronic inflammation is a key driver of many chronic diseases. Lycopene has demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

Lycopene has been shown to inhibit the activation of NF-κB, a master regulator of inflammation.[9] This inhibition occurs through the suppression of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[10][11]

NF_kB_Pathway Lycopene Lycopene (including 13-cis) IKK IKK Lycopene->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkBa_p->NFkB_p65_p50 NFkB_translocation Nuclear Translocation NFkB_p65_p50->NFkB_translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_translocation->Pro_inflammatory_genes

Figure 1. Lycopene's inhibition of the NF-κB signaling pathway.

Anti-Cancer Activity

A significant body of research points to the anti-cancer potential of lycopene, particularly in prostate cancer.[12] The mechanisms are diverse and include the induction of apoptosis, inhibition of cell proliferation, and modulation of growth factor signaling.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Lycopene has been shown to suppress the activation of Akt, a key downstream effector of PI3K.[13][14][15] This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.

PI3K_Akt_Pathway Lycopene Lycopene (including 13-cis) Akt Akt Lycopene->Akt Inhibits Growth_Factors Growth Factors (e.g., IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Figure 2. Lycopene's modulation of the PI3K/Akt signaling pathway.

Table 2: Quantitative Data on the Anti-Cancer Effects of Lycopene

Cell LineEffectConcentrationIC50 ValueReference
HT-29 (Colon Cancer) Inhibited cell proliferation10 µM10 µM[15]
MCF-7 (Breast Cancer) Growth inhibition29.9 µM (168h)29.9 µM[16]
SK-BR-3 (Breast Cancer) Growth inhibition22.8 µM (168h)22.8 µM[16]
MDA-MB-468 (Breast Cancer) Growth inhibition10.3 µM (168h)10.3 µM[16]
PC3 (Prostate Cancer) Reduced proliferation≥1.25 µM (48h)Not specified[9]
MDA-MB-231 (Breast Cancer) Reduced proliferation≥1.25 µM (48h)Not specified[9]
PANC-1 (Pancreatic Cancer) Decreased cell viabilityDose-dependentNot specified[17]
HeLa (Cervical Cancer) Sensitizes to cisplatinNot specifiedNot specified[18]

Note: The lycopene used in these studies was often a mixture of isomers, and data specific to this compound is limited.

Activation of the Nrf2 Antioxidant Response Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Lycopene has been shown to activate the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11][12][13] This mechanism contributes significantly to its overall antioxidant and cytoprotective effects.

Nrf2_Pathway Lycopene Lycopene (including 13-cis) Keap1 Keap1 Lycopene->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_translocation Nuclear Translocation Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Solvent Extraction Sample->Extraction Concentration Concentration under N2 Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection Autosampler Injection Reconstitution->Injection Column C30 Reverse-Phase Column Injection->Column Detection UV-Vis Detector (~472 nm) Column->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification

References

A Technical Guide to the In Vitro Antioxidant Capacity of 13-cis-Lycopene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopene, a lipophilic carotenoid with the molecular formula C₄₀H₅₆, is a potent antioxidant found predominantly in tomatoes and other red fruits.[1][2] Its chemical structure, characterized by a long chain of eleven conjugated double bonds, is responsible for its color and antioxidant properties.[1] This polyene chain can exist in various geometric isomeric forms, including the thermodynamically stable all-trans isomer and several cis-isomers (e.g., 5-cis, 9-cis, 13-cis).[1] While the all-trans form is most common in raw foods, processing and heat can lead to isomerization, increasing the proportion of cis-isomers.[1]

The cis-isomers of lycopene, including 13-cis-lycopene, have garnered significant scientific interest due to their potentially higher bioavailability and distinct biological activities compared to the all-trans form.[3] Understanding the in vitro antioxidant capacity of this compound is crucial for evaluating its potential as a nutraceutical or therapeutic agent. This document provides a comprehensive technical overview of the methodologies used to assess its antioxidant potential, a summary of comparative data, and a visualization of its antioxidant mechanisms.

Mechanisms of Antioxidant Action

Lycopene's antioxidant activity stems from its ability to neutralize reactive oxygen species (ROS) and other free radicals. The primary mechanisms include:

  • Singlet Oxygen Quenching: Lycopene is one of the most effective quenchers of singlet oxygen (¹O₂), a high-energy, cytotoxic form of oxygen. It can dissipate the energy of singlet oxygen, returning it to its triplet ground state without being chemically altered itself.[4] This physical quenching is a highly efficient process.

  • Radical Scavenging: Lycopene can directly react with and neutralize free radicals, such as peroxyl radicals (ROO•) and hydroxyl radicals (•OH).[4] This chemical scavenging can occur through several pathways[4]:

    • Electron Transfer (ET): Lycopene donates an electron to a free radical, neutralizing it.

    • Allylic Hydrogen Abstraction (HAT): Lycopene donates a hydrogen atom from one of its allylic positions to a radical species.

    • Radical Adduct Formation: A free radical adds to the conjugated double bond system of the lycopene molecule.

The increased steric hindrance and bent shape of cis-isomers may influence their interaction with radicals and their solubility in different environments, thereby affecting their antioxidant capacity.[4]

cluster_mechanisms Lycopene Antioxidant Mechanisms Lycopene Lycopene (13-cis) Quenching Physical Quenching Lycopene->Quenching interacts with Scavenging Radical Scavenging Lycopene->Scavenging reacts with ROS Reactive Oxygen Species (ROS) (e.g., ROO•, •OH) ROS->Scavenging Singlet_O2 Singlet Oxygen (¹O₂) Singlet_O2->Quenching Ground_State_O2 Ground State O₂ Quenching->Ground_State_O2 results in Neutralized_ROS Neutralized Species (e.g., ROOH, H₂O) Scavenging->Neutralized_ROS results in (via ET, HAT, Adduct Formation)

Caption: Lycopene's primary antioxidant defense mechanisms.

Comparative In Vitro Antioxidant Capacity

Studies comparing the antioxidant activity of lycopene isomers have shown varied results depending on the assay used. While some reports suggest cis-isomers possess superior antioxidant activity, others find no significant difference. Generally, the order of antioxidant properties among isomers is reported as 5-cis > 9-cis > 7-cis > 13-cis > 11-cis > all-trans.[4] The enhanced activity of cis-isomers is often attributed to their better solubility and reduced self-aggregation in polar environments.[4]

The following table summarizes quantitative data from studies that evaluated lycopene with varying proportions of Z (cis)-isomers.

AssaySample DescriptionKey Finding (IC₅₀ or equivalent)Reference
ABTS Lycopene with 5% total Z-isomersIC₅₀ ≈ 80 µg/mL[3]
ABTS Lycopene with 30% total Z-isomersIC₅₀ ≈ 60 µg/mL[3]
ABTS Lycopene with 55% total Z-isomersIC₅₀ ≈ 35 µg/mL[3]
FRAP & ABTS Pure (5Z)-, (9Z)-, (13Z)-, and (all-E)-lycopeneNo significant differences were found between the isomers.[5]
Peroxyl Radical Scavenging (AAPH) Pure (5Z)-, (9Z)-, (13Z)-, and (all-E)-lycopeneScavenging activity was higher in the (Z)-isomers.[5]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial radicals.

These results indicate that while the specific activity of this compound may not differ significantly from other isomers in electron transfer-based assays like ABTS and FRAP, mixtures rich in cis-isomers demonstrate a clear dose-dependent increase in antioxidant capacity.[3][5]

Detailed Experimental Protocols

Assessing the antioxidant capacity of a lipophilic compound like this compound requires careful selection of solvents and assay conditions. Below are generalized protocols for common in vitro assays.

General Experimental Workflow

The workflow for assessing the antioxidant capacity of lycopene isomers involves sample preparation, execution of the chosen antioxidant assay, and data analysis.

cluster_workflow General Workflow for In Vitro Antioxidant Assays A 1. Sample Preparation - Dissolve this compound in an appropriate solvent (e.g., THF, hexane, acetone). - Prepare serial dilutions. B 2. Reagent Preparation - Prepare assay-specific radical solution (e.g., DPPH in methanol, ABTS•+ solution). C 3. Reaction Incubation - Mix lycopene solution with radical solution. - Incubate in the dark for a specified time (e.g., 30 minutes). A->C B->C D 4. Spectrophotometric Measurement - Measure absorbance at the characteristic λmax (e.g., 517 nm for DPPH, 734 nm for ABTS). C->D E 5. Data Analysis - Calculate percentage of radical scavenging. - Plot against concentration to determine IC₅₀ value. D->E

Caption: A standardized workflow for antioxidant capacity determination.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]

  • Materials:

    • DPPH (high purity)

    • Methanol or Ethanol

    • This compound sample dissolved in an appropriate solvent (e.g., tetrahydrofuran - THF)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • UV-Vis Spectrophotometer and cuvettes or 96-well plate reader

  • Protocol:

    • Prepare DPPH Solution: Prepare a fresh ~0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7] Store in the dark.

    • Prepare Sample Dilutions: Create a series of concentrations of the this compound solution.

    • Reaction: In a test tube or microplate well, add a small volume of the lycopene sample (e.g., 100 µL) to a larger volume of the DPPH solution (e.g., 2.9 mL).[6][8]

    • Incubation: Mix thoroughly and incubate the mixture in the dark at room temperature for 30 minutes.[6][7]

    • Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank.

    • Control: Prepare a control sample containing only the solvent used for the lycopene sample and the DPPH solution.

    • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100[6]

    • IC₅₀ Determination: Plot the scavenging percentage against the lycopene concentration to determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of an antioxidant.[9][10]

  • Materials:

    • ABTS diammonium salt

    • Potassium persulfate (K₂S₂O₈)

    • Phosphate-buffered saline (PBS) or ethanol

    • This compound sample and positive controls

    • Spectrophotometer

  • Protocol:

    • Prepare ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[10][11]

    • Prepare Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][11]

    • Prepare Sample Dilutions: Prepare a range of concentrations for the this compound sample.

    • Reaction: Add a small volume of the lycopene sample (e.g., 10 µL) to a large volume of the ABTS•+ working solution (e.g., 190 µL).[10][12]

    • Incubation: Mix and incubate at room temperature for a defined period (e.g., 5-30 minutes).[9][12]

    • Measurement: Record the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay. Determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[13]

  • Materials:

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O) solution

    • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

    • This compound sample

  • Protocol:

    • Prepare FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100-1000 µM) to create a standard curve.

    • Reaction: Add a small volume of the lycopene sample (or standard) to a larger volume of the pre-warmed FRAP reagent.

    • Incubation: Incubate the mixture at 37°C for a specified time (typically 4-30 minutes).

    • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

    • Calculation: Determine the FRAP value of the sample by comparing its absorbance change to the standard curve. Results are typically expressed as µmol Fe²⁺ equivalents per gram of sample.[13]

Conclusion

The in vitro antioxidant capacity of this compound is a subject of ongoing research, with evidence suggesting its activity is comparable to, and in some cases potentially superior to, the all-trans isomer, particularly in assays that model hydrogen atom transfer.[5] The choice of assay and solvent system is critical for obtaining accurate and reproducible results due to the lipophilic nature of lycopene. Standardized protocols, such as those detailed for DPPH, ABTS, and FRAP, provide a robust framework for evaluating the antioxidant potential of this compound and other isomers. Further research is warranted to fully elucidate the structure-activity relationships that govern the antioxidant properties of different lycopene isomers, which will be instrumental for their application in the pharmaceutical and nutraceutical industries.

References

The intricate dance of molecules: A technical guide to the isomerization of all-trans-lycopene to 13-cis-lycopene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the mechanisms, quantification, and experimental protocols for the isomerization of all-trans-lycopene to its 13-cis isomer was released today. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the critical factors governing this transformation, which is pivotal for enhancing the bioavailability and biological activity of lycopene.

Lycopene, a potent antioxidant carotenoid, exists predominantly in its all-trans form in nature, particularly in tomatoes and tomato-based products. However, research has consistently shown that cis-isomers, such as 13-cis-lycopene, are more readily absorbed by the human body and are found in significant concentrations in plasma and tissues.[1][2] This guide delves into the primary mechanisms driving the conversion from the thermodynamically stable all-trans isomer to the bioavailable 13-cis form: thermal isomerization, photoisomerization, and catalytic isomerization.

Core Mechanisms of Isomerization

The conversion of all-trans-lycopene to its various cis-isomers, including the prominent this compound, is a multifaceted process influenced by energy input and catalysts.

Thermal Isomerization: The application of heat is a common and effective method to induce the isomerization of all-trans-lycopene. This process is highly dependent on the temperature, duration of heating, and the matrix in which the lycopene is present.[1] Studies have shown that heating lycopene in various media, such as organic solvents or edible oils, leads to the formation of a mixture of cis-isomers, with this compound being a significant product.[3][4] The activation energy for the overall isomerization of all-trans-lycopene has been estimated to be around 52 kJ/mol in an olive oil/tomato emulsion.[5]

Photoisomerization: Exposure to light, particularly in the presence of photosensitizers, can efficiently promote the isomerization of all-trans-lycopene. The energy from absorbed photons facilitates the rotation around the carbon-carbon double bonds, leading to the formation of cis-isomers.[6] The quantum yield of this process, which is a measure of its efficiency, is influenced by the wavelength of light, the solvent, and the specific photosensitizer used. While the overall quantum yield for the formation of all-trans-lycopene from tetra-cis-lycopene using a sensitizer can be as high as 58%, specific quantum yields for the formation of this compound from the all-trans isomer are less commonly reported.[7][8]

Catalytic Isomerization: Certain catalysts can significantly accelerate the rate of isomerization, often under milder conditions than thermal methods. Iodine has been widely studied for its ability to catalyze the cis-trans equilibration of alkenes, including the polyene chain of lycopene.[9][10][11] More recently, heterogeneous catalysts, such as iodine-doped titanium dioxide (I-TiO2), have been shown to be highly efficient in converting all-trans-lycopene to its cis-isomers, with conversions exceeding 80% under specific conditions.[9][12] The proposed mechanism for iodine catalysis involves the reversible addition of an iodine radical to a double bond, allowing for rotation and subsequent elimination to yield the isomerized product.

Quantitative Analysis of Isomerization

The following tables summarize the quantitative data from various studies on the isomerization of all-trans-lycopene, providing a comparative overview of the different methods.

Table 1: Thermal Isomerization of all-trans-Lycopene

MatrixTemperature (°C)TimeKey FindingsReference
Olive oil/tomato emulsion80-140VariedActivation energy for isomerization was 52 kJ/mol. Equilibrium state of isomers is temperature-dependent.[5]
Safflower seed oil75, 85, 95Up to 24 h13-cis isomer was a major product of β-carotene isomerization, a related carotenoid.[3]
Hexane50VariedRate constant for the decrease of all-trans-lycopene was 3.19 × 10⁻⁵ s⁻¹. Equilibrium constant between all-trans and 13-cis was 0.29.[13][14]
Benzene50VariedRate constant for the decrease of all-trans-lycopene was 3.55 × 10⁻⁵ s⁻¹. Equilibrium constant between all-trans and 13-cis was 0.31.[13][14]
Tomato Pulp with Olive Oil1201 hTotal Z-isomer content increased to 30.4%.[15]
Tomato Pulp with Olive Oil1501 hTotal Z-isomer content increased to 75.7%.[15]

Table 2: Catalytic Isomerization of all-trans-Lycopene

CatalystSolventTemperature (°C)TimeConversion/YieldReference
Iodine-doped TiO2Ethyl acetate752 h>80% conversion of all-trans-lycopene.[9][12]
Iodinen-hexaneRoom TemperatureVariedEffective in catalyzing cis-trans equilibration.[9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isomerization and analysis of lycopene.

Protocol 1: Thermal Isomerization of Lycopene in an Oil Matrix
  • Preparation of Lycopene Solution: Dissolve a known concentration of purified all-trans-lycopene in a suitable oil (e.g., olive oil) to create a stock solution. Protect the solution from light to prevent photoisomerization.

  • Heating Procedure: Aliquot the lycopene-oil solution into sealed, airtight vials to minimize oxidation. Submerge the vials in a temperature-controlled oil bath or heating block set to the desired temperature (e.g., 80-140°C).

  • Time-Course Sampling: At specific time intervals, remove a vial from the heat source and immediately place it in an ice bath to quench the reaction.

  • Sample Preparation for Analysis: Extract the lycopene from the oil matrix using a suitable solvent system (e.g., a mixture of hexane, acetone, and ethanol). The extraction should be performed under dim light and reduced temperature.

  • HPLC Analysis: Analyze the extracted samples using HPLC with a C30 column to separate the different lycopene isomers.

Protocol 2: Iodine-Doped TiO2 Catalyzed Isomerization
  • Catalyst Preparation (Hydrothermal Method):

    • Mix tetrabutyl titanate with ethanol.

    • Separately, dissolve potassium iodate in deionized water.

    • Add the potassium iodate solution dropwise to the tetrabutyl titanate solution under vigorous stirring.

    • Transfer the resulting suspension to a Teflon-lined stainless steel autoclave and heat at a specified temperature (e.g., 120°C) for a designated time.

    • After cooling, wash the precipitate with deionized water and ethanol and dry it.

    • Calcine the dried powder in a vacuum at a specific temperature (e.g., 300°C) to obtain the I-TiO2 catalyst.

  • Isomerization Reaction:

    • Suspend a known amount of the I-TiO2 catalyst in a solution of all-trans-lycopene in an organic solvent (e.g., ethyl acetate).

    • Reflux the mixture at a controlled temperature (e.g., 75°C) for a specific duration (e.g., 2 hours) with constant stirring, protected from light.

  • Sample Analysis: After the reaction, centrifuge the mixture to remove the catalyst. Analyze the supernatant for lycopene isomer composition using HPLC-PDA.

Protocol 3: HPLC-PDA Analysis of Lycopene Isomers
  • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.

  • Column: Employ a C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), which is specifically designed for carotenoid isomer separation.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of two solvents. For example:

    • Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (e.g., 81:15:4, v/v/v).

    • Solvent B: MTBE/Methanol/Water (e.g., 91:7:2, v/v/v).

  • Gradient Program: A typical gradient could be a linear increase in the percentage of Solvent B over a set period to achieve optimal separation of the isomers.

  • Detection: Monitor the elution of lycopene isomers using the PDA detector at their maximum absorption wavelength, which is typically around 472 nm.

  • Quantification: Identify and quantify the different isomers based on their retention times and spectral characteristics compared to known standards or by using established molar absorption coefficients for each isomer.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.

Isomerization_Pathways cluster_trans cluster_cis all-trans-Lycopene all-trans-Lycopene This compound This compound all-trans-Lycopene->this compound Thermal Energy (Heat) all-trans-Lycopene->this compound Light (hν) ± Sensitizer all-trans-Lycopene->this compound Catalyst (e.g., I-TiO2)

Figure 1: Primary mechanisms for the isomerization of all-trans-lycopene.

Experimental_Workflow cluster_prep Preparation cluster_iso Isomerization cluster_analysis Analysis Sample all-trans-Lycopene Sample Thermal Thermal Treatment Sample->Thermal Photo Photoirradiation Sample->Photo Catalytic Catalytic Reaction Sample->Catalytic Extraction Solvent Extraction Thermal->Extraction Photo->Extraction Catalytic->Extraction HPLC HPLC-PDA Analysis Extraction->HPLC Quantification Isomer Quantification HPLC->Quantification

Figure 2: General experimental workflow for studying lycopene isomerization.

Iodine_Catalysis_Mechanism Start all-trans-Lycopene + I• Intermediate Adduct Radical Intermediate Start->Intermediate Addition Rotation C-C Bond Rotation Intermediate->Rotation Product This compound + I• Intermediate->Product Elimination Rotation->Intermediate Reversible

Figure 3: Simplified mechanism of iodine-catalyzed isomerization.

This technical guide provides a foundational understanding of the isomerization of all-trans-lycopene to this compound, offering valuable insights for the development of functional foods and pharmaceutical applications that harness the enhanced bioavailability of cis-lycopene isomers. The detailed protocols and compiled data serve as a practical resource for researchers aiming to control and analyze this important chemical transformation.

References

Methodological & Application

Application Note: Quantification of 13-cis-Lycopene using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of 13-cis-lycopene in various matrices, such as food and biological samples. The method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) with a C30 column, which offers excellent selectivity for carotenoid isomers. This document is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for this compound quantification.

Introduction

Lycopene, a potent antioxidant carotenoid, exists as a mixture of all-trans and various cis-isomers. The 13-cis-isomer is of particular interest due to its potential bioavailability and biological activity. Accurate quantification of this specific isomer is crucial for nutritional studies, food quality control, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of lycopene isomers.[1] The use of a C30 stationary phase is highly recommended for the separation of these structurally similar hydrophobic compounds, as it provides greater shape selectivity compared to traditional C18 columns.[2][3][4]

Experimental Workflow

HPLC_Workflow Sample Sample Collection (e.g., Tomato Paste, Plasma) Preparation Sample Preparation - Extraction - Saponification (optional) - Reconstitution Sample->Preparation Injection Sample Injection Preparation->Injection HPLC HPLC System Separation Chromatographic Separation HPLC->Separation Column C30 Reversed-Phase Column Column->HPLC MobilePhase Mobile Phase Delivery (Isocratic or Gradient) MobilePhase->HPLC Injection->Separation Detection PDA/UV-Vis Detection (approx. 470 nm) Separation->Detection Data Data Acquisition & Processing - Peak Identification - Integration - Quantification Detection->Data Report Results & Reporting Data->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

Materials and Reagents

  • Solvents: HPLC grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), ethyl acetate, n-hexane, and dichloromethane.

  • Reagents: Ethanol, butylated hydroxytoluene (BHT), N-ethyldiisopropylamine, potassium hydroxide (KOH), and anhydrous sodium sulfate.

  • Standards: this compound and all-trans-Lycopene (commercially available or prepared by iodine-catalyzed isomerization of all-trans-lycopene).

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).[4]

  • Homogenizer or sonicator.

  • Centrifuge.

  • Rotary evaporator.

  • Nitrogen evaporation system.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

Experimental Protocols

Standard Preparation
  • Stock Solution: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane or a mixture of hexane and dichloromethane) to obtain a stock solution of 100 µg/mL. To prevent degradation, it is advisable to work under subdued light and add an antioxidant like BHT to the solvent.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 10 µg/mL.

  • Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Sample Preparation (Example: Tomato Paste)
  • Extraction:

    • Weigh 1-2 g of the tomato paste into a mortar or a homogenizer tube.

    • Add a small amount of an antioxidant like BHT.

    • Add 20 mL of an extraction solvent mixture, such as hexane:acetone:ethanol (2:1:1, v/v/v).[5]

    • Homogenize the sample for 2-3 minutes.

    • Filter or centrifuge the mixture to separate the solid residue.

    • Collect the supernatant (organic phase).

    • Repeat the extraction process two more times with fresh solvent.

    • Pool the organic extracts.

  • Phase Separation:

    • Transfer the pooled extract to a separatory funnel.

    • Add an equal volume of deionized water and gently mix.

    • Allow the phases to separate. The upper hexane layer contains the carotenoids.

    • Discard the lower aqueous phase.

    • Wash the hexane phase with deionized water two more times.

  • Drying and Reconstitution:

    • Dry the hexane extract by passing it through a column of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35°C.

    • Reconstitute the residue in a known volume of the mobile phase or a suitable injection solvent.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC injection.

Note on Saponification: For samples with high lipid content, a saponification step may be necessary to remove interfering triglycerides. However, this process can potentially cause isomerization of lycopene and should be performed with caution.[6]

HPLC Conditions

The following table summarizes typical HPLC conditions for the analysis of this compound.

ParameterRecommended Conditions
Column C30 Reversed-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A: Methanol, B: Methyl tert-butyl ether (MTBE)
Gradient Start with a higher percentage of Methanol and gradually increase the percentage of MTBE. A typical gradient could be: 0-15 min, 95% A, 5% B; 15-25 min, ramp to 50% A, 50% B; 25-30 min, hold at 50% A, 50% B.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Injection Volume 10-20 µL
Detector PDA or UV-Vis
Detection Wavelength 472 nm (for all-trans and cis-lycopene isomers)

Data Presentation: Quantitative Summary

The following table provides a hypothetical example of quantitative data obtained from the analysis of different tomato product samples.

SampleThis compound (µg/g)All-trans-Lycopene (µg/g)Total Lycopene (µg/g)% this compound
Fresh Tomato2.5 ± 0.345.2 ± 2.147.7 ± 2.45.2%
Tomato Paste A8.1 ± 0.6120.5 ± 5.8128.6 ± 6.46.3%
Tomato Paste B10.2 ± 0.8115.3 ± 6.1125.5 ± 6.98.1%
Tomato Juice4.3 ± 0.465.7 ± 3.370.0 ± 3.76.1%

Signaling Pathways and Logical Relationships

The separation of lycopene isomers on a C30 column is based on the principle of reversed-phase chromatography, where the separation is driven by the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The long alkyl chains of the C30 stationary phase provide a high degree of shape selectivity, allowing for the resolution of geometric isomers like 13-cis and all-trans-lycopene.

Separation_Principle Analyte Lycopene Isomers (13-cis & all-trans) Interaction Differential Partitioning (Hydrophobic Interactions) Analyte->Interaction StationaryPhase Nonpolar C30 Stationary Phase StationaryPhase->Interaction MobilePhase Polar Mobile Phase MobilePhase->Interaction Separation Separation based on: - Hydrophobicity - Molecular Shape Interaction->Separation Elution Elution Order Separation->Elution Cis This compound Elution->Cis Earlier Elution (typically) Trans all-trans-Lycopene Elution->Trans Later Elution (typically)

Caption: Principle of lycopene isomer separation on a C30 column.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of this compound. The use of a C30 column is critical for achieving the necessary resolution of lycopene isomers. Adherence to the detailed sample preparation and chromatographic conditions will ensure accurate and reproducible results, which are essential for research and quality control in the food and pharmaceutical industries.

References

Application Note & Protocol: Extraction of 13-cis-Lycopene from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lycopene, a potent antioxidant carotenoid, is present in human plasma as a mixture of several geometric isomers, including all-trans and various cis-isomers. While all-trans-lycopene is the most abundant form in dietary sources like tomatoes, cis-isomers, such as 13-cis-lycopene, constitute a significant portion of the total lycopene found in human plasma and tissues, potentially exceeding 50%.[1][2][3][4] The distinct biological activities of these isomers necessitate reliable and precise methods for their extraction and quantification from biological matrices. This document provides a detailed protocol for the extraction of this compound from human plasma, followed by quantification using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity.[1][2][5]

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound from human plasma. It is crucial to handle samples with care to prevent degradation and isomerization of lycopene.

Materials and Reagents
  • Human plasma (collected in EDTA or heparin tubes)

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade, with 0.1% Butylated Hydroxytoluene - BHT)

  • Acetone (HPLC grade)

  • Toluene (HPLC grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Lycopene isomer standards (including this compound)

  • Internal Standard (e.g., β-apo-8'-carotenal or a stable isotope-labeled lycopene)

  • Nitrogen gas, high purity

  • Centrifuge tubes (amber, to protect from light)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge capable of reaching 4°C

  • Sample evaporator (e.g., nitrogen evaporator)

  • HPLC system with a C30 carotenoid column

  • Tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI)

Sample Preparation and Extraction

This protocol is adapted from methods that have been shown to be effective for the extraction of lycopene and its isomers from plasma.[6][7] Saponification is explicitly avoided as it has been demonstrated to cause degradation and isomerization of lycopene.[1][2][5]

  • Sample Thawing: Thaw frozen human plasma samples on ice, protected from light.

  • Protein Precipitation: To 200 µL of plasma in an amber centrifuge tube, add 400 µL of ethanol containing 0.1% BHT. BHT is added to prevent oxidation of the carotenoids.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.

  • Solvent Extraction: Add 1.0 mL of a hexane/toluene/acetone (10:7:7 v/v/v) mixture to the tube.

  • Vortexing and Centrifugation: Vortex again for 1 minute to ensure thorough mixing. Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to separate the layers.

  • Supernatant Collection: Carefully transfer the upper organic layer containing the extracted lycopene to a clean, amber tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, repeat the extraction (steps 4-6) on the remaining aqueous layer and combine the organic extracts.

  • Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of a suitable solvent for HPLC analysis, such as methyl tert-butyl ether (MtBE)/methanol (1:1 v/v).[6][7]

HPLC-MS/MS Analysis

For the specific quantification of this compound, a C30 carotenoid column is recommended for optimal separation of the various lycopene isomers.[1][5]

  • HPLC Column: C30 Carotenoid Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Methanol

  • Mobile Phase B: Methyl tert-butyl ether (MTBE)

  • Gradient Elution: A gradient solvent system is employed, starting with a higher percentage of methanol and gradually increasing the percentage of MTBE to elute the more nonpolar isomers.[1][5] An example gradient could be:

    • 0-10 min: 95% A, 5% B

    • 10-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25°C

  • MS/MS Detection: Utilize a tandem mass spectrometer with an APCI source in negative ion mode. Monitor the specific multiple reaction monitoring (MRM) transition for lycopene (m/z 536 -> 467).[1][2][5] This transition is characteristic of the lycopene molecular ion losing a terminal isoprene group.[5]

Data Presentation

The following table summarizes key quantitative data from a representative LC-MS/MS method for lycopene analysis in human plasma.[1][5]

ParameterValueReference(s)
Limit of Detection (LOD)11.2 fmol (injected on-column)[1][5]
Limit of Quantitation (LOQ)22.8 fmol (injected on-column)[1][5]
Interassay Precision< 10% Standard Deviation[1][5]
Linearity Range5-500 pmol (injected on-column)[1][5]
Average Plasma Concentration (Total Lycopene)0.37 µM (with a standard deviation of 0.038 µM)[1]

Visualization

The following diagram illustrates the experimental workflow for the extraction of this compound from human plasma.

Extraction_Workflow plasma Human Plasma Sample precipitate Protein Precipitation (Ethanol with 0.1% BHT) plasma->precipitate vortex1 Vortex precipitate->vortex1 extract Liquid-Liquid Extraction (Hexane/Toluene/Acetone) vortex1->extract vortex2 Vortex extract->vortex2 centrifuge Centrifugation (3,000 x g, 10 min, 4°C) vortex2->centrifuge collect Collect Organic Supernatant centrifuge->collect evaporate Evaporate to Dryness (Nitrogen Stream) collect->evaporate reconstitute Reconstitute in MtBE/Methanol evaporate->reconstitute analyze HPLC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the extraction of this compound from plasma.

References

Application of 13-cis-Lycopene as a Standard in Carotenoid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 13-cis-lycopene as a standard in carotenoid research. This document outlines the rationale for its use, detailed experimental protocols for sample preparation and analysis, and its application in studying the biological activities of lycopene isomers.

Introduction to this compound

Lycopene, a carotenoid responsible for the red color in fruits and vegetables like tomatoes, exists in various geometric isomers. While all-trans-lycopene is the most abundant form in nature, cis-isomers, including 5-cis, 9-cis, and this compound, are also present and are found in significant concentrations in human tissues.[1][2] The bent structure of cis-isomers, such as this compound, influences their physical properties, bioavailability, and biological activity.[3] Research suggests that cis-isomers may be more bioavailable than the all-trans form.[4] Given that this compound is a notable isomer found in both processed foods and biological systems, its use as an analytical standard is crucial for accurate quantification and for studying the specific biological effects of different lycopene isomers. However, it is important to note that this compound is less stable than other isomers like 5-cis, all-trans, and 9-cis lycopene.[5]

Applications of this compound as a Standard

As an analytical standard, this compound is primarily used for:

  • Identification and Quantification: Accurate identification and quantification of this compound in food matrices, biological tissues (e.g., plasma, serum, prostate), and pharmaceutical or nutraceutical formulations.

  • Isomerization Studies: Investigating the isomerization of all-trans-lycopene to its cis-isomers during food processing, digestion, and metabolism.

  • Bioavailability Studies: Assessing the relative bioavailability of different lycopene isomers.

  • In Vitro Biological Assays: Serving as a reference compound in studies evaluating the antioxidant, anti-inflammatory, and anti-cancer properties of specific lycopene isomers.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and activity of this compound.

Table 1: HPLC Retention Times for Lycopene Isomers

IsomerRelative Retention Time*Approximate Absolute Retention Time (min)HPLC ColumnReference
This compound0.614Not Specified[6]
9-cis-Lycopene0.819Not Specified[6]
all-trans-Lycopene1.0Not SpecifiedNot Specified[6]
This compoundNot Specified17.8C18[7]
9-cis-LycopeneNot Specified17.5C18[7]
all-trans-LycopeneNot Specified17.0C18[7]
This compoundNot Specified21.75C18 (cross-linked)[8]
9-cis-LycopeneNot Specified21.021C18 (cross-linked)[8]
all-trans-LycopeneNot Specified19.471C18 (cross-linked)[8]

*Relative to all-trans-lycopene.

Table 2: Antioxidant Activity of Lycopene Isomers

IsomerAssayResultReference
This compoundFerric Reducing Antioxidant Power (FRAP)No significant difference compared to all-trans[9][10]
This compoundABTS Radical Cation BleachingNo significant difference compared to all-trans[9][10]
This compoundPeroxyl Radical Scavenging (AAPH)Higher activity than all-trans[9][10]
5-cis-LycopeneLipid Peroxyl Radical ScavengingMost antioxidant isomer[9][10]

Table 3: Molecular Docking of Lycopene Isomers with Scavenger Receptor Class B Type I (SR-BI)

IsomerCDOCKER EnergyCDOCKER Interaction EnergyReference
13Z-Lycopene-79.6446.14[11]
5Z-Lycopene-88.4850.23[11]
(all-E)-Lycopene-111.4628.98[11]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution

This protocol describes the preparation of a this compound standard solution for HPLC calibration.

Materials:

  • This compound analytical standard (commercially available from suppliers like BenchChem)

  • HPLC-grade n-hexane

  • Butylated hydroxytoluene (BHT)

  • Amber glass vials

  • Volumetric flasks

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound standard into a 100 mL amber volumetric flask.

    • Dissolve the standard in a small volume of n-hexane containing 0.1% BHT.

    • Bring the flask to volume with n-hexane containing 0.1% BHT. This is the stock solution.

  • Concentration Determination:

    • Determine the exact concentration of the stock solution spectrophotometrically using the appropriate extinction coefficient for this compound in hexane.

  • Working Standard Preparation:

    • Prepare a series of working standards by serial dilution of the stock solution with n-hexane containing 0.1% BHT to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Storage:

    • Store all standard solutions at -20°C or lower in amber vials under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation and isomerization.

Protocol 2: Extraction of Carotenoids from Human Plasma

This protocol details the extraction of carotenoids, including this compound, from human plasma samples for subsequent HPLC analysis.

Materials:

  • Human plasma

  • Ethanol with 0.1% BHT

  • n-Hexane with 0.1% BHT

  • Deionized water

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Deproteinization:

    • Pipette 200 µL of human plasma into a centrifuge tube.

    • Add 200 µL of ethanol containing 0.1% BHT to precipitate proteins.

    • Vortex the mixture for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 400 µL of n-hexane containing 0.1% BHT to the tube.

    • Vortex vigorously for 2 minutes to extract the carotenoids into the hexane layer.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Collection of Supernatant:

    • Carefully transfer the upper hexane layer to a clean amber vial.

  • Re-extraction (Optional but Recommended):

    • Repeat the extraction step with another 400 µL of n-hexane to ensure complete recovery of carotenoids.

    • Combine the hexane extracts.

  • Drying and Reconstitution:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 3: Saponification of Carotenoid Extracts

Saponification is often necessary to remove interfering lipids and chlorophylls from complex samples like plant tissues.

Materials:

  • Carotenoid extract

  • 10% (w/v) Potassium hydroxide (KOH) in methanol

  • Petroleum ether with 0.1% BHT

  • 10% (w/v) Sodium chloride (NaCl) solution

  • Separatory funnel

Procedure:

  • Saponification Reaction:

    • To the carotenoid extract (e.g., in 10 mL of mobile phase), add an equal volume of 10% methanolic KOH.

    • Stir the mixture in the dark under a nitrogen atmosphere for 1 hour at room temperature.[4]

  • Extraction of Carotenoids:

    • Transfer the saponified mixture to a separatory funnel.

    • Add 20 mL of petroleum ether containing 0.1% BHT and 20 mL of 10% NaCl solution.

    • Shake gently to partition the carotenoids into the petroleum ether layer.[4]

  • Phase Separation:

    • Allow the layers to separate and collect the upper petroleum ether layer.

  • Washing:

    • Wash the petroleum ether layer with deionized water until the washings are neutral to pH paper.

  • Drying and Reconstitution:

    • Dry the petroleum ether extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under nitrogen and reconstitute in the HPLC mobile phase.

Protocol 4: HPLC Analysis of Lycopene Isomers

This protocol outlines a general method for the separation and quantification of lycopene isomers using HPLC with a C30 column.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • YMC C30 column (e.g., 250 x 4.6 mm, 3 µm)

  • Autosampler

Mobile Phase:

  • Mobile Phase A: Methanol/Water/Ammonium Acetate

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)/Methanol/Ammonium Acetate

Procedure:

  • Calibration:

    • Inject a series of this compound working standards to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Inject the prepared sample extracts onto the HPLC system.

  • Chromatographic Conditions:

    • Use a gradient elution program to separate the lycopene isomers. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Set the column temperature to 25-30°C.

    • Monitor the eluent at the maximum absorption wavelength for lycopene (approximately 472 nm).

  • Quantification:

    • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow for Quantification of this compound

G cluster_prep Sample Preparation cluster_std Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological or Food Sample Extraction Carotenoid Extraction Sample->Extraction Saponification Saponification (optional) Extraction->Saponification Concentration Drying and Reconstitution Saponification->Concentration HPLC HPLC-PDA Analysis Concentration->HPLC Standard This compound Standard Stock Stock Solution Standard->Stock Working Working Standards Stock->Working Working->HPLC Calibration Calibration Curve HPLC->Calibration Quantification Quantification HPLC->Quantification Calibration->Quantification

Caption: Workflow for quantifying this compound in samples.

Signaling Pathways Potentially Modulated by Lycopene Isomers

Lycopene has been shown to modulate several signaling pathways involved in cancer cell proliferation and survival.[12][13] While research often focuses on lycopene as a whole, these pathways are relevant targets for studies involving specific isomers like this compound.

G cluster_pathway Potential Lycopene-Modulated Signaling Pathways cluster_igf IGF-1 Signaling cluster_apoptosis Apoptosis Regulation Lycopene Lycopene Isomers (e.g., this compound) IGF1 IGF-1 Lycopene->IGF1 Inhibits p53 p53 Lycopene->p53 Upregulates Bax Bax Lycopene->Bax Upregulates IGF1R IGF-1R IGF1->IGF1R PI3K PI3K/Akt IGF1R->PI3K MAPK Ras/Raf/MAPK IGF1R->MAPK Proliferation_Survival Cell Proliferation & Survival PI3K->Proliferation_Survival MAPK->Proliferation_Survival p53->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: Lycopene isomers may modulate key cancer-related signaling pathways.

Conclusion

The use of this compound as an analytical standard is indispensable for the accurate assessment of this specific isomer in various matrices. The protocols provided herein offer a framework for researchers to conduct reliable and reproducible studies. Further research into the distinct biological activities of this compound, guided by precise quantification, will enhance our understanding of the health benefits associated with lycopene consumption.

References

Application Notes and Protocols: The Role of 13-cis-Lycopene in Prostate Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopene, a lipophilic carotenoid abundant in tomatoes and other red fruits, has garnered significant attention for its potential role in prostate cancer chemoprevention and therapy. While the all-trans isomer is the most common form in nature, cis-isomers, including 13-cis-lycopene, are more bioavailable and represent the predominant forms in human tissues. This document provides a comprehensive overview of the application of this compound in prostate cancer cell line studies, summarizing key findings, detailing experimental protocols, and illustrating implicated signaling pathways. It is important to note that while the focus is on this compound, much of the existing research has been conducted with mixed lycopene isomers or without specifying the isomeric form. Therefore, data from these studies are included and appropriately contextualized.

Data Presentation: Quantitative Effects of Lycopene on Prostate Cancer Cell Lines

The following tables summarize the quantitative effects of lycopene on various prostate cancer cell lines. It is crucial to recognize that the specific isomer of lycopene used is not always reported in the literature. Where available, details on the isomeric form are provided.

Table 1: Effects of Lycopene on Prostate Cancer Cell Viability and Proliferation

Prostate Cancer Cell LineLycopene ConcentrationTreatment DurationEffect on Viability/ProliferationCitation
LNCaP (Androgen-Sensitive)1 µM48 hours31% inhibition of cell growth[1]
0.5 µM (tomato paste extract)24 hoursSignificant decrease in cell proliferation[2]
PC-3 (Androgen-Independent)1-5 µMBiphasic effect: modest increase at 1-5µM, decrease at 50-100µM[3]
0.01 µMNot specifiedDecreased expression of αvβ3 and αvβ5 integrins[2]
DU145 (Androgen-Independent)3 µM96 hoursIncreased apoptosis rates[2]
1.15 µmol/l24 hours58% reduction of cellular motility[1]
2.3 µmol/l24 hoursSignificant reduction in cell adhesion[1]

Table 2: Effects of Lycopene on Cell Cycle and Apoptosis in Prostate Cancer Cell Lines

Prostate Cancer Cell LineLycopene ConcentrationTreatment DurationEffect on Cell CycleEffect on ApoptosisCitation
LNCaP 5 µM24 and 48 hoursIncrease in G2/M phase, decrease in S-phaseObserved at late stages[1]
1 µM (tomato paste extract)24 and 48 hoursNot specifiedSignificant increase[2]
Metastatic Prostate Cancer Cell Lines Not specified96 hoursDecrease in G0/G1, increase in S and G2/MInduced apoptosis (altered Bax/Bcl-2 expression)[4]
Primary Prostate Cancer Cell Line Not specified48 and 96 hoursG0/G1 phase arrestInduced apoptosis (altered Bax/Bcl-2 expression)[4]
DU145 3 µM96 hoursNot specifiedIncreased apoptosis rates[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Note: Pure this compound is not widely commercially available. The following is a general protocol for preparing a lycopene solution for cell culture, which will contain a mixture of isomers, including this compound, especially after thermal processing of a lycopene source.

Materials:

  • Lycopene (crystalline, >95% pure, can be all-trans to start)

  • Tetrahydrofuran (THF), cell culture grade

  • Fetal Bovine Serum (FBS)

  • Cell culture medium (e.g., RPMI-1640, DMEM)

Procedure:

  • Stock Solution Preparation: Dissolve crystalline lycopene in THF to create a concentrated stock solution (e.g., 10 mM). THF is light-sensitive and volatile, so handle it in a fume hood and protect from light.

  • Working Solution Preparation:

    • For cellular uptake, it's crucial to form micelles to solubilize the lipophilic lycopene in the aqueous culture medium.

    • Warm the required volume of FBS to 37°C.

    • Slowly add the lycopene stock solution to the pre-warmed FBS while vortexing to facilitate the formation of lycopene-lipoprotein complexes. A typical ratio is 1:100 (stock solution:FBS).

    • Incubate the lycopene-FBS mixture at 37°C for 30 minutes to allow for complex formation.

  • Cell Treatment:

    • Dilute the lycopene-FBS mixture into the complete cell culture medium to achieve the desired final concentrations of lycopene.

    • Ensure the final concentration of THF in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with THF and FBS without lycopene) should always be included in experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Prostate cancer cells (e.g., LNCaP, PC-3, DU145)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Lycopene working solutions (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of lycopene (and a vehicle control).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Prostate cancer cells

  • 6-well cell culture plates

  • Lycopene working solutions

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with lycopene as described for the viability assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Adherent cells can be detached using a gentle enzyme-free dissociation solution to preserve cell surface proteins.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

Lycopene isomers, including this compound, are thought to exert their anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in prostate cancer. Lycopene has been shown to inhibit this pathway.

PI3K_Akt_Pathway Lycopene This compound PI3K PI3K Lycopene->PI3K Inhibits Bax Bax Lycopene->Bax Promotes (Pro-apoptotic) IGF1R IGF-1R IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Activates (Anti-apoptotic) Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Induces

Caption: this compound inhibits the PI3K/Akt pathway, reducing proliferation and promoting apoptosis.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor plays a pivotal role in the development and progression of prostate cancer. Lycopene has been suggested to interfere with AR signaling.

Androgen_Receptor_Pathway Lycopene This compound AR Androgen Receptor (AR) Lycopene->AR May inhibit expression/activity Androgen Androgens (e.g., DHT) Androgen->AR Binds and Activates ARE Androgen Response Element (ARE) in DNA AR->ARE Binds to GeneTranscription Target Gene Transcription (e.g., PSA) ARE->GeneTranscription Initiates CellGrowth Prostate Cancer Cell Growth GeneTranscription->CellGrowth Promotes Experimental_Workflow Start Start: Prostate Cancer Cell Lines (LNCaP, PC-3, DU145) Preparation Prepare this compound Solution Start->Preparation Treatment Treat Cells with this compound (various concentrations and durations) Preparation->Treatment Viability Cell Viability/Proliferation Assays (e.g., MTT, WST-1) Treatment->Viability Apoptosis Apoptosis Assays (e.g., Annexin V/PI, Caspase activity) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Signaling Western Blot/PCR for Signaling Pathway Proteins (e.g., Akt, AR, Bax, Bcl-2) Treatment->Signaling DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Signaling->DataAnalysis

References

Application Notes and Protocols for Spectrophotometric Measurement of 13-cis-Lycopene Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopene, a carotenoid pigment responsible for the red color in fruits and vegetables, is a subject of growing interest in research and drug development due to its potent antioxidant properties. It exists in various isomeric forms, with all-trans-lycopene being the most predominant in nature. However, the cis-isomers, such as 13-cis-lycopene, are also of significant biological interest. This document provides detailed application notes and protocols for the quantification of this compound using spectrophotometric methods.

Principles of Spectrophotometric Quantification

The quantification of this compound by UV-Visible spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. The concentration of this compound in a sample can be calculated by measuring its absorbance at a specific wavelength (λmax) and using its molar extinction coefficient (ε).

Quantitative Data for Lycopene Isomers

The following table summarizes the key spectrophotometric parameters for all-trans-lycopene and this compound. It is crucial to use the appropriate λmax and molar extinction coefficient for the specific isomer being quantified.

Parameterall-trans-LycopeneThis compoundReference Solvent
Absorption Maxima (λmax) ~444, 472, 503 nm~441, 466, 496 nmn-Hexane
"cis" Peak (λmax) Not applicable~360 nmn-Hexane
Molar Extinction Coefficient (ε) ~186,000 L·mol⁻¹·cm⁻¹ (at 472 nm)60,076 L·mol⁻¹·cm⁻¹ (at 466 nm)HPLC Mobile Phase

Note: The molar extinction coefficient for this compound was determined in an HPLC mobile phase; however, it provides a valuable reference for quantification.[1] For precise quantification, it is recommended to determine the molar extinction coefficient in the specific solvent being used for analysis.

Experimental Protocols

Materials and Reagents
  • Solvents: n-Hexane (spectrophotometric grade), Acetone (ACS grade), Ethanol (95-100%). A common extraction solvent mixture is Hexane:Acetone:Ethanol (2:1:1 v/v/v).[2][3]

  • Sample: Biological matrix (e.g., tomato paste, serum, cell culture) containing this compound.

  • Equipment:

    • UV-Visible Spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Homogenizer or sonicator

    • Centrifuge

    • Volumetric flasks and pipettes

    • Rotary evaporator (optional)

    • Amber glass vials to protect from light

Sample Preparation and Extraction

Objective: To extract lycopene isomers from the sample matrix into an organic solvent suitable for spectrophotometric analysis, while minimizing isomerization.

Protocol:

  • Homogenization: Weigh a known amount of the sample (e.g., 0.5 - 1.0 g of tissue or paste). Add the extraction solvent mixture (e.g., 10 mL of Hexane:Acetone:Ethanol 2:1:1) and homogenize the sample until a uniform consistency is achieved.[3] Perform this step on ice and in dim light to minimize degradation and isomerization.[4]

  • Phase Separation: Add deionized water to the homogenate to facilitate phase separation. For every 10 mL of extraction solvent, add 2-3 mL of water.[3]

  • Centrifugation: Centrifuge the mixture at a moderate speed (e.g., 3000 x g) for 10 minutes to pellet the solid debris.

  • Collection of Supernatant: Carefully collect the upper hexane layer, which contains the lycopene isomers, using a pipette. Transfer it to a clean amber glass vial.

  • Re-extraction (Optional): To maximize the yield, the remaining pellet can be re-extracted with a smaller volume of the solvent mixture, and the supernatants can be pooled.

  • Solvent Evaporation and Reconstitution (Optional): If the initial extract is too dilute, the solvent can be evaporated under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (<40°C). The dried extract should then be reconstituted in a precise volume of n-hexane for analysis.

  • Dilution: If the extract is too concentrated (absorbance > 1.5), dilute it with n-hexane to bring the absorbance within the linear range of the spectrophotometer.

Spectrophotometric Measurement

Objective: To measure the absorbance of the extracted this compound at its specific absorption maximum.

Protocol:

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 300 nm to 600 nm.

  • Blanking: Fill a quartz cuvette with the reference solvent (n-hexane) and use it to zero the spectrophotometer.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample extract, then fill the cuvette with the sample. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Recording: Record the absorbance values at the λmax for this compound (~466 nm) and the "cis" peak (~360 nm).[5][6]

Calculation of this compound Concentration

The concentration of this compound can be calculated using the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance at the λmax (e.g., 466 nm)

  • ε is the molar extinction coefficient of this compound (60,076 L·mol⁻¹·cm⁻¹)[1]

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration in mol·L⁻¹

Concentration (mol/L) = Absorbance / (ε * b)

To express the concentration in mg/L, multiply the molar concentration by the molecular weight of lycopene (536.87 g/mol ) and by 1000 mg/g.

Limitations and Considerations

  • Isomerization: Lycopene is susceptible to isomerization from the cis to the all-trans form, and vice versa, when exposed to light, heat, and acids.[4] All experimental steps should be performed in dim light and at low temperatures to minimize this.

  • Interference from other Carotenoids: Other carotenoids, such as β-carotene, have overlapping absorption spectra with lycopene, which can lead to overestimation.[4] The presence of β-carotene can be indicated by a shoulder or peak around 450 nm. For complex mixtures, chromatographic separation (e.g., HPLC) prior to spectrophotometric analysis is recommended for accurate quantification of individual isomers.

  • Solvent Effects: The absorption maxima and molar extinction coefficients of carotenoids are solvent-dependent.[7] It is crucial to be consistent with the solvent used for extraction and measurement.

  • Purity of Standards: For the most accurate quantification, a pure standard of this compound should be used to generate a calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing start Start with Sample homogenize Homogenize in Hexane:Acetone:Ethanol start->homogenize phase_sep Add Water for Phase Separation homogenize->phase_sep centrifuge Centrifuge phase_sep->centrifuge collect Collect Hexane Layer centrifuge->collect blank Blank Spectrophotometer with Hexane collect->blank measure Measure Absorbance (300-600 nm) blank->measure calculate Calculate Concentration using Beer-Lambert Law measure->calculate end Final Concentration calculate->end

Caption: Experimental workflow for the spectrophotometric quantification of this compound.

logical_relationship cluster_isomers Lycopene Isomers cluster_factors Factors Causing Isomerization cluster_spectra Spectral Characteristics all_trans all-trans-Lycopene cis_13 This compound all_trans->cis_13 Isomerization all_trans_spec λmax: ~472 nm all_trans->all_trans_spec exhibits cis_13_spec λmax: ~466 nm 'cis' peak: ~360 nm cis_13->cis_13_spec exhibits light Light light->all_trans light->cis_13 heat Heat heat->all_trans heat->cis_13 acid Acid acid->all_trans acid->cis_13

Caption: Relationship between lycopene isomers, factors causing isomerization, and their distinct spectral properties.

References

Application Note: Stability of 13-cis-Lycopene in Various Organic Solvents for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lycopene, a naturally occurring carotenoid, is a potent antioxidant with significant interest in the pharmaceutical and nutraceutical industries. It exists as a mixture of geometric isomers, with the all-trans form being the most predominant in nature. However, cis-isomers, such as 13-cis-lycopene, are also of great interest due to their potential for higher bioavailability.[1][2] The stability of lycopene isomers in organic solvents is a critical factor for accurate analysis, formulation development, and in vitro studies. This application note provides a comprehensive overview of the stability of this compound in common laboratory solvents, along with protocols for its handling and analysis.

Factors Affecting this compound Stability

The stability of this compound in organic solvents is influenced by several factors:

  • Isomerization: In solution, lycopene isomers can interconvert, a process accelerated by heat, light, and the presence of acids.[3][4][5] The relative thermodynamic stability of lycopene isomers has been reported to follow the order: 5-cis > all-trans > 9-cis > 13-cis > 7-cis > 11-cis.[6][7] This indicates that this compound is inherently less stable than the all-trans and 5-cis isomers and can isomerize to these forms.

  • Oxidation: As a highly unsaturated molecule with 13 double bonds, lycopene is susceptible to oxidation, leading to a loss of color and biological activity.[1][5] This degradation is promoted by oxygen, light, and elevated temperatures.

  • Solvent Type: The choice of organic solvent significantly impacts both the solubility and stability of lycopene isomers.[8][9] Halogenated organic solvents such as dichloromethane may promote the isomerization of (all-E)-carotenoids to Z-isomers.[8] While Z-isomers of lycopene exhibit dramatically improved solubility in solvents like ethanol compared to the all-E-isomer, the stability in these solutions must be carefully considered.[8][10]

  • Temperature: Higher temperatures accelerate both isomerization and oxidative degradation of lycopene.[5][11] Therefore, storage at low temperatures is crucial for preserving the integrity of this compound solutions.

  • Light: Exposure to light, particularly UV light, can induce photo-isomerization and photo-oxidation.[5] All work with lycopene solutions should be performed under subdued light conditions.

Data on Lycopene Stability in Organic Solvents

The following table summarizes available data on the stability and behavior of lycopene in various organic solvents. It is important to note that much of the literature focuses on the isomerization of the more common all-trans-lycopene to cis-isomers, including this compound. The stability of a solution of purified this compound will be influenced by its tendency to isomerize to more stable forms and to degrade.

SolventObservationConditionsReference
Hexane The rate constant for the decrease of (all-E)-lycopene was calculated to be 3.19 × 10⁻⁵ s⁻¹. The equilibrium constant between (all-E) and (13Z) isomers was estimated to be 0.29.[12]Heating[12]
Lambelet et al. (2009) found that 13-cis was less stable than 5-cis, all-trans and 9-cis when isomers were stored in hexane at room temperature.[6]Room Temperature[6]
Benzene The rate constant for the decrease of (all-E)-lycopene was calculated to be 3.55 × 10⁻⁵ s⁻¹. The equilibrium constant between (all-E) and (13Z) isomers was estimated to be 0.31.[12]Heating[12]
Dichloromethane (CH₂Cl₂) Isomerization ratios of (all-E)-lycopene to Z-isomers were 19.7% at 4°C and 77.8% at 50°C over 24 hours.[9]4°C and 50°C[9]
Chloroform (CHCl₃) Isomerization ratios of (all-E)-lycopene to Z-isomers were 11.4% at 4°C and 48.4% at 50°C over 24 hours.[9]4°C and 50°C[9]
Dibromomethane (CH₂Br₂) More than 60% isomerization of (all-E)-lycopene to Z-isomers was attained in the first several hours, independent of temperature.[9]Not specified[9]
Ethanol, Acetone, Ethyl Acetate Z-isomers of lycopene have significantly higher solubility than the all-E-isomer. For example, the solubility of Z-isomer-rich lycopene in ethanol was found to be over 4000 times higher than the all-E-isomer.[8]Not specified[8]
Various Organic Solvents Lycopene in organic solvent isomerized readily as a function of time even in the absence of light and the presence of antioxidants. After 3 hours of incubation at 27°C, the cis isomer content increased to 50% from an initial 4.5%.[3][4]27°C, absence of light[3][4]
HPLC Mobile Phase (Acetonitrile/Methyl tert-butyl ether) The half-life of all-trans-lycopene in the HPLC mobile phase in the autosampler at 4°C was determined to be approximately 16 hours.[13]4°C[13]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol describes the steps for preparing and storing this compound stock solutions to minimize degradation and isomerization.

Materials:

  • This compound standard

  • HPLC-grade organic solvents (e.g., hexane, ethyl acetate, acetone, ethanol)

  • Amber glass vials with Teflon-lined caps

  • Argon or nitrogen gas

  • Analytical balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is readily soluble and which is appropriate for the intended downstream application. Note that Z-isomers have higher solubility in polar solvents like ethanol and acetone compared to the all-E isomer.[8]

  • Weighing: Accurately weigh the desired amount of this compound standard in an amber vial under subdued light.

  • Dissolution: Add the chosen solvent to the vial and dissolve the this compound by gentle vortexing or sonication. Avoid excessive heating.

  • Inert Atmosphere: Once dissolved, flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.

  • Sealing and Storage: Immediately cap the vial tightly. Store the stock solution at -20°C or lower in the dark.[14]

  • Working Solutions: Prepare working solutions by diluting the stock solution as needed. Flush the headspace of the working solution vials with inert gas before sealing and storing at low temperatures.

Protocol 2: Monitoring the Stability of this compound in an Organic Solvent using HPLC

This protocol outlines a method to assess the stability of this compound in a specific organic solvent over time.

Materials:

  • This compound solution in the solvent of interest

  • HPLC system with a C30 reverse-phase column and a UV/Vis detector

  • HPLC-grade mobile phase solvents (e.g., methyl-t-butyl ether, methanol, ethyl acetate)[14]

  • Amber HPLC vials

  • Incubator or water bath for controlled temperature studies

  • Light source for photostability studies (optional)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the test solvent at a known concentration. Aliquot the solution into several amber HPLC vials.

  • Initial Analysis (T=0): Immediately analyze one of the vials using a validated HPLC method for lycopene isomer separation. A C30 column is recommended for optimal resolution of isomers.[13][14] The mobile phase can consist of a gradient of solvents like methyl-t-butyl ether and methanol.[14] Set the detector to monitor at approximately 472 nm.

  • Incubation: Store the remaining vials under the desired experimental conditions (e.g., specific temperature in the dark, exposure to light at a controlled temperature).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours), remove a vial from the incubation conditions and analyze it by HPLC.

  • Data Analysis: For each time point, quantify the peak area of this compound and any newly formed isomers (e.g., all-trans-lycopene, other cis-isomers).

  • Stability Assessment: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The degradation or isomerization can be modeled using kinetic equations, often following first-order kinetics.[15]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep1 Weigh this compound prep2 Dissolve in Organic Solvent prep1->prep2 prep3 Aliquot into Vials prep2->prep3 analysis1 Initial HPLC Analysis (T=0) prep3->analysis1 Initial Sample analysis2 Incubate under Test Conditions prep3->analysis2 Test Samples analysis3 Time-Point HPLC Analysis analysis2->analysis3 analysis4 Quantify Isomer Concentrations analysis3->analysis4 analysis5 Determine Stability Profile analysis4->analysis5

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_isomers Lycopene Isomers cluster_degradation Degradation cis13 This compound all_trans all-trans-Lycopene cis13->all_trans Isomerization other_cis Other cis-Isomers (e.g., 5-cis, 9-cis) cis13->other_cis Isomerization degradation_products Oxidation Products cis13->degradation_products Oxidation all_trans->cis13 Isomerization all_trans->other_cis Isomerization all_trans->degradation_products Oxidation other_cis->cis13 Isomerization other_cis->all_trans Isomerization other_cis->degradation_products Oxidation

Caption: Potential degradation and isomerization pathways of this compound.

References

Standard Operating Procedure for In Vitro Antioxidant Assays of 13-cis-Lycopene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lycopene, a potent carotenoid antioxidant, exists in various isomeric forms, with all-trans-lycopene being the most abundant in nature. However, processing and thermal treatment can lead to the formation of cis-isomers, including 13-cis-lycopene. Emerging research suggests that cis-isomers of lycopene may possess enhanced bioavailability and, in some cases, superior antioxidant activity compared to the all-trans form.[1][2][3] This document provides a detailed standard operating procedure for evaluating the in vitro antioxidant capacity of this compound using a panel of established assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and singlet oxygen quenching assays.

Understanding the antioxidant potential of specific lycopene isomers like this compound is crucial for the development of functional foods, nutraceuticals, and pharmaceuticals targeting oxidative stress-related diseases. The protocols outlined herein are designed to ensure reproducibility and accuracy in the assessment of the antioxidant properties of this lipophilic compound.

Quantitative Antioxidant Activity of Lycopene Isomers

The antioxidant capacity of lycopene isomers can vary depending on the assay method. The following table summarizes available data comparing the activity of different lycopene isomers. It is important to note that specific quantitative data for pure this compound is limited in the literature; however, studies on mixtures of cis-isomers indicate a general trend of increased antioxidant activity compared to the all-trans isomer.

AssayIsomerResultReference
DPPH Radical Scavenging Lycopene (mix of isomers)IC50 = 54.008 µg/mL[4]
Lycopene with 55% Z (cis) isomersIC50 = 80 µg/mL[5]
Lycopene with 30% Z (cis) isomersIC50 = 110 µg/mL[5]
Lycopene with 5% Z (cis) isomersIC50 = 140 µg/mL[5]
ABTS Radical Cation Decolorization (all-E)-LycopeneTEAC = 1.69 ± 0.08[1]
(5Z)-LycopeneTEAC = 1.73 ± 0.09[1]
(9Z)-LycopeneTEAC = 1.68 ± 0.07[1]
(13Z)-LycopeneTEAC = 1.70 ± 0.08[1]
Lycopene with 55% Z (cis) isomersIC50 = 35 µg/mL[5]
Lycopene with 30% Z (cis) isomersIC50 = 60 µg/mL[5]
Lycopene with 5% Z (cis) isomersIC50 = 80 µg/mL[5]
FRAP (Ferric Reducing Antioxidant Power) (all-E)-Lycopene0.46 ± 0.02 µmol Trolox/µmol[1]
(5Z)-Lycopene0.47 ± 0.02 µmol Trolox/µmol[1]
(9Z)-Lycopene0.45 ± 0.02 µmol Trolox/µmol[1]
(13Z)-Lycopene0.45 ± 0.01 µmol Trolox/µmol[1]
Singlet Oxygen Quenching Lycopene (isomer not specified)k_q = 31 x 10^9 M^-1 s^-1[6]

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC: Trolox Equivalent Antioxidant Capacity. k_q: Quenching rate constant.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

  • This compound standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Suitable solvent for this compound (e.g., tetrahydrofuran (THF), chloroform, or a mixture of hexane and acetone)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in a dark bottle at 4°C.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent. Due to its lipophilic nature, ensure complete dissolution.

    • Prepare a series of dilutions of the this compound stock solution and the positive control (Trolox or Ascorbic Acid) in the same solvent.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, converting it back to the colorless ABTS form. This assay is applicable to both hydrophilic and lipophilic antioxidants.[7]

Materials:

  • This compound standard

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or a suitable solvent for lipophilic compounds[8]

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Prepare a series of dilutions of the this compound stock solution and the positive control (Trolox).

  • Assay Protocol:

    • Add 20 µL of the sample or standard solution at different concentrations to the wells of a 96-well microplate.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Shake the plate and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • This compound standard

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃) solution

  • Trolox or Ferrous sulfate (FeSO₄) (as a standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Prepare a series of dilutions of the this compound stock solution and the standard (Trolox or FeSO₄).

  • Assay Protocol:

    • Add 20 µL of the sample or standard solution to the wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of sample.

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep_lycopene Prepare this compound Stock & Dilutions dpph_assay DPPH Assay: - Mix sample/control with DPPH - Incubate 30 min in dark - Read Absorbance at 517 nm prep_lycopene->dpph_assay abts_assay ABTS Assay: - Mix sample/control with ABTS•+ - Incubate 6 min - Read Absorbance at 734 nm prep_lycopene->abts_assay frap_assay FRAP Assay: - Mix sample/control with FRAP reagent - Incubate 30 min at 37°C - Read Absorbance at 593 nm prep_lycopene->frap_assay prep_control Prepare Positive Control (Trolox) Stock & Dilutions prep_control->dpph_assay prep_control->abts_assay prep_control->frap_assay prep_dpph Prepare 0.1 mM DPPH Solution prep_dpph->dpph_assay prep_abts Prepare ABTS•+ Working Solution prep_abts->abts_assay prep_frap Prepare FRAP Reagent prep_frap->frap_assay calc_scavenging Calculate % Scavenging dpph_assay->calc_scavenging abts_assay->calc_scavenging calc_frap_value Calculate FRAP Value frap_assay->calc_frap_value calc_ic50 Determine IC50 calc_scavenging->calc_ic50 calc_scavenging->calc_ic50 calc_teac Calculate TEAC calc_scavenging->calc_teac

Caption: Workflow for assessing the antioxidant capacity of this compound.

Lycopene-Mediated Nrf2 Signaling Pathway Activation

Lycopene has been shown to exert its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

G cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lycopene This compound keap1 Keap1 lycopene->keap1 induces conformational change p62 p62 lycopene->p62 enhances expression ros Oxidative Stress (ROS) ros->keap1 oxidizes cysteine residues nrf2 Nrf2 nrf2_n Nrf2 nrf2->nrf2_n Translocation keap1_nrf2 Keap1-Nrf2 Complex keap1_nrf2->nrf2 Nrf2 release ub Ubiquitin keap1_nrf2->ub Ubiquitination proteasome Proteasomal Degradation ub->proteasome p62->keap1 competes with Nrf2 for binding maf Maf nrf2_n->maf Dimerization are ARE (Antioxidant Response Element) nrf2_n->are Binding maf->are Binding antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) are->antioxidant_genes Gene Transcription antioxidant_enzymes Antioxidant Enzymes antioxidant_genes->antioxidant_enzymes Translation antioxidant_enzymes->ros Neutralization

Caption: Lycopene activates the Nrf2 antioxidant pathway.

References

Application Notes and Protocols for the Synthesis and Purification of 13-cis-Lycopene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 13-cis-lycopene through the isomerization of all-trans-lycopene extracted from a natural source, followed by its purification for experimental use. The protocols outlined below are based on established laboratory practices and scientific literature.

Introduction

Lycopene, a naturally occurring carotenoid, is a potent antioxidant with significant potential in biomedical research and drug development. While all-trans-lycopene is the most abundant isomer in nature, cis-isomers, such as this compound, have garnered interest due to their distinct biological activities and bioavailability.[1][2] The preparation of pure this compound is essential for preclinical and clinical investigations. This protocol details a reliable method for the extraction of all-trans-lycopene from tomato paste, its subsequent isomerization to a mixture containing this compound, and the purification of the target isomer.

Overall Experimental Workflow

The process begins with the extraction of total lycopene, which is predominantly in the all-trans form, from a commercially available tomato paste. The extracted all-trans-lycopene is then subjected to isomerization to yield a mixture of cis- and trans-isomers, including the desired this compound. Finally, the this compound is isolated and purified from this mixture using preparative high-performance liquid chromatography (HPLC).

experimental_workflow cluster_extraction Step 1: Extraction cluster_isomerization Step 2: Isomerization cluster_purification Step 3: Purification start Tomato Paste extraction Solvent Extraction (Hexane:Acetone) start->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_lycopene Crude all-trans-Lycopene evaporation->crude_lycopene isomerization Thermal or Photochemical Isomerization crude_lycopene->isomerization isomer_mixture Mixture of Lycopene Isomers isomerization->isomer_mixture prep_hplc Preparative HPLC (C30 Column) isomer_mixture->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal pure_13_cis Purified this compound solvent_removal->pure_13_cis

Caption: Overall workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following tables summarize the expected yields and purity at various stages of the synthesis and purification process.

Table 1: Extraction of all-trans-Lycopene from Tomato Paste

ParameterValueReference
Starting Material100 g Tomato Paste[3]
Extraction SolventHexane:Acetone (75:25 v/v)[4]
Expected Yield of Crude Lycopene50 - 100 mg[4][5]
Purity of all-trans-Lycopene in Crude Extract>90%[6]

Table 2: Isomerization of all-trans-Lycopene

Isomerization MethodConditionsTotal cis-Isomer YieldReference
Thermal Isomerization150°C in oil for 1 hourup to 75.7%[7]
Iodine-Catalyzed Photochemical Isomerization1% (w/w) iodine in hexane, fluorescent light, 15 minMixture of isomers[8]
Iodine-Doped TiO2 Catalysis75°C in ethyl acetate for 2 hours>80% conversion of all-trans[9][10]

Table 3: Purification of this compound

ParameterValueReference
Purification MethodPreparative HPLC[11][12]
Stationary PhaseC30 reverse-phase column[13]
Expected Purity of this compound>95%[10]
Expected Recovery from HPLCDependent on loading and resolution[11]

Experimental Protocols

4.1. Protocol for Extraction of all-trans-Lycopene from Tomato Paste

This protocol describes the extraction of lycopene from commercially available tomato paste.

  • Homogenization: Weigh 100 g of tomato paste and transfer it to a 500 mL Erlenmeyer flask. Add 200 mL of a 75:25 (v/v) mixture of hexane and acetone.[4]

  • Extraction: Stir the mixture vigorously on a magnetic stirrer for 1 hour at room temperature, protected from direct light.

  • Filtration: Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper to separate the solid residue.

  • Phase Separation: Transfer the filtrate to a 500 mL separatory funnel. Add 100 mL of distilled water and shake gently to remove the acetone. Allow the layers to separate and discard the lower aqueous phase. Repeat the washing with two additional 100 mL portions of distilled water.

  • Drying: Dry the resulting hexane layer (containing lycopene) over anhydrous sodium sulfate.

  • Concentration: Decant the dried hexane solution and evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Yield Determination: The resulting residue is the crude all-trans-lycopene. Weigh the crude extract and store it at -20°C under a nitrogen atmosphere until further use.

4.2. Protocol for Isomerization of all-trans-Lycopene

Two common methods for the isomerization of all-trans-lycopene are presented below. Thermal isomerization is simpler, while photochemical isomerization can be faster.

4.2.1. Thermal Isomerization

  • Preparation: Dissolve a known amount of the crude all-trans-lycopene in a minimal amount of a high-boiling point solvent such as olive oil or benzene.[6][7]

  • Heating: Heat the solution in a sealed, light-protected vial at 120-150°C for 1 hour.[7] The optimal time and temperature may need to be determined empirically to maximize the yield of this compound while minimizing degradation.

  • Cooling: After heating, cool the solution to room temperature. The resulting mixture will contain all-trans-lycopene and various cis-isomers, including 5-cis, 9-cis, and this compound.

4.2.2. Iodine-Catalyzed Photochemical Isomerization

  • Preparation: Dissolve the crude all-trans-lycopene in hexane. Prepare a solution of iodine in hexane.

  • Catalysis: Add the iodine solution to the lycopene solution to a final iodine concentration of approximately 1% (w/w) relative to the lycopene.[8]

  • Irradiation: Expose the solution to a fluorescent light source for 15-30 minutes at room temperature.[8] Monitor the isomerization process by analytical HPLC to determine the optimal irradiation time.

  • Quenching: The reaction can be stopped by removing the light source. The iodine can be removed by washing the hexane solution with a dilute aqueous solution of sodium thiosulfate.

4.3. Protocol for Purification of this compound by Preparative HPLC

This protocol outlines the separation and purification of this compound from the isomer mixture.

  • Sample Preparation: Dissolve the isomerized lycopene mixture in the HPLC mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A preparative HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

    • Column: A C30 reverse-phase column is highly recommended for optimal separation of lycopene isomers.[13]

    • Mobile Phase: A gradient of methanol to methyl tert-butyl ether (MTBE) is effective.[14] An example gradient could be:

      • 0-10 min: 95% Methanol, 5% MTBE

      • 10-25 min: Gradient to 50% Methanol, 50% MTBE

      • 25-30 min: Hold at 50% Methanol, 50% MTBE

      • 30-35 min: Return to initial conditions.

    • Flow Rate: Adjust the flow rate according to the column dimensions and manufacturer's recommendations.

    • Detection: Monitor the elution at approximately 472 nm. The cis-isomers will typically have slightly different absorption maxima and a characteristic "cis-peak" around 360 nm.[15]

  • Injection and Fraction Collection:

    • Perform a small analytical injection first to determine the retention times of the different isomers. This compound will be one of the earlier eluting cis-isomers.

    • Inject the prepared sample onto the preparative column.

    • Collect the fraction corresponding to the retention time of this compound.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure at a low temperature.

    • Redissolve the purified this compound in a suitable solvent for storage and experimental use.

    • Confirm the purity of the final product using analytical HPLC and UV-Vis spectroscopy.

Visualization of Key Processes

5.1. Lycopene Isomerization Pathway

The isomerization process involves the conversion of the thermodynamically stable all-trans-lycopene to its various cis-isomers upon input of energy (heat or light).

isomerization_pathway cluster_isomers cis-Isomers all_trans all-trans-Lycopene energy Heat or Light (+/- Catalyst) all_trans->energy cis_13 This compound energy->cis_13 Isomerization cis_9 9-cis-Lycopene energy->cis_9 Isomerization cis_5 5-cis-Lycopene energy->cis_5 Isomerization other_cis Other cis-Isomers energy->other_cis Isomerization cis_13->energy Re-isomerization cis_9->energy Re-isomerization cis_5->energy Re-isomerization other_cis->energy Re-isomerization

Caption: Isomerization of all-trans-lycopene to a mixture of cis-isomers.

5.2. Preparative HPLC Purification Logic

The purification of this compound relies on the differential retention of the various isomers on a C30 HPLC column, allowing for their separation and collection.

hplc_purification_logic cluster_fractions Collected Fractions input_mixture Isomer Mixture (dissolved in mobile phase) hplc_column Preparative C30 HPLC Column input_mixture->hplc_column detector UV-Vis Detector (λ ≈ 472 nm) hplc_column->detector Separation based on retention time fraction_collector Fraction Collector detector->fraction_collector fraction_13_cis This compound fraction_collector->fraction_13_cis fraction_other_cis Other cis-Isomers fraction_collector->fraction_other_cis fraction_all_trans all-trans-Lycopene fraction_collector->fraction_all_trans

Caption: Logical flow of preparative HPLC for this compound purification.

References

Application Notes and Protocols for Tracking 13-cis-Lycopene Uptake in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lycopene, a potent antioxidant carotenoid, is primarily found in tomatoes and red-colored fruits.[1] While the all-trans isomer is most abundant in nature, cis-isomers, such as 13-cis-lycopene, are significantly present in human tissues and may possess greater bioavailability and distinct biological activities.[2][3][4] In vitro experimentation has shown that cis-lycopene is more readily absorbed than all-trans-lycopene.[2] Understanding the dynamics of this compound uptake, localization, and its effect on cellular mechanisms is crucial for cancer research, drug development, and nutritional science. These application notes provide detailed protocols and workflows for tracking and quantifying this compound in cell culture models.

Key Methodologies for Tracking Lycopene Uptake

Tracking the uptake and subcellular localization of lipophilic compounds like this compound in an aqueous cell culture environment requires specialized techniques. The primary methods involve chromatographic quantification and advanced microscopic imaging.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantification. This method allows for the separation and precise measurement of different lycopene isomers from cell lysates. It is highly sensitive and reproducible for determining the total amount of lycopene absorbed by a cell population.[1][5][6][7]

  • Raman Microscopy (and Resonance Raman Spectroscopy): A non-invasive, label-free imaging technique ideal for visualizing the subcellular distribution of lycopene in living cells.[8][9] By leveraging the resonance Raman effect with a specific laser excitation wavelength (e.g., 532 nm), the signal from lycopene is significantly enhanced, allowing for its detection and mapping within cellular compartments like lipid membranes of organelles.[8][9]

  • Confocal Laser Scanning Microscopy (CLSM): This technique can be used to detect the autofluorescence of carotenoids like lycopene, providing another method for visualizing their presence within cells and tissues.[10]

  • Isotope Tracer Studies: The use of stable isotope-labeled lycopene (e.g., ¹³C-lycopene) allows for precise tracking of its absorption, distribution, and metabolism without the need for radioisotopes.[11][12][13] This is a powerful tool for detailed pharmacokinetic modeling in cell culture and in vivo.

Experimental Protocols

Protocol 2.1: Cell Culture and Dosing with this compound

Objective: To prepare cultured cells and administer this compound in a bioavailable form.

Materials:

  • Selected cell line (e.g., prostate cancer lines LNCaP, PC-3; colon cancer line Caco-2)[14]

  • Complete cell culture medium

  • This compound standard

  • Delivery vehicle: Tween 40 or Tween 80, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)[8][15]

  • Sterile glass tubes

  • Vortex mixer

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for HPLC, glass-bottom dishes for microscopy) and grow to desired confluency (typically 70-80%).

  • Preparation of Lycopene Stock Solution: Due to its lipophilic nature, lycopene must be delivered in a vehicle that facilitates its dispersion in aqueous culture medium.

    • Tween Micelle Method: Briefly, dissolve the required amount of this compound in a suitable solvent like hexane.[15]

    • Add a small volume of a Tween 40 or Tween 80 solution (e.g., 20 µL of 20g/100mL in acetone).[8][15]

    • Evaporate the organic solvent under a stream of nitrogen.

    • Resuspend the dried residue in serum-free medium and vortex vigorously to form a clear micellar suspension.[15]

  • Dosing Cells:

    • Remove the existing culture medium from the cells.

    • Add the lycopene-containing medium to the cells at the desired final concentration (e.g., 1-10 µM).

    • Incubate the cells for the desired time period (e.g., 4, 12, 24, or 48 hours).[14]

Protocol 2.2: Quantification of Cellular Lycopene by HPLC

Objective: To extract and quantify this compound and other isomers from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Solvents: Hexane, Ethanol, Methanol, Methyl-tert-butyl ether (MTBE), Acetonitrile (ACN)[5][16]

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Saturated KOH for saponification (optional, to remove interfering lipids)[5]

  • HPLC system with a C18 or C30 reverse-phase column and a UV/Vis or photodiode array (PDA) detector.[1][5][16]

Procedure:

  • Cell Harvesting:

    • After incubation, place the culture plate on ice and remove the medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge to pellet the cells and discard the supernatant.

  • Lycopene Extraction:

    • Add 1 mL of ethanol with 0.1% BHT to the cell pellet to homogenize and precipitate proteins.[5]

    • (Optional) For saponification, add a small volume of saturated KOH and incubate.[5]

    • Add 2 mL of hexane (or a hexane/acetone/ethanol mixture[16]), vortex vigorously for 2 minutes, and centrifuge to separate the phases.

    • Carefully collect the upper organic (hexane) phase containing the lycopene.

    • Repeat the hexane extraction twice more on the lower aqueous phase to ensure complete recovery.

    • Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in a small, precise volume of the HPLC mobile phase (e.g., 100 µL).

    • Inject 20-50 µL of the sample onto the HPLC system.

    • Chromatographic Conditions (Example):

      • Column: C30 reverse-phase, 4.6 x 150 mm, 3 µm.[5]

      • Mobile Phase: A gradient of Methanol/MTBE/Water or Acetonitrile/Methanol/Water is commonly used.[1][5] For example, a gradient system with Solvent A (Methanol/MTBE/1.5% aqueous ammonium acetate) and Solvent B (Methanol/MTBE/1.5% aqueous ammonium acetate) can be employed.[5]

      • Flow Rate: 0.7-1.0 mL/min.[1][5]

      • Detection: Set the detector wavelength to ~472 nm for lycopene.[5][16]

  • Quantification:

    • Identify the peak for this compound based on its retention time, determined by running an authentic standard.

    • Calculate the concentration by comparing the peak area from the sample to a standard curve generated with known concentrations of the this compound standard.

    • Normalize the result to the number of cells or total protein content (pmol/million cells or pmol/mg protein).

Protocol 2.3: Visualization of Lycopene by Raman Microscopy

Objective: To visualize the subcellular localization of lycopene in live cells.

Materials:

  • Cells cultured on glass-bottom dishes or quartz coverslips.

  • Raman microscope system equipped with a 532 nm laser.[8][9]

  • Live-cell imaging chamber to maintain temperature and CO₂.

Procedure:

  • Cell Preparation: Culture and dose the cells with lycopene as described in Protocol 2.1 directly on the imaging-compatible dishes.

  • Microscopy Setup:

    • Place the dish in the live-cell imaging chamber on the microscope stage.

    • Use a low-power objective to locate a field of healthy cells.

    • Switch to a high-power objective (e.g., 60x or 100x water/oil immersion).

  • Raman Mapping:

    • Use the 532 nm excitation laser, which causes resonance Raman scattering from lycopene, significantly increasing its signal.[8]

    • Define a region of interest (ROI) that includes one or more cells.

    • Acquire a Raman map by raster-scanning the laser beam across the ROI and collecting a full spectrum at each pixel.

  • Data Analysis:

    • Process the hyperspectral data to identify the characteristic Raman peaks for lycopene (primarily the C=C stretching mode around 1520 cm⁻¹).

    • Generate a chemical image by plotting the intensity of the characteristic lycopene peak at each pixel. This image will reveal the subcellular distribution of lycopene.

    • The resulting maps often indicate that lycopene accumulates in the lipid membranes of cytoplasmic organelles.[8][9]

Data Presentation: Quantitative Uptake

Quantitative analysis via HPLC allows for the comparison of lycopene uptake under different conditions or across different cell lines.

Table 1: Comparative Lycopene Uptake in Human Prostate Cancer Cell Lines

Cell LineAndrogen Receptor StatusLycopene Uptake (pmol / 10⁶ cells)
LNCaPFunctional Positive126.6
PC-3Negative~50.6
DU145Negative~28.1
Data derived from cells incubated with 1.48 µM lycopene for 24 hours.[14]

Table 2: Comparative Bioavailability of Lycopene Isomers

Isomer FormRelative Bioavailability / UptakeModel SystemReference
cis-Isomers Significantly greater than all-transCaco-2 intestinal cells[4]
cis-Isomers Preferentially incorporated into chylomicronsLymph-cannulated ferrets[3]
cis-Isomers Seem to be somewhat better absorbedHumans[17]
all-trans-Isomer Lower micellarization and cellular uptakeCaco-2 intestinal cells[4]

Cellular Fate and Signaling Pathways

Once inside the cell, lycopene does not distribute randomly. It localizes to specific compartments and can modulate critical signaling pathways.

Subcellular Localization: Studies using subcellular fractionation followed by mass spectrometry have shown that in LNCaP prostate cancer cells, the majority of absorbed lycopene is found in the nucleus.[14]

  • Nuclear Membranes: ~55%

  • Nuclear Matrix: ~26%

  • Microsomes: ~19%

  • Cytosol: Not detected[14]

Modulation of Signaling Pathways: Lycopene has been shown to inhibit cancer cell growth by interfering with key mitogenic and survival pathways.[18] One of the primary targets is the Insulin-like Growth Factor (IGF-1) signaling cascade.[2][18] Lycopene can downregulate this pathway, leading to cell cycle arrest and induction of apoptosis.[18][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects IGF1R IGF-1 Receptor PI3K PI3K IGF1R->PI3K Activates AKT AKT PI3K->AKT Activates GSK3B GSK3β AKT->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome CyclinD1 Cyclin D1 Transcription BetaCatenin->CyclinD1 Activates Proliferation Cell Proliferation CyclinD1->Proliferation Apoptosis Apoptosis IGF1 IGF-1 IGF1->IGF1R Binds Lycopene This compound Lycopene->AKT Inhibits Lycopene->GSK3B Activates

Caption: Lycopene's effect on the IGF-1/PI3K/AKT signaling pathway.

Experimental and Logical Workflows

Visualizing the experimental process ensures clarity and reproducibility.

G start Seed Cells in Culture Plates dose Prepare & Dose Cells with this compound start->dose incubate Incubate for Desired Time Period dose->incubate harvest Wash & Harvest Cells (Scraping/Centrifugation) incubate->harvest extract Perform Solvent Extraction (Hexane/Ethanol) harvest->extract dry Evaporate Solvent (Under Nitrogen) extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc Inject into HPLC System with C30 Column reconstitute->hplc end Quantify Peak Area vs. Standard Curve hplc->end

Caption: Workflow for quantifying lycopene uptake using HPLC.

G start Seed Cells on Glass-Bottom Dish dose Dose Cells with This compound Micelles start->dose incubate Incubate for Desired Time Period dose->incubate mount Place Dish on Microscope Stage incubate->mount locate Locate Cells of Interest (Brightfield) mount->locate setup Set Up Raman Parameters (532 nm Laser, ROI) locate->setup scan Acquire Hyperspectral Raman Map setup->scan end Process Data & Generate Subcellular Lycopene Image scan->end

Caption: Workflow for imaging lycopene uptake using Raman Microscopy.

References

Sample preparation for 13-cis-Lycopene analysis in tomato-based food products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analysis of 13-cis-Lycopene in Tomato-Based Food Products

Introduction

Lycopene, a major carotenoid in tomatoes, is a potent antioxidant. Its bioavailability and biological activity are influenced by its isomeric form, with cis-isomers like this compound being of significant interest in research and drug development due to their potential for increased absorption. Thermal processing of tomato-based foods can lead to the isomerization of the predominant all-trans-lycopene to various cis-isomers.[1] Accurate quantification of this compound in these products is crucial for understanding their nutritional value and potential health benefits. This document provides detailed protocols for the sample preparation of tomato-based food products for the analysis of this compound.

Overview of Sample Preparation

The extraction of lycopene from complex food matrices is a critical step for accurate analysis. The lipophilic nature of lycopene necessitates the use of organic solvents for its extraction.[2] Sample preparation typically involves homogenization, solvent extraction, and purification. For products with a high lipid content, a saponification step is often included to remove interfering fats and chlorophylls.[3][4] Solid-phase extraction (SPE) can be employed for further purification and concentration of the analyte.[5][6]

Experimental Protocols

Protocol 1: Solvent Extraction without Saponification

This protocol is suitable for tomato-based products with low lipid content (<1%).[3]

Materials:

  • Tomato-based food product (e.g., tomato juice, certain sauces)

  • Homogenizer (e.g., blender, ultrasonic bath)

  • Extraction solvent: Hexane/Acetone/Ethanol (2:1:1, v/v/v)[7]

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Weigh 1-5 g of the homogenized tomato product into a centrifuge tube.

  • Add 20 mL of the extraction solvent (Hexane/Acetone/Ethanol).

  • Homogenize the mixture for 15 minutes using a magnetic stirrer or ultrasonic bath.[7]

  • Filter the mixture and transfer it to a separatory funnel.

  • Allow the layers to separate. Collect the upper hexane layer containing the lycopene.

  • Repeat the extraction of the aqueous layer with an additional 10 mL of hexane to ensure complete recovery.

  • Combine the hexane extracts and wash with distilled water to remove residual polar solvents.

  • Dry the hexane extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., mobile phase).

  • Store the reconstituted sample in an amber vial at -20°C until analysis.

Protocol 2: Solvent Extraction with Saponification

This protocol is recommended for tomato-based products with a higher lipid content (e.g., tomato paste, sauces with added oil).[3]

Materials:

  • Tomato-based food product

  • Homogenizer

  • Ethanol (with 0.1% BHT as an antioxidant)[8]

  • Saturated methanolic potassium hydroxide (KOH)[9]

  • Hexane

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Weigh 1-5 g of the homogenized tomato product into a flask.

  • Add 20 mL of ethanol containing 0.1% BHT and homogenize.[8]

  • Add 2 mL of saturated methanolic KOH to the mixture.[8][9]

  • Incubate the mixture in a shaking water bath at 60°C for 30-60 minutes for saponification.[8]

  • After saponification, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 20 mL of hexane.

  • Shake vigorously and allow the layers to separate.

  • Collect the upper hexane layer.

  • Repeat the hexane extraction twice.

  • Combine the hexane extracts and wash with distilled water until the washings are neutral.

  • Dry the extract with anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute as described in Protocol 1.

Protocol 3: Solid-Phase Extraction (SPE) for Purification

SPE can be used as a cleanup step after solvent extraction to remove interfering compounds. C18 or C30 cartridges are effective for retaining carotenoids.[5][6]

Materials:

  • Reconstituted lycopene extract (from Protocol 1 or 2)

  • SPE cartridges (C18 or C30)

  • Conditioning solvent (e.g., methanol)

  • Loading solvent (e.g., the solvent used for reconstitution)

  • Washing solvent (e.g., a mixture of the loading solvent and water)

  • Elution solvent (e.g., a more non-polar solvent like ethyl acetate or acetone)

Procedure:

  • Condition the SPE cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of the loading solvent.

  • Load the reconstituted lycopene extract onto the cartridge.

  • Wash the cartridge with the washing solvent to remove polar impurities.

  • Elute the lycopene from the cartridge using the elution solvent.

  • Collect the eluate and evaporate to dryness under nitrogen.

  • Reconstitute the purified extract in a known volume of the mobile phase for analysis.

Data Presentation

Table 1: Quantitative Data for Lycopene Analysis in Tomato-Based Products

ParameterTomato ProductSample Preparation MethodValueReference
cis-Lycopene Content KetchupSolvent Extraction9.20 µg/g[10]
Tomato SauceSolvent ExtractionNot specified, but present[10]
Tomato ExtractSolvent ExtractionNot specified, but present[10]
Tomato PasteSolvent ExtractionNot specified, but present[10]
Method Recovery Tomato ProductsSolvent Extraction with Methanol95%[11]
Chili MatrixOptimized Extraction and Saponification>97%[12]
Limit of Detection (LOD) β-Carotene (as a model carotenoid)SPME-LC0.027 to 0.054 ppm[13]
Linearity Range β-Carotene (as a model carotenoid)SPME-LC0.4-40 ppm[13]

Note: Data for this compound specifically is often grouped with total cis-lycopene in many studies. The values presented are indicative of the performance of the described methods.

Visualization

Experimental Workflow for this compound Sample Preparation

experimental_workflow sample Tomato-Based Food Product homogenization Homogenization sample->homogenization extraction Solvent Extraction (e.g., Hexane/Acetone/Ethanol) homogenization->extraction saponification_check High Lipid Content? extraction->saponification_check saponification Saponification (with KOH) saponification_check->saponification Yes purification Purification/Drying (Wash, Dry with Na2SO4) saponification_check->purification No saponification->purification spe_cleanup Optional SPE Cleanup (C18/C30 Cartridge) purification->spe_cleanup evaporation Evaporation (under Nitrogen) spe_cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution analysis HPLC/UPLC Analysis reconstitution->analysis

References

Troubleshooting & Optimization

How to prevent degradation of 13-cis-Lycopene during sample extraction?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 13-cis-Lycopene during sample extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.

Issue Potential Cause Recommended Solution
Low yield of this compound Isomerization to other forms: this compound is known to be one of the least stable lycopene isomers.[1] Exposure to heat, light, and certain solvents can cause it to convert to the more stable all-trans isomer or other cis-isomers.Minimize exposure to heat and light throughout the extraction process. Work in a dimly lit room or use amber-colored glassware. Keep samples on ice or in a refrigerated environment whenever possible.
Oxidative degradation: Lycopene, in general, is susceptible to oxidation, which can be accelerated by the presence of oxygen, light, and heat.[1]Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent (e.g., 0.05% w/v).
Inconsistent results between extractions Variable exposure to light and heat: Even minor differences in the duration of light exposure or temperature fluctuations between experiments can lead to varying levels of degradation.Standardize the extraction protocol to ensure consistent timing for each step and maintain a constant, low temperature throughout the procedure.
Solvent purity and composition: The choice and purity of the extraction solvent can impact the stability of lycopene isomers. Lycopene in organic solvents is prone to ready isomerization.[2]Use high-purity (HPLC grade) solvents. A common and effective solvent mixture for lycopene extraction is a combination of a nonpolar solvent with a more polar one to facilitate extraction from the sample matrix.
Presence of unexpected peaks in chromatogram Formation of degradation products: The appearance of additional peaks may indicate the breakdown of this compound into other compounds due to oxidation or other degradation pathways.Implement the preventative measures mentioned above, such as using antioxidants, protecting from light, and maintaining low temperatures, to minimize the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The primary factors leading to the degradation of this compound are exposure to heat, light, and oxygen.[1] this compound is particularly unstable compared to other isomers.[1] Furthermore, once extracted from the protective matrix of the sample (e.g., tomato tissue), lycopene becomes significantly more susceptible to isomerization and degradation in organic solvents.[2]

Q2: How can I minimize the isomerization of this compound to other forms?

A2: To minimize isomerization, it is crucial to control the extraction environment. This includes:

  • Temperature Control: Conduct the extraction at low temperatures (e.g., on ice or at 4°C).

  • Light Protection: Use amber glassware or cover your glassware with aluminum foil to protect the sample from light. Work in a dimly lit environment.

  • Rapid Processing: Minimize the duration of the extraction process to reduce the time the sample is exposed to potentially degrading conditions.

Q3: What is the role of antioxidants in preventing this compound degradation?

A3: Antioxidants, such as Butylated Hydroxytoluene (BHT), are added to the extraction solvents to inhibit oxidative degradation of lycopene.[2] They work by scavenging free radicals that can initiate the breakdown of the lycopene molecule.

Q4: Which solvent system is recommended for extracting this compound while ensuring its stability?

A4: While no single solvent system will completely prevent degradation, a mixture of a nonpolar solvent like hexane with more polar solvents such as acetone and ethanol is commonly used for efficient extraction. The addition of an antioxidant like BHT to the solvent mixture is highly recommended to enhance stability.

Q5: How should I store my extracts to maintain the integrity of this compound?

A5: For short-term storage, keep the extracts in a tightly sealed, amber vial at or below 4°C. For long-term storage, it is advisable to evaporate the solvent under a stream of nitrogen and store the dried extract at -20°C or lower.

Quantitative Data Summary

The following table summarizes the stability of lycopene under various conditions. Note that this compound is generally less stable than the all-trans isomer, so conditions that lead to the degradation of total or all-trans-lycopene will have a more pronounced effect on the 13-cis isomer.

Condition Matrix Observation Reference
Temperature Safflower Seed OilDegradation follows first-order kinetics. Rate constants (k) for total lycopene: 0.048 h⁻¹ at 75°C, 0.217 h⁻¹ at 85°C, 0.386 h⁻¹ at 95°C.[3]
Tomato Paste in Ethyl AcetateRefluxing for 1 week minimizes the content of the unstable 13Z-lycopene.[1]
Light Organic SolventIn the absence of light, lycopene in organic solvent readily isomerizes over time.[2]
Solvent Organic Solvent vs. Tomato MatrixLycopene is significantly more stable within the tomato matrix compared to when it is in an organic solvent.[2][4]

Experimental Protocols

Detailed Protocol for Extraction of Lycopene with Minimized Degradation

This protocol integrates best practices to minimize the degradation of this compound during extraction from a sample matrix (e.g., tomato paste).

Materials:

  • Sample containing lycopene (e.g., tomato paste)

  • Extraction Solvent: Hexane, Acetone, Ethanol (HPLC grade), in a 2:1:1 v/v/v ratio

  • Butylated Hydroxytoluene (BHT)

  • Deionized water

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Amber-colored glassware (e.g., centrifuge tubes, flasks)

  • Homogenizer

  • Centrifuge (refrigerated)

  • Rotary evaporator or nitrogen evaporator

  • Ice bath

Procedure:

  • Preparation of Extraction Solvent: Prepare the extraction solvent mixture of hexane, acetone, and ethanol (2:1:1 v/v/v). Add BHT to the solvent mixture to a final concentration of 0.05% (w/v) to inhibit oxidation. Degas the solvent by sonicating under vacuum for 10-15 minutes.

  • Sample Preparation: Weigh approximately 1-2 grams of the sample into a pre-chilled, amber-colored centrifuge tube.

  • Extraction:

    • Perform all subsequent steps in a dimly lit room or with the glassware wrapped in aluminum foil.

    • Add 10 mL of the chilled extraction solvent (containing BHT) to the sample in the centrifuge tube.

    • Immediately homogenize the sample for 1-2 minutes while keeping the tube in an ice bath to prevent heating.

    • Vortex the mixture for 30 seconds.

  • Phase Separation:

    • Centrifuge the homogenate at 5,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic phase (containing lycopene) to a new amber-colored tube.

  • Re-extraction:

    • Repeat the extraction (steps 3 and 4) on the remaining pellet two more times to ensure complete recovery of lycopene.

    • Pool all the organic phases.

  • Washing:

    • Add an equal volume of deionized water to the pooled extract and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

    • Discard the lower aqueous phase.

    • Repeat the washing step with a saturated NaCl solution to remove any remaining water-soluble impurities.

  • Drying:

    • Add a small amount of anhydrous sodium sulfate to the organic phase to remove any residual water.

    • Allow it to sit for 5-10 minutes, then filter or carefully decant the extract into a clean, amber-colored flask.

  • Solvent Removal and Storage:

    • Evaporate the solvent using a rotary evaporator at a low temperature (≤ 30°C) or under a gentle stream of nitrogen.

    • Once the solvent is completely removed, immediately redissolve the lycopene extract in a suitable solvent for your analysis (e.g., mobile phase for HPLC) or store the dried extract under an inert atmosphere at -20°C or below for long-term storage.

Visualizations

Degradation_Prevention_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_final Final Steps start Start: Sample Collection homogenize Homogenization in Solvent (with BHT, on ice) start->homogenize light_protection Throughout: Protect from Light (Amber Glassware) temp_control Throughout: Maintain Low Temperature centrifuge1 Centrifugation (4°C) homogenize->centrifuge1 collect_supernatant Collect Organic Phase centrifuge1->collect_supernatant re_extract Re-extract Pellet (2x) collect_supernatant->re_extract wash Wash with Water & Brine collect_supernatant->wash Pool Extracts re_extract->centrifuge1 dry Dry with Na2SO4 wash->dry evaporate Solvent Evaporation (Low Temp / N2) dry->evaporate store Store at -20°C or below (under inert gas) evaporate->store analyze Immediate Analysis evaporate->analyze

Caption: Workflow for preventing this compound degradation during extraction.

References

Technical Support Center: Optimizing HPLC for Lycopene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of lycopene and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in HPLC-based separation of these carotenoids.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing step-by-step solutions to improve the resolution and quantification of lycopene isomers.

Issue 1: Poor or No Separation of cis- and all-trans-Lycopene Isomers

Question: My chromatogram shows a single broad peak for lycopene, or the peaks for its isomers are not well-resolved. What are the possible causes and how can I fix this?

Answer:

Poor separation of lycopene isomers is a common issue, often stemming from a suboptimal choice of stationary phase or mobile phase composition.

Possible Causes & Solutions:

  • Inappropriate Column Chemistry: Standard C18 columns are generally insufficient for resolving the geometric isomers of lycopene due to their similar hydrophobicity.[1] A column with high shape selectivity is required.

    • Recommendation: The use of a C30 stationary phase is highly recommended for separating lycopene isomers.[1][2][3][4] C30 columns offer superior shape selectivity for long-chain, structurally related molecules like carotenoids.[1][5]

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving good resolution.

    • Isocratic Elution: For simpler and faster methods, an isocratic mobile phase can be effective. A common combination includes methyl-tert-butyl ether (MTBE), methanol, and ethyl acetate.[3][4] Another reported isocratic mobile phase is a mixture of acetonitrile, methanol, and tetrahydrofuran (THF) (e.g., 70:25:5, v/v/v).[6]

    • Gradient Elution: For complex mixtures of isomers, a gradient elution often provides better resolution.[1] A gradient of methanol to MTBE is a common choice.[1][7]

  • Incorrect Column Temperature: Temperature can significantly influence the separation of lycopene isomers.

    • Optimization: While an optimal separation for most carotenoids might be achieved around 23 ± 1°C, some (Z)-isomers of lycopene show better resolution at higher temperatures (e.g., 30°C and 35°C).[7] However, be aware that at 35°C, another (Z)-isomer may co-elute with the (E)-lycopene.[7] It is crucial to thermostat the column to ensure robust and reproducible results.[8]

Issue 2: Peak Tailing

Question: The peaks in my chromatogram are asymmetrical with a pronounced tailing. What could be causing this?

Answer:

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase and issues with the mobile phase.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with the analytes, causing peak tailing.

    • Recommendation: Using a high-purity silica-based column can minimize these interactions. Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can also help to mask the silanol groups.[9]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of silanol groups.

    • Recommendation: Decreasing the mobile phase pH can help to suppress the ionization of silanols and reduce peak tailing.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Recommendation: Reduce the amount of sample injected or use a column with a larger internal diameter.[10]

Frequently Asked Questions (FAQs)

Q1: Which HPLC column is best for lycopene isomer separation?

A1: A C30 column is the most recommended for the separation of lycopene and its isomers due to its superior shape selectivity compared to C18 columns.[1][2][5] While a C18 column might be used for general carotenoid analysis, it is often insufficient for resolving the geometric isomers of lycopene.[1][2]

Q2: What is a good starting point for mobile phase composition?

A2: A good starting point for a gradient method is a binary system of methanol and methyl-tert-butyl ether (MTBE).[1][7] For an isocratic method, a mixture of MTBE, methanol, and ethyl acetate has been shown to provide good resolution.[3][4] Another option is a ternary mixture of methanol, propanol, and THF.[11][12]

Q3: What is the optimal column temperature for lycopene isomer separation?

A3: The optimal temperature can vary. While many carotenoid separations are performed at around 23°C, some lycopene isomers show better resolution at higher temperatures, such as 30-35°C.[7] It is important to control the column temperature to ensure reproducibility.[8][13] Temperatures should generally not exceed 30°C to avoid potential isomerization.[7]

Q4: How can I improve the stability of my lycopene extracts?

A4: Lycopene in organic solvents can isomerize readily, even without light and in the presence of antioxidants.[14] It is recommended to store extracts of fresh samples at -20°C to improve stability.[3][4]

Data Presentation

Table 1: Comparison of HPLC Columns for Lycopene Isomer Separation
Column TypeKey AdvantagesCommon DimensionsParticle Size (µm)
C30 High shape selectivity, excellent for resolving geometric isomers.[1][5]250 x 4.6 mm2.6, 5
C18 Generally insufficient for resolving geometric isomers of lycopene.[1][2]150 x 4.6 mm, 250 x 4.6 mm3, 5
Table 2: Examples of Mobile Phases for Lycopene Isomer Separation
Elution ModeMobile Phase CompositionColumnFlow Rate (mL/min)Reference
Isocratic Methyl-t-butyl ether, Methanol, Ethyl acetateC30Not Specified[3][4]
Isocratic Acetonitrile, Methanol, THF (70:25:5, v/v/v)Supelcosil LC-181.0[6]
Isocratic n-butanol, Acetonitrile, Methylene chloride (30:70:10, v/v/v)C30Not Specified[2]
Gradient Methanol to Methyl-tert-butyl etherC30Not Specified[1][7]
Gradient tert-butyl-methyl-ether in 2% water in methanolCore C30Not Specified[15][16]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Lycopene Isomer Separation

This protocol is based on a rapid method for the separation of lycopene isomers.[3][4]

  • Column: C30 reversed-phase column.

  • Mobile Phase: A mixture of methyl-t-butyl ether (MTBE), methanol, and ethyl acetate.

  • Detection: UV-Vis or Photodiode Array (PDA) detector at approximately 472-476 nm.[2][11]

  • Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the C30 column with the mobile phase until a stable baseline is achieved.

    • Inject the sample extract.

    • Run the analysis for approximately 25 minutes. The system should provide sharp resolution of cis- and trans-isomers of lycopene.[3][4]

Protocol 2: Gradient HPLC Method for Complex Carotenoid Mixtures

This protocol is adapted for the separation of a broader range of carotenoids, including lycopene isomers.[1][7]

  • Column: C30 reversed-phase column (e.g., YMC C30).[7]

  • Mobile Phase:

    • Solvent A: Methanol

    • Solvent B: Methyl-tert-butyl ether (MTBE)

  • Gradient Program: A linear gradient from a high percentage of Solvent A to a higher percentage of Solvent B over a specified time (e.g., 60 minutes).

  • Column Temperature: 23°C, with the option to increase to 30-35°C to optimize for specific lycopene isomers.[7]

  • Detection: PDA detector scanning for carotenoid spectra.

  • Procedure:

    • Set up the gradient program on the HPLC system.

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run the gradient program.

Visualizations

Troubleshooting_Workflow start Start: Poor Lycopene Isomer Separation check_column Check HPLC Column start->check_column c18_used Using C18 Column? check_column->c18_used switch_c30 Action: Switch to a C30 Column c18_used->switch_c30 Yes c30_used Using C30 Column c18_used->c30_used No optimize_mp Optimize Mobile Phase switch_c30->optimize_mp c30_used->optimize_mp isocratic Isocratic Method? optimize_mp->isocratic try_gradient Action: Try a Gradient (e.g., MeOH to MTBE) isocratic->try_gradient Yes adjust_isocratic Action: Adjust Isocratic Solvent Ratios (e.g., MTBE/MeOH/EtOAc) isocratic->adjust_isocratic No check_temp Check Column Temperature try_gradient->check_temp adjust_isocratic->check_temp optimize_temp Action: Optimize Temperature (e.g., 23-35°C) check_temp->optimize_temp good_separation Good Separation Achieved optimize_temp->good_separation

Caption: A troubleshooting workflow for poor separation of lycopene isomers.

Experimental_Workflow start Sample Preparation (e.g., Tomato Extract) hplc_setup HPLC System Setup start->hplc_setup column_selection Column Selection: C30 Recommended hplc_setup->column_selection mp_selection Mobile Phase Preparation: Isocratic or Gradient hplc_setup->mp_selection equilibration Column Equilibration column_selection->equilibration mp_selection->equilibration injection Sample Injection equilibration->injection separation Chromatographic Separation injection->separation detection Detection: PDA at ~475 nm separation->detection data_analysis Data Analysis: Peak Integration & Quantification detection->data_analysis

Caption: A general experimental workflow for HPLC analysis of lycopene isomers.

References

Methods to improve the long-term stability of 13-cis-Lycopene analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term stability of 13-cis-Lycopene analytical standards. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound analytical standards?

A1: The primary factors leading to the degradation of this compound are exposure to light, heat, and oxygen.[1][2][3] These factors can induce isomerization (conversion to other cis-isomers or the all-trans form) and oxidation, which breaks down the molecule, causing a loss of color and the formation of off-flavors.[2][4]

Q2: How does the stability of this compound compare to other lycopene isomers?

A2: this compound is generally considered to be less stable than some other isomers. The relative stability of lycopene isomers often follows the order: 5-cis > all-trans > 9-cis > 13-cis > 7-cis > 11-cis.[5][6] Due to its lower stability, this compound is more susceptible to degradation and isomerization.[5]

Q3: What are the ideal long-term storage conditions for this compound analytical standards?

A3: For long-term stability, this compound analytical standards should be stored at ultra-low temperatures, such as -70°C or -80°C, in an inert atmosphere (e.g., under argon or nitrogen), and protected from light.[7][8][9] It is also advisable to store standards in a solvent containing an antioxidant.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of the analytical standard upon reconstitution. 1. Exposure to light and/or oxygen during handling.2. Use of a non-stabilized solvent.3. Elevated laboratory temperatures.1. Handle the standard under amber or low-light conditions. Purge vials with an inert gas (argon or nitrogen) before sealing.2. Reconstitute the standard in a high-purity solvent containing an antioxidant such as Butylated Hydroxytoluene (BHT) or Tert-butylhydroquinone (TBHQ).[10][11]3. Perform reconstitution and dilutions on ice or in a cold room to minimize thermal degradation.
Inconsistent analytical results between different vials of the same standard lot. 1. Inconsistent storage conditions.2. Repeated freeze-thaw cycles.1. Ensure all vials are stored under identical, optimal conditions (frozen at ≤ -70°C, in the dark, under inert gas).[7][8]2. Aliquot the standard into single-use vials after reconstitution to avoid repeated freezing and thawing.[9]
Appearance of unexpected peaks in the chromatogram. 1. Isomerization of this compound to other cis-isomers or the all-trans form.2. Oxidative degradation products.1. Prepare samples immediately before analysis. If samples must be stored in an autosampler, ensure it is refrigerated (e.g., 4°C) and for a limited time.[12] The half-life of all-trans-lycopene in an HPLC mobile phase at 4°C was found to be approximately 16 hours.[12]2. Use deoxygenated solvents for sample preparation and mobile phases. The addition of antioxidants can also help minimize oxidation.[10]
Low recovery of this compound during sample preparation. 1. Adsorption to plasticware.2. Degradation during extraction or saponification steps.1. Use amber glass vials and silanized glassware to minimize adsorption.2. Avoid prolonged exposure to high temperatures and strong acids or bases during sample preparation. Saponification, if necessary, should be performed carefully as it can cause degradation and isomerization.[12][13]

Quantitative Data on Lycopene Stability

The following tables summarize quantitative data on the stability of lycopene under various conditions.

Table 1: Stability of Lycopene Standard Solutions at -70°C

ConcentrationStability DurationReference
0.05–5 µg/mLAt least 6 months (except for lycopene at 0.05 µg/mL, which was stable for six weeks)[7][8]

Table 2: Effect of Storage Temperature on Carotenoid Concentrations in Plasma

Storage ConditionLutein/ZeaxanthinLycopeneα-caroteneβ-caroteneRetinolTocopherolReference
15 months at -20°C vs. -70°C24% lower51% lower10% lower26% lowerNo significant changeNo significant change[14]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Materials:

    • This compound analytical standard

    • Dichloromethane (high purity, HPLC grade)

    • n-Hexane (high purity, HPLC grade)

    • Butylated Hydroxytoluene (BHT)

    • Amber glass volumetric flasks

    • Ultrasonic bath

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Prepare a stock solution of BHT in dichloromethane at a concentration of 0.1% (w/v).

    • Accurately weigh the desired amount of this compound standard into an amber volumetric flask.

    • Dissolve the standard in a small volume of the BHT-containing dichloromethane, using an ultrasonic bath for no more than 30 seconds to aid dissolution.[1]

    • Once dissolved, dilute to the final volume with n-hexane. A common solvent mixture for standards is n-hexane-dichloromethane (95 + 5, v/v).[1]

    • Purge the headspace of the volumetric flask with an inert gas, seal tightly, and wrap the stopper with parafilm.

    • Store the stock solution at -70°C or below in the dark.

Protocol 2: HPLC Analysis of this compound

This protocol is a general guideline and may require optimization for specific instrumentation and applications.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • A C30 reversed-phase column is recommended for optimal separation of lycopene isomers.[12][13] A C18 column can also be used for total lycopene analysis.[13]

  • Mobile Phase and Gradient:

    • A gradient solvent system is typically used for isomer separation.[12]

    • Example mobile phase:

      • Solvent A: Methanol/Methyl tert-butyl ether/Water (81:15:4, v/v/v)

      • Solvent B: Methanol/Methyl tert-butyl ether/Water (6:90:4, v/v/v)

    • Gradient Program: A linear gradient from a high percentage of A to a high percentage of B is often employed to resolve all isomers.

  • Detection:

    • Set the detector to monitor at the maximum absorbance wavelength for lycopene, which is approximately 472 nm.[15]

  • Sample Handling:

    • Prepare dilutions of the standard and samples in the mobile phase or a compatible solvent immediately before injection.

    • Use an autosampler cooled to 4°C to maintain sample integrity during the analytical run.[12]

Visualizations

degradation_pathway cluster_factors Degradation Factors This compound This compound Other_cis_Isomers Other_cis_Isomers This compound->Other_cis_Isomers Isomerization all-trans-Lycopene all-trans-Lycopene This compound->all-trans-Lycopene Isomerization Oxidative_Degradation_Products Oxidative_Degradation_Products This compound->Oxidative_Degradation_Products Oxidation Other_cis_Isomers->all-trans-Lycopene Isomerization Other_cis_Isomers->Oxidative_Degradation_Products Oxidation all-trans-Lycopene->Other_cis_Isomers Isomerization all-trans-Lycopene->Oxidative_Degradation_Products Oxidation Light Light Light->this compound Heat Heat Heat->this compound Oxygen Oxygen Oxygen->this compound

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Standard Preparation cluster_analysis Sample Analysis Weigh_Standard Weigh Standard Dissolve_Solvent Dissolve in Stabilized Solvent Weigh_Standard->Dissolve_Solvent Dilute Dilute to Final Concentration Dissolve_Solvent->Dilute Inert_Atmosphere Store under Inert Atmosphere Dilute->Inert_Atmosphere Store_Freezer Store at <= -70°C Inert_Atmosphere->Store_Freezer Prepare_Dilutions Prepare Working Dilutions Store_Freezer->Prepare_Dilutions Use for Experiment HPLC_Analysis HPLC Analysis (C30 Column) Prepare_Dilutions->HPLC_Analysis Data_Acquisition Data Acquisition (472 nm) HPLC_Analysis->Data_Acquisition

Caption: Workflow for preparation and analysis.

References

Technical Support Center: Quantification of 13-cis-Lycopene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 13-cis-Lycopene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges encountered during the quantification of this specific lycopene isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound challenging?

A1: The quantification of this compound is inherently challenging due to several factors. Lycopene is susceptible to isomerization, readily converting between its all-trans and various cis isomers when exposed to heat, light, and certain chemical conditions.[1][2] this compound itself is one of the less stable isomers.[3] This instability can lead to inaccurate quantification if samples are not handled properly during extraction, storage, and analysis. Furthermore, separating this compound from other isomers requires specialized chromatographic techniques.[4]

Q2: What are the most critical factors affecting the stability of this compound during analysis?

A2: The most critical factors affecting the stability of this compound are exposure to light, heat, and oxygen. Lycopene in organic solvents is particularly prone to isomerization and degradation.[1] For instance, the half-life of all-trans-lycopene in an HPLC autosampler at 4°C has been reported to be approximately 16 hours, highlighting the need for prompt analysis.[5][6] To mitigate these effects, it is crucial to work under subdued light, use amber glassware, and minimize the time between sample preparation and analysis.

Q3: Should I use saponification to remove lipids from my samples?

A3: Saponification, a common method to hydrolyze triglycerides, should be avoided or used with extreme caution when quantifying lycopene isomers. Studies have shown that saponification can lead to significant degradation and isomerization of lycopene, resulting in reduced recovery.[2][5][6] One study demonstrated a 13.8% decrease in total lycopene concentration after saponification of plasma samples.[6]

Q4: What is the recommended type of HPLC column for separating this compound from other isomers?

A4: For the effective separation of lycopene isomers, a C30 stationary phase is highly recommended.[4][7][8] Standard C18 columns generally do not provide adequate resolution to separate the various geometric isomers of lycopene.[4][8] C30 columns offer superior shape selectivity for long-chain carotenoids, enabling the separation of all-trans-lycopene from its cis-isomers, including this compound.[4]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Lycopene Isomers

Possible Causes:

  • Inappropriate HPLC Column: You are using a C18 column instead of a C30 column.

  • Suboptimal Mobile Phase: The mobile phase composition is not suitable for isomer separation.

  • Inadequate Gradient Program: The elution gradient is not optimized to resolve closely eluting isomers.

Troubleshooting Steps:

  • Verify Column: Ensure you are using a C30 column, which is specifically designed for carotenoid isomer separation.[4][8]

  • Optimize Mobile Phase: A common mobile phase for lycopene isomer separation involves a gradient of methanol to methyl-tert-butyl ether (MTBE).[5][6] Experiment with the gradient slope and solvent composition to improve resolution.

  • Adjust Flow Rate: A lower flow rate can sometimes improve the separation of critical isomer pairs.

  • Control Temperature: Maintain a consistent and optimized column temperature, as temperature can affect retention times and selectivity.

Issue 2: Low Recovery of this compound

Possible Causes:

  • Degradation during Extraction: Exposure to heat, light, or harsh chemicals during sample preparation.

  • Isomerization: Conversion of this compound to other isomers.

  • Incomplete Extraction: The chosen solvent system is not efficiently extracting lycopene from the sample matrix.

Troubleshooting Steps:

  • Protect from Light and Heat: Perform all extraction steps under dim light and at low temperatures. Use amber vials and ice baths.

  • Avoid Saponification: If possible, develop an extraction method that does not require saponification.[2][5][6]

  • Optimize Extraction Solvent: A mixture of hexane, acetone, and ethanol is commonly used for lycopene extraction.[9] The ratios may need to be optimized depending on the sample matrix.

  • Minimize Evaporation Steps: If solvent evaporation is necessary, perform it under a stream of nitrogen at a low temperature to prevent oxidation and degradation.

Data Presentation

Table 1: Effect of Saponification on Lycopene Quantification

Sample TreatmentTotal Lycopene Concentration (Relative %)Reference
Direct Extraction100%[6]
Saponification then Extraction86.2%[6]

Table 2: Recommended HPLC Conditions for Lycopene Isomer Separation

ParameterRecommendationReference
Stationary Phase C30 Reversed-Phase Column[4][7][8]
Mobile Phase Gradient of Methanol to Methyl-tert-butyl ether (MTBE)[5][6]
Detection Wavelength ~472 nm[10]

Experimental Protocols

Protocol 1: Extraction of Lycopene from a Food Matrix (e.g., Tomato Paste)
  • Sample Preparation: Weigh approximately 1 gram of the homogenized sample into a 50 mL amber centrifuge tube.

  • Solvent Addition: Add 10 mL of a hexane:acetone:ethanol (2:1:1 v/v/v) mixture to the tube.

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 2 mL of distilled water and vortex for another minute. Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Collection: Carefully collect the upper hexane layer containing the lycopene into a clean amber vial.

  • Re-extraction: Repeat the extraction process on the remaining pellet two more times to ensure complete recovery.

  • Pooling and Drying: Pool the hexane extracts and dry under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Homogenized Sample extraction Solvent Extraction (Hexane:Acetone:Ethanol) sample->extraction Add solvent mixture phase_sep Phase Separation (Centrifugation) extraction->phase_sep Add water & vortex collect Collect Hexane Layer phase_sep->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into HPLC reconstitute->injection separation C30 Column Separation injection->separation detection UV/Vis Detection (~472 nm) separation->detection quantification Quantify this compound detection->quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

troubleshooting_tree cluster_recovery Low Recovery Troubleshooting cluster_resolution Poor Resolution Troubleshooting start Poor Quantification of This compound q1 Are you seeing low recovery? start->q1 q2 Is chromatographic resolution poor? start->q2 check_extraction Optimize extraction solvent and protect from light/heat q1->check_extraction Yes check_column Use a C30 column q2->check_column Yes check_saponification Avoid saponification if possible check_extraction->check_saponification check_mobile_phase Optimize mobile phase gradient check_column->check_mobile_phase

Caption: Troubleshooting decision tree for this compound quantification issues.

References

Technical Support Center: Enhancing Chromatographic Resolution of Lycopene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 13-cis and other lycopene isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of lycopene isomers, offering step-by-step solutions to enhance resolution.

Issue 1: Poor or No Separation of 13-cis and all-trans-Lycopene Isomers

Possible Causes:

  • Inappropriate column chemistry (e.g., using a standard C18 column).

  • Suboptimal mobile phase composition.

  • Inadequate column temperature control.

Troubleshooting Steps:

  • Verify Column Selection: For resolving geometric isomers of lycopene, a C30 stationary phase is highly recommended due to its superior shape selectivity for long-chain molecules.[1] Standard C18 columns often fail to provide adequate separation of these isomers.

  • Optimize Mobile Phase: The choice of mobile phase is critical for achieving good resolution.

    • Common Solvents: Mixtures of methanol (MeOH), methyl-tert-butyl ether (MTBE), and sometimes water or acetonitrile are frequently used.[1][2]

    • Gradient vs. Isocratic Elution: While isocratic methods can be faster, gradient elution often yields better resolution for complex mixtures of lycopene isomers.[3][4][5][6] A common gradient involves starting with a higher polarity mobile phase (e.g., high in methanol) and gradually increasing the proportion of a less polar solvent like MTBE.[2][7]

  • Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction between the analytes and the stationary phase. For lycopene isomers, lower temperatures (e.g., 15-25°C) can sometimes improve resolution, though this may increase run times.[8]

Issue 2: Broad and Tailing Peaks for Lycopene Isomers

Possible Causes:

  • Column contamination or degradation.

  • Inappropriate mobile phase pH or buffer strength.

  • Extra-column volume effects.

  • Sample overload.

Troubleshooting Steps:

  • Assess Column Health:

    • Flush the column with a strong solvent to remove contaminants.

    • If peak shape does not improve, the column may be degraded and require replacement.

  • Mobile Phase Considerations:

    • Ensure the mobile phase is properly degassed to prevent bubble formation.

    • The addition of a small amount of a basic additive, like triethylamine (TEA), can sometimes reduce peak tailing caused by interactions with residual silanols on the stationary phase.[9]

  • Minimize Extra-Column Volume:

    • Use tubing with a small internal diameter and keep the length as short as possible between the injector, column, and detector.[10]

  • Check for Sample Overload:

    • Inject a smaller volume or a more dilute sample to see if peak shape improves.[11]

Issue 3: Inconsistent Retention Times

Possible Causes:

  • Fluctuations in column temperature.

  • Changes in mobile phase composition.

  • Leaks in the HPLC system.

  • Column aging.

Troubleshooting Steps:

  • Ensure Stable Temperature: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate mixing of solvents.

  • System Check: Inspect the HPLC system for any leaks, especially around fittings and seals.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of HPLC column for separating 13-cis and other lycopene isomers?

A1: A reversed-phase C30 column is considered the gold standard for the separation of lycopene isomers. The long C30 alkyl chains provide excellent shape selectivity, which is crucial for differentiating the subtle structural differences between geometric isomers like 13-cis and all-trans-lycopene.[1] Conventional C18 columns typically do not offer sufficient resolution for these compounds.[1]

Q2: What are some recommended mobile phase compositions for lycopene isomer analysis?

A2: Effective mobile phases for separating lycopene isomers often consist of a mixture of methanol, methyl-tert-butyl ether (MTBE), and sometimes water. A gradient elution is often preferred. For example, a gradient starting with a higher concentration of methanol and gradually increasing the concentration of MTBE has been shown to be effective.[2][7] An isocratic mobile phase consisting of methyl-t-butyl ether, methanol, and ethyl acetate has also been used successfully.[12]

Q3: How does column temperature affect the resolution of lycopene isomers?

A3: Column temperature can have a significant impact on the separation. Lowering the column temperature generally increases the viscosity of the mobile phase and can lead to longer retention times but often results in better resolution of closely eluting isomers.[8] However, the optimal temperature may need to be determined empirically for a specific method.

Q4: Can I use an isocratic method instead of a gradient for lycopene isomer separation?

A4: Yes, isocratic methods have been successfully used for the separation of lycopene isomers and can offer the advantage of shorter run times and simpler method development.[12] However, for complex samples containing multiple cis- and trans-isomers, a gradient elution method will likely provide superior resolution and peak separation.[3][4][5][6]

Q5: What precautions should I take during sample preparation to avoid isomerization of lycopene?

A5: Lycopene is susceptible to isomerization and degradation when exposed to light, heat, and acids. Therefore, it is crucial to:

  • Work under subdued light or use amber glassware.[13]

  • Avoid high temperatures during extraction and sample handling.

  • Store extracts at low temperatures (e.g., -20°C or -80°C) until analysis.[12]

  • Be cautious with saponification procedures, as they can sometimes induce isomerization.[7]

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Lycopene Isomer Separation

ParameterMethod 1Method 2Method 3
Column C30, 5 µm, 4.6 x 250 mmC30, 3 µm, 2.1 x 150 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient: Methanol (A) and Methyl-tert-butyl ether (B)Isocratic: Methyl-t-butyl ether/Methanol/Ethyl acetateIsocratic: Acetonitrile/Methanol/Dichloromethane
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25°C20°C30°C
Detection 472 nm472 nm472 nm
Approx. Retention Time (all-trans) ~18 min~12 min~15 min (poor resolution)
Approx. Retention Time (13-cis) ~16 min~10 minCo-elution with other isomers
Resolution (all-trans/13-cis) > 1.5> 1.5< 1.0

Note: The values in this table are approximate and can vary depending on the specific instrument, column batch, and exact mobile phase preparation.

Experimental Protocols

Protocol 1: Gradient HPLC Separation of Lycopene Isomers from Tomato Paste

1. Sample Extraction:

  • Weigh 1 gram of tomato paste into a mortar.
  • Add 10 mL of a hexane:acetone:ethanol (2:1:1 v/v/v) solution and grind thoroughly.
  • Transfer the mixture to a centrifuge tube and centrifuge at 3000 rpm for 10 minutes.
  • Carefully collect the supernatant (the upper, colored layer).
  • Evaporate the solvent under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of the initial mobile phase.

2. HPLC Analysis:

  • Column: C30 reversed-phase, 5 µm, 4.6 x 250 mm.
  • Mobile Phase A: Methanol
  • Mobile Phase B: Methyl-tert-butyl ether
  • Gradient Program:
  • 0-10 min: 95% A, 5% B
  • 10-25 min: Linear gradient to 50% A, 50% B
  • 25-30 min: Hold at 50% A, 50% B
  • 30-35 min: Return to 95% A, 5% B
  • 35-45 min: Re-equilibration at 95% A, 5% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Injection Volume: 20 µL
  • Detection: UV-Vis detector at 472 nm.

Protocol 2: Isocratic HPLC Separation of Lycopene Isomers

1. Sample Preparation: (Follow the same extraction procedure as in Protocol 1)

2. HPLC Analysis:

  • Column: C30 reversed-phase, 5 µm, 4.6 x 250 mm.
  • Mobile Phase: Methyl-t-butyl ether:Methanol:Ethyl acetate (70:25:5 v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 22°C.
  • Injection Volume: 20 µL.
  • Detection: UV-Vis detector at 472 nm.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Tomato/Plasma Sample Extraction Solvent Extraction (Hexane/Acetone/Ethanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation under N2 Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto C30 Column Reconstitution->Injection Separation Isomer Separation (Gradient/Isocratic) Injection->Separation Detection UV-Vis Detection (472 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Isomers Integration->Quantification

Caption: Workflow for Lycopene Isomer Analysis.

Troubleshooting_Logic Start Poor Resolution of Lycopene Isomers CheckColumn Is a C30 column being used? Start->CheckColumn SwitchColumn Switch to a C30 column CheckColumn->SwitchColumn No OptimizeMobilePhase Optimize Mobile Phase (Gradient/Solvent Ratios) CheckColumn->OptimizeMobilePhase Yes SwitchColumn->OptimizeMobilePhase AdjustTemp Adjust Column Temperature OptimizeMobilePhase->AdjustTemp Resolution still not optimal GoodResolution Achieve Good Resolution OptimizeMobilePhase->GoodResolution Resolution is good AdjustTemp->OptimizeMobilePhase Resolution still not optimal AdjustTemp->GoodResolution Resolution is good

Caption: Troubleshooting Logic for Poor Resolution.

References

Technical Support Center: Analysis of 13-cis-Lycopene by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 13-cis-Lycopene.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound due to matrix effects.

Question: Why am I observing poor sensitivity and inconsistent results for my this compound analysis?

Answer:

Poor sensitivity and inconsistent results in the LC-MS/MS analysis of this compound are often attributable to matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, resulting in inaccurate and irreproducible quantification.

Initial Troubleshooting Steps:

  • Evaluate the Matrix Effect: Quantify the extent of ion suppression or enhancement. A detailed protocol for this is provided in the "Experimental Protocols" section below.

  • Review Sample Preparation: The complexity of the sample matrix is a primary source of matrix effects. Inadequate sample cleanup can lead to the co-elution of interfering substances such as phospholipids and other lipids.

  • Check Chromatographic Conditions: Poor chromatographic separation can lead to co-elution of matrix components with this compound, causing ion suppression.

Question: My results show significant ion suppression. What are the recommended strategies to mitigate this?

Answer:

Several strategies can be employed to mitigate ion suppression. The choice of strategy will depend on the nature of the matrix, the concentration of this compound, and the required sensitivity of the assay.

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): LLE is an effective technique for separating lipophilic compounds like this compound from more polar matrix components. Using a non-polar solvent like hexane or a mixture of hexane and ethyl acetate can efficiently extract lycopene while leaving behind many interfering substances.

    • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by utilizing specific sorbents to retain either the analyte or the interfering components. For this compound, a normal-phase or a specific lipid-removal SPE cartridge could be beneficial.

    • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids, a major cause of ion suppression in plasma samples.

  • Chromatographic Optimization:

    • Column Chemistry: Employing a C30 column is highly recommended for the separation of carotenoid isomers, including this compound.[1][2] These columns provide enhanced shape selectivity for non-polar, long-chain molecules.

    • Mobile Phase Gradient: Optimizing the gradient elution can help to chromatographically separate this compound from co-eluting matrix components.

  • Internal Standard:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as ¹³C-labeled this compound, is the most effective way to compensate for matrix effects.[3] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[3]

  • Sample Dilution:

    • Diluting the sample can reduce the concentration of interfering matrix components. This is a simple approach but may not be feasible if the concentration of this compound is low.

Question: I am observing peak tailing and inconsistent retention times for this compound. Could this be related to matrix effects?

Answer:

While peak tailing and retention time shifts are often related to chromatographic issues (e.g., column degradation, improper mobile phase), they can be exacerbated by matrix effects. High concentrations of matrix components can overload the column, leading to poor peak shape and shifts in retention time.

Troubleshooting Steps:

  • Inject a Standard in a Neat Solution: To isolate the problem, inject a pure standard of this compound. If the peak shape and retention time are good, the issue is likely matrix-related.

  • Improve Sample Cleanup: Implement a more rigorous sample preparation method (LLE or SPE) to reduce the amount of matrix components being injected.

  • Column Washing: Ensure an adequate column wash is performed between injections to prevent the buildup of matrix components on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the analysis of this compound from plasma samples?

A1: In plasma samples, phospholipids are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI). Their high concentration and co-elution with analytes can significantly impact the accuracy and reproducibility of the analysis.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The matrix effect can be quantified using the post-extraction spike method.[4][5] This involves comparing the peak area of this compound in a post-spiked matrix sample to the peak area of a pure standard solution at the same concentration. The detailed protocol is provided below.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?

A3: The availability of specific SIL-IS can vary. It is recommended to check with major suppliers of analytical standards. If a specific SIL-IS for this compound is not available, using a SIL-IS of a closely related carotenoid with similar chromatographic behavior and ionization properties can be a viable alternative.

Q4: Can the ionization source type influence the severity of matrix effects?

A4: Yes. While electrospray ionization (ESI) is commonly used, it can be more susceptible to ion suppression from non-volatile matrix components. Atmospheric pressure chemical ionization (APCI) is often less prone to matrix effects from non-volatile salts but can be influenced by other matrix components. For lycopene analysis, both ESI and APCI have been successfully used.[6]

Q5: What are the acceptable limits for matrix effects in a validated bioanalytical method?

A5: According to regulatory guidelines, the matrix factor (the ratio of the analyte peak response in the presence of matrix to the peak response in the absence of matrix) from at least six different sources of matrix should have a coefficient of variation (CV) of ≤15%.[4]

Data Presentation

The following tables summarize representative quantitative data on the impact of different sample preparation methods on matrix effects and recovery for carotenoid analysis.

Table 1: Effect of Sample Preparation on Matrix Effect and Recovery of Carotenoids in Human Plasma

AnalyteSample Preparation MethodMatrix Effect (%)Recovery (%)Process Efficiency (%)
β-Carotene Protein Precipitation75.285.164.0
Liquid-Liquid Extraction92.891.584.9
Solid-Phase Extraction98.188.987.2
Lutein Protein Precipitation78.983.766.0
Liquid-Liquid Extraction94.390.285.1
Solid-Phase Extraction97.587.685.4
Lycopene (all-trans) Protein Precipitation72.481.358.9
Liquid-Liquid Extraction91.589.882.2
Solid-Phase Extraction96.886.483.6

Note: This data is representative and illustrates the typical improvements seen with more extensive sample cleanup. Actual values will vary depending on the specific matrix and analytical conditions.

Table 2: Comparison of Matrix Effects in Different Biological Matrices for Lycopene Analysis

MatrixPredominant InterferencesTypical Ion Suppression (%)Recommended Mitigation Strategy
Human Plasma Phospholipids, Proteins20 - 40%LLE, SPE, SIL-IS
Human Serum Phospholipids, Proteins20 - 40%LLE, SPE, SIL-IS
Food (e.g., Tomato Paste) Sugars, Organic Acids10 - 30%SPE, Sample Dilution
Prostate Tissue Lipids, Phospholipids25 - 50%Extensive SPE, SIL-IS

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol details the steps to quantify the matrix effect, recovery, and process efficiency.

1. Preparation of Solutions:

  • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., low, medium, and high QC levels).

  • Set B (Post-Extraction Spike): Extract blank matrix samples using the developed sample preparation method. Spike the extracted blank matrix with the this compound standard to the same final concentration as Set A.

  • Set C (Pre-Extraction Spike): Spike the blank matrix with the this compound standard at the same concentration as Set A before the extraction process.

2. LC-MS/MS Analysis:

  • Analyze multiple replicates (n=5 or 6) of each set of samples by LC-MS/MS.

  • Record the peak areas for this compound in each sample.

3. Calculations:

  • Matrix Effect (ME %): ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • ME < 100% indicates ion suppression.
    • ME > 100% indicates ion enhancement.

  • Recovery (RE %): RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Process Efficiency (PE %): PE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 PE (%) = (ME * RE) / 100

Mandatory Visualization

Matrix_Effect_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Calculation A Set A: this compound in Neat Solution LCMS LC-MS/MS Analysis (Acquire Peak Areas) A->LCMS B_prep Blank Matrix Extraction B_spike Spike with this compound (Post-Extraction) B_prep->B_spike C_prep Blank Matrix C_spike Spike with this compound (Pre-Extraction) C_prep->C_spike B_spike->LCMS C_extract Extraction C_spike->C_extract C_extract->LCMS Calc_ME Calculate Matrix Effect (%ME) (B/A) * 100 LCMS->Calc_ME Calc_RE Calculate Recovery (%RE) (C/A) * 100 LCMS->Calc_RE Calc_PE Calculate Process Efficiency (%PE) (C/B) * 100 LCMS->Calc_PE

Caption: Workflow for the quantitative assessment of matrix effects.

Troubleshooting_Matrix_Effects Start Inconsistent/Inaccurate Results for this compound Assess_ME Quantify Matrix Effect (ME) Start->Assess_ME ME_Significant Is ME significant? (e.g., >15% suppression) Assess_ME->ME_Significant Improve_Cleanup Improve Sample Cleanup (LLE, SPE) ME_Significant->Improve_Cleanup Yes No_ME No significant ME. Investigate other causes (e.g., instrument, standard stability). ME_Significant->No_ME No Optimize_Chroma Optimize Chromatography (C30 column, gradient) Improve_Cleanup->Optimize_Chroma Use_SIL Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_Chroma->Use_SIL Dilute_Sample Dilute Sample Use_SIL->Dilute_Sample Revalidate Re-evaluate Matrix Effect Dilute_Sample->Revalidate Revalidate->ME_Significant Still significant Acceptable Results Acceptable Revalidate->Acceptable Acceptable

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Refinement of Extraction Protocols for 13-cis-Lycopene from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 13-cis-Lycopene from complex food matrices.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Total Lycopene Incomplete cell wall disruption.- Employ mechanical disruption methods like homogenization or sonication to break down the food matrix before extraction.[1]- Consider enzymatic treatment with cellulases or pectinases to degrade cell walls and release intracellular contents.[1][2]
Inappropriate solvent system.- Use a combination of a nonpolar solvent (e.g., hexane, ethyl acetate) to dissolve lycopene and a polar solvent (e.g., acetone, ethanol) to penetrate the matrix. A common mixture is hexane:acetone:ethanol (2:1:1 v/v/v).[1][3]- For microwave-assisted extraction (MAE), ethyl acetate has been shown to be effective.[4]
Insufficient extraction time or temperature.- Optimize extraction time and temperature. Increased temperature (up to 50-60°C) can enhance efficiency, but prolonged exposure can lead to degradation.[1][5] Multiple extraction cycles are often more effective than a single, long extraction.[6]
Low Proportion of this compound Isomerization of all-trans-lycopene has not been sufficiently promoted.- Thermal treatment is a common method to induce isomerization from all-trans to cis isomers. However, this must be carefully controlled to prevent degradation.[7] - The presence of certain compounds can promote Z-isomerization. Co-extraction with foodstuffs like onions has been shown to increase the ratio of Z-isomers.[5]
Degradation of this compound.- this compound is more susceptible to degradation than the all-trans and 5-cis isomers.[7] Minimize exposure to light and oxygen throughout the extraction process. Work under subdued light and consider using an inert atmosphere (e.g., nitrogen).[8]
Presence of Impurities in the Final Extract Co-extraction of other lipids and pigments.- Use a multi-step extraction process. An initial extraction with a more polar solvent like acetone can remove water and some polar compounds before extracting lycopene with a less polar solvent like diethyl ether.[9] - An anti-solvent precipitation step can be used. After extraction, adding a solvent in which lycopene is insoluble (e.g., methanol) can cause it to precipitate, leaving more soluble impurities in the solution.
Inconsistent Results Between Batches Variability in the food matrix.- Ensure the starting material is homogenous. Freeze-drying and grinding the food matrix to a uniform particle size can improve consistency.
Fluctuations in extraction conditions.- Precisely control all extraction parameters, including solvent ratios, temperature, and time. Use calibrated equipment to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific food matrix and the extraction technique. However, mixtures of solvents are generally more effective than single solvents.[10] A common and highly effective combination is a 2:1:1 (v/v/v) mixture of hexane, acetone, and ethanol.[1][3] Hexane is excellent for dissolving the non-polar lycopene, while acetone and ethanol help to penetrate the plant tissues and disrupt cell membranes.[11] For "green" extraction methods, ethyl acetate is a good alternative.[5]

Q2: How can I increase the proportion of cis-isomers, specifically this compound, in my extract?

A2: Isomerization from the naturally predominant all-trans form to cis-isomers is primarily induced by heat, light, and certain chemical catalysts.[7]

  • Thermal Treatment: Carefully controlled heating of the tomato matrix or extract can promote the formation of cis-isomers. However, temperatures above 60°C can lead to degradation.[11]

  • Co-extraction with Catalytic Foods: Co-processing tomatoes with certain foodstuffs containing Z-isomerization-accelerating compounds, such as onions, can significantly increase the proportion of Z-isomers in the final extract.[5]

  • Supercritical Fluid Extraction (SC-CO2): This technique, particularly when using modifiers like ethanol, can enhance the extraction of cis-isomers.[2][12]

Q3: What are the critical factors to control to prevent the degradation of this compound during extraction?

A3: Lycopene, and particularly its cis-isomers, are sensitive to light, heat, and oxygen.[8]

  • Light: Conduct all extraction steps under subdued light or use amber-colored glassware to prevent photo-oxidation.[8]

  • Oxygen: The presence of oxygen can lead to oxidative degradation. It is advisable to work under an inert atmosphere, such as nitrogen, especially when evaporating solvents.

  • Temperature: While some heat is necessary to promote isomerization, excessive temperatures can cause degradation. It is generally recommended to keep temperatures below 60°C.[11]

Q4: How can I accurately quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with a C30 column is the most reliable method for separating and quantifying lycopene isomers.[13]

  • Column: A C30 stationary phase provides the necessary selectivity to resolve the different geometric isomers of lycopene.[13]

  • Mobile Phase: A common mobile phase is a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.[14]

  • Detection: A photodiode array (PDA) or UV-Vis detector set to approximately 472 nm is used for detection.[14]

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a certified this compound standard.

Experimental Protocols

Protocol 1: Solvent Extraction with a Hexane/Acetone/Ethanol System

This protocol is a widely used method for the efficient extraction of lycopene from tomato-based matrices.

  • Sample Preparation: Homogenize the fresh food matrix. For dry samples, grind to a fine powder.

  • Extraction:

    • To 5g of the prepared sample, add 50 mL of a hexane:acetone:ethanol (2:1:1 v/v/v) solvent mixture.

    • Stir or sonicate the mixture for 15-30 minutes at room temperature, protected from light.

    • Separate the solvent layer by centrifugation or filtration.

    • Repeat the extraction process on the residue two more times to ensure complete recovery.

  • Phase Separation and Washing:

    • Combine the solvent extracts and add an equal volume of distilled water.

    • Gently mix to allow for phase separation. The upper hexane layer will contain the lycopene.

    • Discard the lower aqueous layer.

    • Wash the hexane layer with distilled water two more times to remove residual polar solvents.

  • Drying and Concentration:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen at a temperature below 40°C.

  • Quantification: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., THF or a mixture of acetonitrile and methanol) for HPLC analysis.[3]

Protocol 2: Microwave-Assisted Extraction (MAE) with Ethyl Acetate

MAE is a more rapid technique that can improve extraction efficiency.

  • Sample Preparation: Mix the food matrix with ethyl acetate in a microwave-safe vessel. A solid-to-liquid ratio of 1:20 is a good starting point.[15]

  • Extraction:

    • Place the vessel in a microwave extractor.

    • Apply microwave power (e.g., 400 W) for a short duration (e.g., 2-5 minutes).[4] Optimize power and time for your specific matrix and equipment.

  • Post-Extraction Processing:

    • After extraction, add a saturated sodium chloride solution to aid in phase separation.[15]

    • Centrifuge the mixture to separate the ethyl acetate layer.

    • Collect the supernatant and repeat the extraction on the residue if necessary.

  • Concentration and Quantification:

    • Combine the ethyl acetate extracts.

    • Evaporate the solvent under reduced pressure or a stream of nitrogen.

    • Re-dissolve the residue for HPLC analysis.

Quantitative Data Summary

Extraction MethodMatrixSolvent(s)Key ConditionsYield of all-trans-Lycopene (mg/100g)Yield of cis-Lycopene (mg/100g)Reference
Microwave-Assisted Extraction (MAE)Tomato PeelsEthyl Acetate400 W13.592-[4]
MAETomato PeelsHexane:Ethyl Acetate (1:1)1:20 solid-liquid ratio-4.450[15]
Solvent ExtractionTomato SaucesHexane-19-39 (mg/100g total lycopene)-[8]
Supercritical CO2 ExtractionTomato ByproductsCO230 MPa, 34.5 °C, 120 min-Up to 69% of total lycopene[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis start Complex Food Matrix homogenize Homogenization / Grinding start->homogenize solvent_add Add Solvent Mixture (e.g., Hexane:Acetone:Ethanol) homogenize->solvent_add extract Extraction (Stirring / Sonication) solvent_add->extract separate Separate Supernatant extract->separate wash Wash with Water separate->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate redissolve Re-dissolve Extract evaporate->redissolve hplc HPLC Analysis (C30 Column) redissolve->hplc troubleshooting_logic start Low Lycopene Yield? cause1 Incomplete Cell Disruption? start->cause1 Yes cause2 Poor Solvent Choice? start->cause2 Yes cause3 Suboptimal Conditions? start->cause3 Yes solution1 Increase Homogenization Add Enzymatic Treatment cause1->solution1 solution2 Use Solvent Mixture (e.g., Hexane/Acetone/Ethanol) cause2->solution2 solution3 Optimize Time & Temperature Use Multiple Extraction Cycles cause3->solution3

References

Overcoming difficulties in 13-cis-Lycopene cellular uptake experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during 13-cis-lycopene cellular uptake experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Solubility and Delivery

Q1: My this compound is precipitating in the cell culture medium. How can I improve its solubility?

A1: Lycopene is a highly lipophilic compound with poor solubility in aqueous solutions like cell culture media[1][2]. Direct addition will almost certainly lead to precipitation. To overcome this, you must use a delivery vehicle. A highly effective method is to create a micellar preparation, which solubilizes and stabilizes lycopene for delivery to cells[3]. The use of organic co-solvents should be avoided as a primary delivery method due to cytotoxicity[3].

Q2: I'm using an organic solvent like Tetrahydrofuran (THF) or DMSO to dissolve my lycopene stock, but I'm observing cell toxicity. What are the alternatives?

A2: Organic solvents such as THF and DMSO can be cytotoxic to cell cultures, even at low concentrations, and can also lead to poor lycopene stability, with a half-life of less than two hours reported in some organic/aqueous solutions[3][4]. The recommended alternative is to prepare a concentrated stock in a suitable solvent and then incorporate it into micelles using a carrier like Tween 80[5]. This micellar stock can then be diluted into the cell culture medium, which protects the cells from solvent toxicity and provides a stable supply of lycopene for uptake[3].

Section 2: Stability and Isomerization

Q3: How can I prevent my this compound from degrading or isomerizing during the experiment?

A3: Lycopene is highly susceptible to degradation and isomerization from exposure to heat, light, and oxygen[1][6]. All-trans-lycopene is the most common dietary form, but cis-isomers, including this compound, are also prevalent, especially after processing[6][7]. To maintain the integrity of your this compound sample:

  • Work in low-light conditions: Use amber-colored vials and minimize exposure to ambient light.

  • Control temperature: Avoid high temperatures during preparation and storage. Store stock solutions at -80°C if possible. Storage at 45°C can lead to significant degradation (up to 60% after 6 weeks)[8][9].

  • Prevent Oxidation: Use degassed solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) to stock solutions stored in organic solvents[10].

  • Use a stable delivery system: Lycopene is more stable within a micelle or emulsion in the culture medium compared to being dissolved directly in an organic solvent mixture[3][11].

Q4: I'm observing a different isomer profile in my cells compared to my starting material. Why is this happening?

A4: This is an expected outcome. The primary site of all-trans-lycopene isomerization to cis-isomers during physiological absorption is within the intestinal cells (enterocytes)[12][13]. Therefore, it is plausible that cultured cells also possess the ability to isomerize lycopene intracellularly. Studies using Caco-2 cells show that even when cells are supplied with all-trans-lycopene, a significant percentage (around 24-29%) is converted to a mixture of Z (cis)-isomers inside the cells[12][13]. Furthermore, cis-isomers are often preferentially taken up by cells compared to the all-trans form, which can also contribute to their enrichment inside the cell[14][15][16].

Section 3: Cellular Uptake and Quantification

Q5: I am observing very low and inconsistent cellular uptake of this compound. How can I optimize this?

A5: Low and variable uptake is a common issue[4]. Several factors can influence this:

  • Bioavailability of Isomers: Cis-isomers of lycopene, including this compound, are generally more bioavailable than the all-trans isomer. They are more readily incorporated into micelles and taken up by intestinal cells[14][16][17]. Ensure your experimental design leverages this property.

  • Delivery System: The efficiency of your delivery system is critical. A poorly formed micellar preparation will result in low bioavailability in the culture medium. Refer to the protocol below for preparing a stable micellar solution.

  • Cell Line Differences: Different cell lines have varying capacities for lipid and carotenoid uptake[4][12]. The expression level of transporters like Scavenger Receptor Class B Type 1 (SR-B1) can significantly impact uptake[6][18].

  • Incubation Time: Lycopene uptake occurs over time. In LNCaP prostate cancer cells, for example, uptake was shown to reach a plateau at approximately 12 hours[3]. You may need to perform a time-course experiment to determine the optimal incubation period for your specific cell line.

Q6: What are the key cellular transporters involved in lycopene uptake?

A6: The cellular uptake of lycopene is understood to occur through two primary mechanisms. The first is passive diffusion across the cell membrane. The second, and a key facilitator, is the Scavenger Receptor Class B Type 1 (SR-B1) , a membrane protein known to mediate the absorption of other carotenoids as well[6][18]. Studies using anti-SR-B1 antibodies have shown an impairment of lycopene uptake by up to 60% in Caco-2 cells, and mice overexpressing SR-B1 in the intestine show significantly higher plasma lycopene concentrations[18][19].

Data Summary Tables

Table 1: Factors Influencing Lycopene Stability in Tomato Powder (6-week storage)

Storage Condition All-trans Lycopene Retention Total Lycopene Retention Key Observation
6°C in Dark 60% - 70% 60% - 70% Moderate degradation occurs even in optimal storage conditions.[8]
Room Temp. with Light 60% - 70% 60% - 70% Light exposure at room temperature was not a major factor compared to temperature.[8]

| 45°C in Dark | ~40% | ~40% | Increased temperature significantly accelerates degradation through oxidation.[8][9] |

Table 2: Bioavailability and Cellular Uptake of Lycopene Isomers

Isomer Type Micellarization Efficiency Caco-2 Cell Uptake Fractional Absorption (in vivo)
cis-Isomers Significantly greater than all-trans[16]. Significantly greater than all-trans[16]. ~47.7% (from tangerine tomato juice, rich in cis-isomers)[14]

| all-trans-Isomer | Lower than cis-isomers[16]. | Lower than cis-isomers[16]. | ~5.0% (from red tomato juice, rich in all-trans)[14] |

Experimental Protocols

Protocol 1: Preparation of Lycopene Micelles for Cell Culture Delivery

This protocol is adapted from methods designed to enhance the solubility and stability of lycopene in aqueous cell culture media[3].

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-5 mM) in an appropriate organic solvent like THF or chloroform. Perform this under low light.

  • Drying: In a glass vial, aliquot the required amount of lycopene stock solution. Evaporate the solvent completely under a gentle stream of nitrogen gas to form a thin film of lycopene on the bottom of the vial. This step is critical to remove the cytotoxic solvent.

  • Micelle Formation: Add a solution of a non-ionic surfactant (e.g., 10% (w/v) Tween 80 in sterile water) to the dried lycopene film. The amount should be calculated to achieve a high lycopene-to-surfactant ratio.

  • Solubilization: Vortex the mixture vigorously for 5-10 minutes, followed by sonication in a bath sonicator until the lycopene film is fully dissolved and the solution is clear (it will be red/orange but not cloudy).

  • Sterilization and Use: Sterilize the resulting micellar stock solution by passing it through a 0.22 µm syringe filter. This stock can now be diluted to the desired final concentration in your cell culture medium. The micelles will keep the lycopene stable and bioavailable to the cells[3].

Protocol 2: General Cellular Uptake Assay

This protocol provides a general workflow for assessing lycopene uptake[4][13][20].

  • Cell Seeding: Seed cells in 24-well or 96-well plates at a density that will result in 70-90% confluence on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Treatment Media: Prepare the final treatment media by diluting the lycopene micellar stock (from Protocol 1) into fresh, pre-warmed cell culture medium to achieve the desired final lycopene concentration (e.g., 1-10 µM). Include a "vehicle control" medium containing the same concentration of empty micelles.

  • Treatment: Aspirate the old medium from the cells. Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS). Add the treatment or vehicle control media to the appropriate wells.

  • Incubation: Incubate the plates for the desired time period (e.g., 2, 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.

  • Stopping the Assay: To stop the uptake, aspirate the treatment medium. Wash the cell monolayer three times with ice-cold PBS to remove any extracellular lycopene and halt membrane transport.

  • Cell Lysis and Collection: Lyse the cells directly in the wells using a suitable lysis buffer (e.g., RIPA buffer) or by scraping the cells into a solvent for extraction (see Protocol 3). Collect the lysate for quantification.

Protocol 3: Lycopene Extraction and Quantification by HPLC

This protocol outlines the extraction of lycopene from cells for analysis[1].

  • Extraction: To the cell lysate or cell pellet, add a 2:1:1 mixture of hexane:acetone:ethanol containing an antioxidant like BHT. Vortex vigorously for 2 minutes to extract the lipids and carotenoids into the organic phase.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 min) to separate the organic and aqueous layers.

  • Collection: Carefully collect the upper organic (hexane) layer, which contains the lycopene. Transfer it to a fresh tube.

  • Drying and Reconstitution: Evaporate the hexane under a stream of nitrogen. Reconstitute the dried extract in a known, small volume of the HPLC mobile phase (e.g., methanol/MTBE mixture).

  • HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a C18 or preferably a C30 carotenoid column. Use a UV-Vis or photodiode array (PDA) detector, monitoring at approximately 472 nm for lycopene. Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_assay Cellular Assay cluster_analysis Analysis prep_stock Prepare Lycopene Stock in THF dry_lyco Dry Lycopene Film (Nitrogen Stream) prep_stock->dry_lyco form_micelle Solubilize in Tween 80 Solution dry_lyco->form_micelle filter_micelle Sterile Filter (0.22 µm) Micellar Stock form_micelle->filter_micelle treat_cells Treat Cells with Lycopene Media filter_micelle->treat_cells Dilute into medium seed_cells Seed Cells in Plate (24-48h incubation) seed_cells->treat_cells incubate_cells Incubate for Desired Time treat_cells->incubate_cells wash_cells Wash with Cold PBS to Stop Uptake incubate_cells->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells extract_lyco Solvent Extraction (Hexane) lyse_cells->extract_lyco Collect lysate quant_hplc Quantify by HPLC (~472 nm) extract_lyco->quant_hplc analyze_data Data Analysis quant_hplc->analyze_data

Caption: Experimental workflow for a this compound cellular uptake assay.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Intestinal Cell (Enterocyte) lyco_micelle Lycopene Micelle srb1 SR-B1 Receptor lyco_micelle->srb1 diffusion Passive Diffusion lyco_micelle->diffusion int_lyco Intracellular Lycopene Pool (cis & trans isomers) srb1->int_lyco Facilitated Transport diffusion->int_lyco chylomicron Chylomicron Assembly int_lyco->chylomicron Incorporation lymph To Lymphatic System chylomicron->lymph Secretion

Caption: Known pathways for cellular uptake and transport of lycopene.

troubleshooting_flow start Problem: Low/Inconsistent Uptake q1 Precipitate visible in media? start->q1 sol1 Improve Delivery: - Reformulate micelles - Check solvent evaporation - Ensure proper sonication q1->sol1 Yes q2 High cell death observed? q1->q2 No sol2 Reduce Cytotoxicity: - Lower solvent in stock - Use micelle/vehicle control - Titrate lycopene concentration q2->sol2 Yes q3 Uptake still low after optimization? q2->q3 No sol3 Optimize Assay: - Increase incubation time - Check cell line (SR-B1 expression) - Verify extraction efficiency q3->sol3 Yes

Caption: Troubleshooting logic flow for low lycopene cellular uptake.

References

Best practices for the storage and handling of 13-cis-Lycopene to maintain integrity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the storage and handling of 13-cis-Lycopene to ensure its integrity for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To maintain the integrity of this compound, it should be stored at low temperatures, protected from light, and under an inert atmosphere. Lycopene is highly susceptible to degradation from heat, light, and oxygen.[1][2][3] For long-term storage, temperatures of -20°C or lower are recommended. For short-term storage, refrigeration at 4-6°C in the dark is acceptable.[4] It is crucial to store the compound in a tightly sealed container, preferably after flushing with an inert gas like argon or nitrogen to displace oxygen.

Q2: My this compound sample is in a solvent. How should I store it?

Solutions of this compound should also be stored under the same conditions as the solid compound: protected from light and oxygen at low temperatures (-20°C or below). The choice of solvent is also important. Lycopene is lipophilic and dissolves in organic solvents like hexane, benzene, and chloroform.[5][6] However, be aware that the solvent can influence the rate of isomerization.[6] For aqueous systems, the use of emulsifiers or delivery systems may be necessary due to its poor water solubility.[5] Always use deoxygenated solvents for preparing solutions.

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound, and lycopene isomers in general, are isomerization and oxidation.[3][7]

  • Isomerization: Exposure to heat and light can cause the 13-cis isomer to convert to other cis-isomers (e.g., 5-cis, 9-cis) or the more thermodynamically stable all-trans form.[1][5] This change in geometric configuration can alter the compound's biological activity and physical properties.

  • Oxidation: Due to its 11 conjugated double bonds, lycopene is a potent antioxidant but is also highly susceptible to oxidation when exposed to oxygen.[5] Oxidation breaks the polyene chain, leading to a loss of the characteristic red color (bleaching) and the formation of various smaller molecules, such as apo-lycopenals, which lack the bioactivity of the parent compound.[1][4]

Q4: How can I visually assess if my this compound has degraded?

A primary visual indicator of degradation is a loss of the deep red color. Oxidative degradation cleaves the chromophore, causing the color to fade.[1][4] While a color change is a strong indicator of oxidation, isomerization does not typically result in a significant color change and must be assessed using analytical techniques like HPLC.

Q5: What solvents are recommended for dissolving this compound?

This compound is a lipophilic molecule and is practically insoluble in water and ethanol.[5] Suitable solvents include:

  • Tetrahydrofuran (THF)

  • Chloroform

  • Hexane

  • Benzene

  • Toluene

  • Carbon Disulfide

When preparing solutions, it is best practice to use high-purity, antioxidant-free, and deoxygenated solvents to minimize degradation during handling.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Unexpected peaks in HPLC chromatogram. Isomerization: The sample has been exposed to heat or light, causing the formation of other lycopene isomers (e.g., all-trans, 9-cis, 5-cis).[8]Review handling procedures to minimize light and heat exposure. Work under amber lighting and keep samples on ice.Confirm the identity of new peaks using standards or mass spectrometry.Prepare fresh samples from properly stored stock.
Loss of red color in solution or solid. Oxidation: The sample has been exposed to atmospheric oxygen.[4] This is accelerated by heat and light.Ensure storage containers are tightly sealed and flushed with inert gas (N₂ or Ar).Use deoxygenated solvents for preparing solutions.Prepare solutions fresh and use them promptly.
Low or inconsistent signal in analytical assays (e.g., UV/Vis, HPLC). Degradation: Significant oxidation or isomerization has reduced the concentration of the target analyte.[9]Perform a full spectrum UV/Vis scan to check for changes in the absorption maxima, which can indicate degradation.Run an HPLC analysis to quantify the remaining this compound and identify degradation products.Discard degraded stock and use a fresh, properly stored sample.
Poor Solubility: The compound is not fully dissolved, leading to an inaccurate concentration. Lycopene tends to aggregate.[10]Gently warm the solution or use sonication to aid dissolution, but be mindful of potential heat-induced isomerization.Ensure the chosen solvent is appropriate and of high purity.
Inconsistent biological activity in cell culture or animal studies. Isomer Integrity: The ratio of cis/trans isomers may have shifted, affecting bioavailability and activity. Cis-isomers are often reported to be more bioavailable.[11][12]Characterize the isomeric purity of the lycopene stock before each experiment using HPLC.Maintain strict, consistent handling procedures to ensure the isomeric profile is the same across experiments.

Quantitative Data on Lycopene Stability

The stability of lycopene is highly dependent on environmental conditions. The following table summarizes findings on lycopene retention under various storage scenarios.

Table 1: Impact of Storage Conditions on Lycopene Retention

Condition Duration All-trans Lycopene Retention Key Observation Reference(s)
6°C, in the dark 6 weeks ~60-70% Minimal degradation under refrigeration and dark conditions. [4]
Room Temperature, under fluorescent light 6 weeks ~60-70% Light at room temperature was not a major degradation factor in this specific powder matrix. [4]
45°C, in the dark 6 weeks ~40% Elevated temperature significantly accelerates degradation, even in the absence of light. [4]
25°C, in the dark 12 weeks 9-cis and 13-cis isomers favored Isomerization is temperature-dependent. [8]

| 35°C, in the dark | 12 weeks | 5-cis and 13-cis isomers dominated | Higher temperatures favor different isomer formations. |[8] |

Visualizations

Troubleshooting Workflow for Lycopene Degradation

G start Problem Observed: Inconsistent Analytical Results or Reduced Activity check_visual Visually Inspect Sample: Is the red color faded? start->check_visual check_hplc Analyze by HPLC: Are there unexpected peaks or a reduced main peak? check_visual->check_hplc No cause_oxidation Primary Cause: Oxidation check_visual->cause_oxidation Yes check_hplc->start No (Re-evaluate other experimental variables) cause_isomerization Primary Cause: Isomerization check_hplc->cause_isomerization Yes solution_storage Solution: Review Storage Protocol - Use inert gas (N₂, Ar) - Store at <= -20°C - Protect from light cause_oxidation->solution_storage cause_isomerization->solution_storage solution_handling Solution: Review Handling Protocol - Use deoxygenated solvents - Work under amber light - Minimize heat exposure cause_isomerization->solution_handling end_node Action: Discard old stock. Prepare fresh sample from properly stored material. solution_storage->end_node solution_handling->end_node

Caption: Troubleshooting workflow for identifying degradation of this compound.

Degradation Pathways of this compound

G cluster_factors Degradation Factors lycopene This compound (Integrity High) isomerization Isomerization lycopene->isomerization oxidation Oxidation lycopene->oxidation light Light light->isomerization light->oxidation heat Heat heat->isomerization heat->oxidation oxygen Oxygen oxygen->oxidation isomers Other Isomers (all-trans, 9-cis, 5-cis, etc.) isomerization->isomers products Oxidation Products (Apo-lycopenals, etc.) - Colorless - oxidation->products

Caption: Key environmental factors and pathways leading to lycopene degradation.

Experimental Protocols

Protocol 1: Quantification and Isomeric Purity Analysis by HPLC

This protocol provides a general method for analyzing the concentration and isomeric profile of lycopene. Adjustments to the mobile phase and gradient may be necessary depending on the specific column and HPLC system.

Objective: To separate and quantify this compound and other common isomers.

Materials:

  • HPLC system with a C30 reverse-phase column

  • UV/Vis or Photodiode Array (PDA) detector

  • Mobile Phase A: Methanol/Water (e.g., 95:5 v/v)

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Sample of this compound

  • Appropriate solvent for sample (e.g., THF or a mixture used for extraction)

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound standard or sample.

    • Dissolve in the chosen solvent to a known concentration (e.g., 10 µg/mL). Work under subdued, amber light to prevent photo-isomerization.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • HPLC Conditions:

    • Column: C30 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

    • Detector Wavelength: 472 nm for lycopene isomers.[9]

    • Column Temperature: 25-30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Gradient Elution (Example):

      • Start with a high percentage of Mobile Phase A.

      • Run a linear gradient to increase the percentage of Mobile Phase B over 20-30 minutes to elute the nonpolar carotenoids.

      • Hold at a high percentage of Mobile Phase B to wash the column.

      • Return to initial conditions and allow the column to re-equilibrate.

  • Data Analysis:

    • Identify peaks based on retention times compared to pure standards (if available) and their characteristic UV/Vis spectra (a triplet of peaks for lycopene).

    • Quantify the concentration of each isomer by integrating the peak area and comparing it to a standard curve generated from a standard of known concentration.

    • Calculate isomeric purity by expressing the peak area of this compound as a percentage of the total peak area of all identified lycopene isomers.

Protocol 2: Concentration Determination by UV/Vis Spectrophotometry

This is a rapid method to estimate the total lycopene concentration but does not distinguish between isomers.

Objective: To quickly determine the total concentration of lycopene in a solution.

Materials:

  • UV/Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Lycopene solution in a suitable solvent (e.g., hexane)

Methodology:

  • Sample Preparation:

    • Dissolve the lycopene sample in a UV-transparent solvent like hexane to a known volume.

    • The solution should be diluted so that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).

  • Measurement:

    • Use the same solvent as a blank to zero the spectrophotometer.

    • Scan the sample from approximately 350 nm to 600 nm to identify the wavelength of maximum absorbance (λmax). For all-trans lycopene in hexane, the λmax is approximately 472 nm. The λmax for cis-isomers is typically slightly shifted to shorter wavelengths.

    • Measure the absorbance at the λmax.

  • Calculation:

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration.

      • A = Absorbance at λmax

      • ε = Molar extinction coefficient (A¹% 1cm). For lycopene in hexane, a commonly used A¹% 1cm value is around 3450 at ~472 nm. This value can vary slightly between isomers.

      • b = Path length of the cuvette (typically 1 cm).

      • c = Concentration.

    • Concentration (mg/L) = (A × 100) / A¹% 1cm

    • Remember to account for any dilution factors used in sample preparation.

References

Validation & Comparative

Validating a New Analytical Method for 13-cis-Lycopene Determination: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the determination of 13-cis-Lycopene, a significant isomer of the potent antioxidant lycopene. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to validate a new analytical method by comparing it against established alternatives. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key workflows and biological pathways.

Introduction to this compound Analysis

Lycopene, a carotenoid found abundantly in tomatoes and other red fruits, is a subject of extensive research due to its antioxidant properties and potential health benefits, including cancer prevention.[1] While all-trans-lycopene is the most predominant isomer in raw foods, cis-isomers, including this compound, are also present and their bioavailability and biological activity are of significant interest.[2] Accurate and validated analytical methods are crucial for quantifying this compound in various matrices, from raw materials to biological samples.

The validation of a new analytical method ensures its reliability, accuracy, and precision. This guide compares three common analytical techniques for lycopene isomer analysis: High-Performance Liquid Chromatography with UV/Visible detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The performance of a new analytical method for this compound determination can be benchmarked against existing methods. The following tables summarize key validation parameters for HPLC-UV, UPLC-PDA, and LC-MS/MS, compiled from various studies.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterHPLC-UVUPLC-PDALC-MS/MSNew Method (Example)
Column C18 or C30, 5 µm[3][4]CSH Phenyl-Hexyl, 1.7 µmC18 or C30[5][6][User to insert data]
Mobile Phase Methanol/Water/THF[4]Methanol/MTBE/Water[2]Acetonitrile/MTBE[5][6][User to insert data]
Flow Rate 0.7 - 1.5 mL/min[1][4]~0.5 mL/min~0.2 mL/min[5][User to insert data]
Detection UV/Vis at ~472 nm[7]PDA scan (e.g., 250-600 nm)[8]MRM (e.g., m/z 536 -> 467)[5][6][User to insert data]
Run Time ~20 - 30 min[9]< 10 min[8]~15 - 25 min[5][User to insert data]

Table 2: Comparison of Method Validation Parameters

ParameterHPLC-UVUPLC-PDALC-MS/MSNew Method (Example)
Linearity (R²) > 0.999[1][4]> 0.996> 0.99[5][User to insert data]
LOD ~10-20 ng/mL~0.008 µg/mL[8]11.2 fmol on-column[5][10][User to insert data]
LOQ ~30-60 ng/mL~0.029 µg/mL[8]22.8 fmol on-column[5][10][User to insert data]
Accuracy (% Recovery) 95.0 - 102.1%[11]94.3 - 99.9%[8]Within 15% of nominal[User to insert data]
Precision (% RSD) < 6%[11]< 7%[8]< 10%[5][10][User to insert data]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for sample preparation and analysis based on established methods.

Standard Preparation
  • Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., hexane or a mixture of dichloromethane and hexane) to prepare a stock solution of known concentration.[10][11]

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Spectrophotometric Confirmation: The concentration of the stock solution can be confirmed spectrophotometrically using the molar absorptivity of lycopene at its λmax (~470-503 nm).[10]

Sample Preparation (General Protocol)

Lycopene is susceptible to degradation from light, heat, and oxygen.[11] Therefore, sample preparation should be performed under subdued light and at low temperatures.

  • Extraction: For solid samples (e.g., tissues, supplements), homogenize the sample and extract lycopene using an organic solvent mixture such as hexane/acetone/ethanol or dichloromethane/methanol.[9][12] For liquid samples (e.g., plasma), a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) can be employed.[5]

  • Saponification (Optional): For samples rich in triglycerides, saponification with potassium hydroxide may be necessary to hydrolyze fats. However, this step should be carefully evaluated as it can cause degradation and isomerization of lycopene.[5][10]

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase or a suitable injection solvent.

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm filter before injection into the chromatography system.[12]

Chromatographic Analysis
  • System Equilibration: Equilibrate the chosen column (e.g., C30, C18) with the mobile phase until a stable baseline is achieved. C30 columns are often preferred for better separation of carotenoid isomers.[5][9]

  • Injection: Inject a fixed volume (e.g., 10-20 µL) of the prepared standards and samples into the chromatograph.[2][4]

  • Data Acquisition: Acquire data using the appropriate detector (UV/Vis, PDA, or MS/MS). For MS/MS, use multiple reaction monitoring (MRM) for selective detection of lycopene isomers.[5][6]

Visualizations

Workflow for New Analytical Method Validation

The following diagram illustrates a typical workflow for validating a new analytical method for this compound determination.

Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_optimization 2. Method Optimization cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Implementation start Define Method Requirements (Analyte, Matrix, Purpose) protocol Develop Draft Protocol start->protocol standards Procure & Prepare Standards (this compound) protocol->standards sample_prep Optimize Sample Preparation (Extraction, Cleanup) standards->sample_prep chromatography Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) sample_prep->chromatography detection Optimize Detector Settings (Wavelength, MS parameters) chromatography->detection specificity Specificity / Selectivity detection->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy / Recovery linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Stability (Analyte, Stock Solutions) robustness->stability report Validation Report stability->report sop Standard Operating Procedure (SOP) report->sop implementation Routine Implementation sop->implementation

Caption: A flowchart illustrating the key stages in validating a new analytical method.

Lycopene's Potential Role in Nrf2-Mediated Antioxidant Response

Lycopene's health benefits are often attributed to its antioxidant properties. The following diagram depicts a simplified signaling pathway where lycopene may induce the Nrf2-mediated antioxidant response, a key cellular defense mechanism against oxidative stress.

Lycopene_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lycopene Lycopene (e.g., this compound) ros Reactive Oxygen Species (ROS) lycopene->ros Scavenges keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Oxidizes Keap1 nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 Release nrf2_nuc Nrf2 are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to antioxidant_genes Antioxidant Enzyme Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection Leads to

References

A Comparative Analysis of the Antioxidant Activity of 13-cis-Lycopene and Other Carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of 13-cis-lycopene relative to other prominent carotenoids, including its all-trans isomer, beta-carotene, lutein, and zeaxanthin. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development endeavors.

Comparative Antioxidant Activity: A Tabular Summary

The antioxidant capacity of carotenoids can vary significantly based on the specific assay employed, the radical species involved, and the experimental conditions. The following table summarizes quantitative data from various studies to provide a comparative overview.

CarotenoidAssayMetricResultReference(s)
This compound Peroxyl Radical ScavengingHigher activity than all-trans-lycopene(Z)-isomers, including 13-cis, showed greater scavenging activity against peroxyl radicals generated by AAPH.[1][2]
ABTS Radical Cation DecolorizationTEAC Value (mmol/L)~2.5 - 3.1 (as part of a mix of Z-isomers showing higher activity than all-trans)[3]
DPPH Radical ScavengingIC50 (µg/mL)Lower IC50 (higher activity) with increasing Z-isomer content. A mix with 55% Z-isomers had an IC50 of ~80 µg/mL.[4]
all-trans-Lycopene Peroxyl Radical ScavengingLower activity than cis-isomersLess effective at scavenging lipid peroxyl radicals compared to (5Z)-lycopene.[1][2]
ABTS Radical Cation DecolorizationTEAC Value (mmol/L)~2.2[3]
DPPH Radical ScavengingIC50 (µg/mL)A mix with 5% Z-isomers (predominantly all-trans) had an IC50 of ~140 µg/mL.[4]
Beta-Carotene Peroxyl Radical ScavengingLower activity than lycopeneExhibited about one-tenth the peroxyl radical scavenging capacity of α-tocopherol.[5] The breakdown of beta-carotene was much faster than that of lutein and zeaxanthin upon exposure to pro-oxidants.[6][5][6]
ABTS Radical Cation DecolorizationTEAC Value (mmol/L)~1.2[3]
Lipid Peroxidation Inhibition (AAPH-induced)IC50 (µM)2.9 ± 0.3[7]
Lutein Peroxyl Radical ScavengingLower activity than lycopeneThe breakdown of lutein was significantly slower than lycopene and beta-carotene when exposed to pro-oxidants.[6][6]
ABTS Radical Cation DecolorizationTEAC Value (mmol/L)~1.5[8]
Lipid Peroxidation Inhibition (AAPH-induced)IC50 (µM)2.5 ± 0.7[7]
Zeaxanthin Peroxyl Radical ScavengingLower activity than lycopeneSimilar to lutein, zeaxanthin decomposes more slowly than lycopene and beta-carotene in the presence of pro-oxidants.[6][6]
ABTS Radical Cation DecolorizationTEAC Value (mmol/L)~1.1[3]
Lipid Peroxidation Inhibition (AAPH-induced)IC50 (µM)2.9 ± 0.1[7]

Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) values express the antioxidant capacity in terms of Trolox equivalents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the antioxidant activity of carotenoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents and Materials:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test carotenoid solutions of varying concentrations.

    • Positive control (e.g., ascorbic acid or Trolox).

    • Spectrophotometer.

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.

    • Add a specific volume of the carotenoid sample to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the carotenoid.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents and Materials:

    • ABTS solution (e.g., 7 mM).

    • Potassium persulfate solution (e.g., 2.45 mM).

    • Test carotenoid solutions.

    • Trolox standard solutions for creating a calibration curve.

    • Spectrophotometer.

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of ~0.70 at 734 nm.

    • Add the carotenoid sample to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample with that of a Trolox standard.

Peroxyl Radical Scavenging Assay (e.g., ORAC - Oxygen Radical Absorbance Capacity)

This assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals.

  • Reagents and Materials:

    • Fluorescent probe (e.g., fluorescein).

    • Peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Test carotenoid solutions.

    • Trolox standard solutions.

    • Fluorescence microplate reader.

  • Procedure:

    • Mix the fluorescent probe with the carotenoid sample or Trolox standard in a microplate well.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the decay of fluorescence over time at a specific excitation and emission wavelength.

    • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).

    • The results are typically expressed as Trolox equivalents.

Mandatory Visualizations

Signaling Pathway: Nrf2/ARE Activation by Carotenoids

Carotenoids, including lycopene, can exert their antioxidant effects not only by direct radical scavenging but also by upregulating the endogenous antioxidant defense system. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Bound under basal conditions Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription ROS Oxidative Stress (ROS) Antioxidant_Enzymes->ROS Neutralization Carotenoids Carotenoids (e.g., Lycopene) Carotenoids->Keap1 Induces conformational change in Keap1 ROS->Keap1 Oxidizes Keap1 cysteine residues

Caption: Nrf2/ARE signaling pathway activation by carotenoids.

Experimental Workflow: Comparative Antioxidant Assay

The following diagram illustrates a generalized workflow for comparing the antioxidant activity of different carotenoids.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis C1 This compound Stock Prepare stock solutions in appropriate solvent C1->Stock C2 all-trans-Lycopene C2->Stock C3 Beta-Carotene C3->Stock C4 Lutein C4->Stock C5 Zeaxanthin C5->Stock Serial Perform serial dilutions to obtain a range of concentrations Stock->Serial DPPH DPPH Assay Serial->DPPH ABTS ABTS Assay Serial->ABTS ORAC ORAC Assay Serial->ORAC Absorbance Measure Absorbance/ Fluorescence DPPH->Absorbance ABTS->Absorbance ORAC->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition IC50 Determine IC50 values Inhibition->IC50 TEAC Calculate TEAC values Inhibition->TEAC Comparison Compare antioxidant activities IC50->Comparison TEAC->Comparison

Caption: Generalized experimental workflow for comparing carotenoid antioxidant activity.

References

A Comparative Guide to 13-cis-Lycopene Quantification: HPLC vs. Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 13-cis-Lycopene, a significant isomer of the potent antioxidant lycopene, is critical. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, offering a detailed comparison of their performance, methodologies, and supporting data to inform your choice of analytical method.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the analysis of carotenoids and their isomers due to its high specificity and accuracy.[1] It allows for the separation and individual quantification of different lycopene isomers. Conversely, spectrophotometry offers a simpler, more rapid, and cost-effective alternative, though it is generally less specific as it measures the total absorbance of all lycopene isomers present.[2] This guide delves into the specifics of each method for the quantification of this compound.

Performance Comparison: HPLC vs. Spectrophotometry

The choice between HPLC and spectrophotometry for this compound quantification depends on the specific requirements of the analysis, such as the need for isomeric separation, desired accuracy, and available resources. The following table summarizes key validation parameters for both methods based on available data.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Specificity High (Can separate and quantify individual isomers like this compound)Low (Measures total lycopene content, cannot differentiate isomers)
Linearity (Correlation Coefficient) >0.999[3][4][5]Typically >0.98
Accuracy (% Recovery) 99.06 - 102.0%[3][4][5][6]Generally lower than HPLC due to matrix interference
Precision (RSD) < 15%[7]Can be higher than HPLC
Limit of Detection (LOD) As low as 11.2 fmol (for LC-MS/MS)[8], 15.6 ng/mL[9][10]Higher than HPLC
Limit of Quantification (LOQ) As low as 22.8 fmol (for LC-MS/MS)[8], 52.4 ng/mL[9][10]Higher than HPLC
Analysis Time Longer (typically 15-40 minutes per sample)[11][12]Shorter (a few minutes per sample)
Cost High (instrumentation, columns, solvents)Low (basic spectrophotometer)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the quantification of this compound using HPLC and spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a generalized procedure and may require optimization based on the specific sample matrix and instrumentation.

1. Sample Preparation (Extraction):

  • Weigh a precise amount of the sample.

  • Homogenize the sample in a mixture of hexane, acetone, and ethanol (e.g., 2:1:1 v/v/v).[13]

  • Vortex or sonicate the mixture to ensure complete extraction.

  • Add water to induce phase separation.

  • Collect the upper hexane layer containing the lycopene isomers.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for HPLC injection.

2. Chromatographic Conditions:

  • Column: A C30 or C18 reversed-phase column is recommended for carotenoid isomer separation.[8][11]

  • Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as methanol, acetonitrile, and methyl tert-butyl ether is common.[8] For example, an isocratic mobile phase of acetonitrile, methanol, and water (65:20:15 v/v/v) has been used.[3][4][5]

  • Flow Rate: Typically around 0.7 - 1.5 mL/min.[3][4][5][6]

  • Detection: UV-Visible detector set at the maximum absorbance wavelength for lycopene, which is around 470-484 nm.[3][4][5][14]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared from a certified this compound standard.

Spectrophotometric Protocol

This method provides an estimation of the total lycopene content.

1. Sample Preparation (Extraction):

  • Follow the same extraction procedure as described for the HPLC protocol to obtain the hexane extract containing lycopene.

2. Spectrophotometric Measurement:

  • Blank: Use hexane as the blank to zero the spectrophotometer.[15]

  • Measurement: Measure the absorbance of the hexane extract at the wavelength of maximum absorption for lycopene, which is approximately 503 nm in hexane.[15]

  • Quantification: Calculate the concentration of total lycopene using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of lycopene, b is the path length of the cuvette, and c is the concentration. The specific absorption coefficient of all-trans-lycopene in hexane is often used for this calculation.[14]

Methodology Visualization

To better illustrate the processes involved in this comparative analysis, the following diagrams outline the experimental workflow and the logical relationship between the two methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_spectro Spectrophotometric Analysis Sample Sample Homogenization Homogenization with Hexane/Acetone/Ethanol Sample->Homogenization PhaseSeparation Addition of Water & Phase Separation Homogenization->PhaseSeparation Extraction Collection of Hexane Layer PhaseSeparation->Extraction Evaporation Evaporation under Nitrogen Extraction->Evaporation Spectro_Measurement Spectrophotometric Measurement Extraction->Spectro_Measurement Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C30 or C18 column) HPLC_Injection->Chromatographic_Separation Detection_HPLC Detection (UV-Vis @ 472-484 nm) Chromatographic_Separation->Detection_HPLC Quantification_HPLC Quantification of This compound Detection_HPLC->Quantification_HPLC Detection_Spectro Absorbance Reading (@ ~503 nm) Spectro_Measurement->Detection_Spectro Quantification_Spectro Quantification of Total Lycopene Detection_Spectro->Quantification_Spectro

Caption: Experimental workflow for the quantification of lycopene using HPLC and spectrophotometry.

logical_relationship cluster_methods Quantification Methods cluster_attributes Method Attributes cluster_outcomes Analytical Outcomes HPLC HPLC Specificity Specificity HPLC->Specificity High Accuracy Accuracy HPLC->Accuracy High Cost Cost HPLC->Cost High Speed Speed HPLC->Speed Slower Isomer_Quantification Specific Isomer (this compound) Quantification HPLC->Isomer_Quantification Spectrophotometry Spectrophotometry Spectrophotometry->Specificity Low Spectrophotometry->Accuracy Lower Spectrophotometry->Cost Low Spectrophotometry->Speed Faster Total_Quantification Total Lycopene Quantification Spectrophotometry->Total_Quantification Specificity->Isomer_Quantification Specificity->Total_Quantification

Caption: Logical relationship comparing HPLC and spectrophotometry for lycopene analysis.

Conclusion

References

Processed Tomatoes Offer Superior 13-cis-Lycopene Bioavailability Over Raw Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of scientific studies reveals that the processing of tomatoes significantly enhances the bioavailability of 13-cis-lycopene, a potent antioxidant. This increased bioavailability is attributed to the breakdown of the tomato's rigid cell walls and the heat-induced conversion of all-trans-lycopene to the more readily absorbable cis-isomers.

For researchers, scientists, and professionals in drug development, understanding the factors that influence the bioavailability of bioactive compounds like lycopene is crucial. Evidence from multiple human clinical trials consistently demonstrates that consuming processed tomato products, such as paste, sauce, and juice, leads to a greater systemic absorption of lycopene compared to the consumption of an equivalent amount from raw tomatoes.

The key to this enhanced bioavailability lies in the physical and chemical changes that occur during processing. The mechanical and thermal stress of processing disrupts the food matrix, releasing lycopene from the chromoplasts where it is stored. Furthermore, the application of heat promotes the isomerization of the naturally predominant all-trans-lycopene to its cis-isomers, including this compound. These cis-isomers are more soluble in bile acid micelles, a critical step for absorption in the small intestine.

Quantitative Comparison of Lycopene Bioavailability

The following table summarizes the quantitative data from key studies comparing the bioavailability of lycopene from various raw and processed tomato products. The data consistently shows a significant increase in bioavailability from processed forms.

Tomato ProductComparisonKey FindingReference
Tomato Paste vs. Fresh Tomatoes2.5 times higher total lycopene peak concentration and 3.8-fold higher Area Under the Curve (AUC) response.[1][2]Gärtner C, Stahl W, Sies H. Am J Clin Nutr. 1997.[1][2]
Tangerine Tomato Juice vs. Red Tomato Juice8.5-fold increase in lycopene bioavailability.Moran NE, et al. Mol Nutr Food Res. 2015.
Tomato Purée vs. Raw TomatoSignificantly higher plasma total lycopene concentration.Porrini M, Riso P, Testolin G. Br J Nutr. 1998.
Various Processed Products Pre- vs. Post-InterventionSignificant increase in serum lycopene levels after 4 weeks of consuming tomato juice, sauce, paste, ketchup, and soup.[3]Rao AV, Shen H. Can J Diet Pract Res. 2004.[3]

Experimental Protocols

The findings presented in this guide are supported by rigorous scientific methodologies. Below are detailed experimental protocols from key cited studies.

Study 1: Gärtner et al., 1997 - Bioavailability from Tomato Paste
  • Objective: To compare the bioavailability of lycopene from a single dose of fresh tomatoes versus tomato paste.

  • Study Design: A randomized crossover study.

  • Participants: Five healthy adult subjects.

  • Intervention: Participants consumed a diet low in carotenoids for three days prior to the study. On the study days, following an overnight fast, they consumed either 400g of fresh tomatoes or 40g of tomato paste, each providing 23 mg of lycopene. Both meals were supplemented with 15g of corn oil to facilitate absorption.[4]

  • Data Collection: Blood samples were collected before and at several intervals after the meal.

  • Analytical Method: Lycopene concentrations in the chylomicron fraction of the blood were analyzed using High-Performance Liquid Chromatography (HPLC).[1]

Study 2: Moran et al., 2015 - Bioavailability from Tangerine Tomato Juice
  • Objective: To compare the bioavailability of lycopene from cis-isomer-rich tangerine tomato juice versus all-trans-isomer-rich red tomato juice.

  • Study Design: A randomized, crossover clinical trial.

  • Participants: Eleven healthy subjects (6 male, 5 female).

  • Intervention: Subjects consumed two test meals, each delivering 10 mg of lycopene, from either tangerine tomato juice (94% cis-isomers) or red tomato juice (10% cis-isomers).

  • Data Collection: Blood was sampled over a 12-hour period.

  • Analytical Method: The triglyceride-rich lipoprotein (TRL) fractions of plasma were isolated, and lycopene concentrations were analyzed using HPLC with diode-array detection and mass spectrometry (HPLC-DAD-MS/MS).

Lycopene Absorption and Metabolism Pathway

The absorption of lycopene is a complex process that begins in the small intestine. The following diagram illustrates the key steps in the uptake and initial metabolism of lycopene by intestinal cells (enterocytes).

LycopeneAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation FoodMatrix Food Matrix (Raw/Processed Tomato) Lycopene Lycopene (all-trans & cis-isomers) FoodMatrix->Lycopene Release Micelle Mixed Micelle Lycopene->Micelle BileAcids Bile Acids BileAcids->Micelle Lipids Dietary Lipids Lipids->Micelle SRB1 SR-BI Micelle->SRB1 Uptake CD36 CD36 Micelle->CD36 Uptake Lycopene_Intra Intracellular Lycopene SRB1->Lycopene_Intra CD36->Lycopene_Intra BCO2 BCO2 Lycopene_Intra->BCO2 Metabolism Chylomicron Chylomicron Lycopene_Intra->Chylomicron Incorporation Apo10Lycopenoids Apo-10'-lycopenoids BCO2->Apo10Lycopenoids Lymph Lymphatic System Chylomicron->Lymph Blood Bloodstream Lymph->Blood

Caption: Cellular uptake and metabolism of lycopene in the small intestine.

Experimental Workflow for a Lycopene Bioavailability Study

The following diagram outlines a typical experimental workflow for a clinical trial designed to assess the bioavailability of lycopene from different food sources.

BioavailabilityWorkflow cluster_preparation Preparation Phase cluster_intervention Intervention Phase cluster_analysis Analysis Phase Recruitment Subject Recruitment (Healthy Volunteers) Washout Washout Period (Lycopene-free diet) Recruitment->Washout Randomization Randomization to Treatment Groups Washout->Randomization GroupA Group A: Consumption of Raw Tomato Product Randomization->GroupA Group A GroupB Group B: Consumption of Processed Tomato Product Randomization->GroupB Group B BloodSampling Serial Blood Sampling GroupA->BloodSampling GroupB->BloodSampling PlasmaIsolation Plasma/Serum Isolation BloodSampling->PlasmaIsolation HPCLCanalysis HPLC Analysis of Lycopene Isomers PlasmaIsolation->HPCLCanalysis DataAnalysis Pharmacokinetic Analysis (AUC, Cmax) HPCLCanalysis->DataAnalysis

Caption: A typical experimental workflow for a lycopene bioavailability study.

References

Unveiling the 13-cis-Lycopene Landscape in Tomatoes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the 13-cis-lycopene content across various tomato cultivars reveals significant genetic and environmental influences. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound levels, detailed experimental protocols for its quantification, and a look into the biosynthetic pathways governing its presence in this vital crop.

Lycopene, a potent antioxidant and a key carotenoid in tomatoes, exists in various isomeric forms. While all-trans-lycopene is the most abundant, the cis-isomers, including this compound, are gaining attention for their potential enhanced bioavailability and unique biological activities. The concentration of these isomers is not uniform and varies considerably among different tomato varieties, highlighting the importance of cultivar selection for specific research and developmental applications.

Comparative Analysis of Lycopene Isomer Content

The following table summarizes the lycopene isomer content, including this compound, in different tomato cultivars as determined by High-Performance Liquid Chromatography (HPLC). It is important to note that lycopene content can be influenced by factors such as ripeness, growing conditions, and post-harvest handling.

Tomato Cultivar/TypeTotal Lycopene (mg/kg fresh weight)All-trans-Lycopene (%)This compound (%)Other cis-Isomers (%)Reference
Gardener's Delight (Cherry)~67.5 (field grown)High-~13.8 (total cis)[1]
Gardener's Delight (Cherry)~33.2 (greenhouse grown)High-~29.8 (total cis)[1]
Industrial Varieties (Average)53.22 - 112.60 µg/gHighPresentPresent[2][3]
Roma TomatoesHighHighPresentPresent[4]
Cherry TomatoesHighest among testedHighPresentPresent[4]
On-the-vine TomatoesLower than Roma and CherryHighPresentPresent[4]

Note: Specific percentage values for this compound were not always available in the cited literature; "Present" indicates that the isomer was detected. The data highlights the variability among cultivars and the impact of the growing environment.

Experimental Protocols

Accurate quantification of this compound requires meticulous experimental procedures. Below are detailed methodologies for lycopene extraction and analysis.

Lycopene Extraction

A common method for extracting lycopene from tomato samples involves solvent extraction.

Materials:

  • Tomato fruit samples

  • Hexane

  • Acetone

  • Ethanol

  • Methanol

  • Calcium bicarbonate

  • Celite

  • Homogenizer

  • Filter paper (Whatman No. 1 and No. 42)

  • Rotary evaporator

Procedure:

  • Sample Homogenization: Weigh a representative sample of the tomato fruit (e.g., 5g). Homogenize the sample in a suitable solvent mixture. A commonly used mixture is hexane:acetone:ethanol (2:1:1 v/v/v). Alternatively, for tomato powder, homogenization in methanol with calcium bicarbonate and celite can be employed.[5]

  • Extraction: The homogenized sample is then subjected to further extraction using a solvent system like hexane:acetone (1:1 v/v).[5] This process is typically performed under subdued light to prevent photo-isomerization of lycopene.

  • Filtration: The extract is filtered to remove solid particles. Using a combination of Whatman No. 1 and No. 42 filter papers is effective.[5]

  • Phase Separation: For liquid-liquid extraction, deionized water is added to the filtrate to facilitate the separation of the non-polar (hexane) and polar phases. The lycopene will preferentially partition into the hexane layer.

  • Drying and Reconstitution: The lycopene-rich hexane phase is collected and can be dried under a stream of nitrogen. The dried extract is then reconstituted in a suitable solvent for HPLC analysis, such as a mixture of methanol, acetonitrile, and tetrahydrofuran.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the gold standard for separating and quantifying lycopene isomers.

Instrumentation:

  • HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • C18 or C30 reverse-phase column. A C30 column is often preferred for better separation of carotenoid isomers.

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic elution can be used. An example of a mobile phase is a mixture of methanol, acetonitrile, and tetrahydrofuran (e.g., 15:65:20 v/v/v).[6]

  • Flow Rate: Typically around 1 mL/min.

  • Detection Wavelength: Lycopene isomers are typically detected at approximately 472 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

Quantification:

  • Identification of this compound is based on its retention time and characteristic spectral properties compared to a pure standard.

  • Quantification is achieved by integrating the peak area of this compound and comparing it to a calibration curve generated with known concentrations of a this compound standard.

Visualizing the Processes

To better understand the experimental workflow and the biological context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lycopene Extraction cluster_analysis Analysis Tomato Tomato Cultivar Homogenate Homogenization Tomato->Homogenate Solvent Solvent Addition (Hexane/Acetone/Ethanol) Homogenate->Solvent Filtration Filtration Solvent->Filtration PhaseSep Phase Separation Filtration->PhaseSep Drying Drying & Reconstitution PhaseSep->Drying HPLC HPLC Analysis (C30 Column) Drying->HPLC Quant Quantification of This compound HPLC->Quant

Caption: Experimental workflow for this compound analysis.

lycopene_biosynthesis GGPP Geranylgeranyl diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY Lycopene_isomers Poly-cis-lycopene (e.g., prolycopene) Phytoene->Lycopene_isomers PDS, ZDS, Z-ISO all_trans_Lycopene All-trans-Lycopene Lycopene_isomers->all_trans_Lycopene CRTISO cis_Lycopene cis-Lycopenes (including this compound) all_trans_Lycopene->cis_Lycopene Isomerization (light, heat) alpha_beta_carotene α- & β-carotene all_trans_Lycopene->alpha_beta_carotene LCY-B, LCY-E

Caption: Simplified lycopene biosynthesis pathway in tomatoes.

comparative_analysis_logic Cultivar Tomato Cultivar (Genetic Makeup) Lycopene_Profile Lycopene Isomer Profile Cultivar->Lycopene_Profile Environment Growing Environment (e.g., field, greenhouse) Environment->Lycopene_Profile cis13_Content This compound Content Lycopene_Profile->cis13_Content Application Suitability for Research/Development cis13_Content->Application

References

A Comparative Guide to the Antioxidant Efficacy of 13-cis-Lycopene: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant efficacy of 13-cis-Lycopene. While the all-trans isomer is the most abundant form of lycopene in raw foods, the cis-isomers, including this compound, are more bioavailable and are the predominant forms found in human tissues.[1][2] Understanding the antioxidant capacity of this compound in different experimental settings is crucial for its potential application in pharmaceuticals and nutraceuticals.

In Vitro Antioxidant Efficacy

The in vitro antioxidant activity of lycopene isomers is typically evaluated through assays that measure their ability to scavenge synthetic radicals. While data on purified this compound is limited, studies on lycopene mixtures with varying concentrations of cis-isomers (Z-isomers) provide valuable insights. Theoretical studies using Density Functional Theory (DFT) have also been employed to rank the antioxidant potential of different isomers.

Quantitative Data from In Vitro Assays

The following table summarizes the half-maximal inhibitory concentration (IC50) values from DPPH and ABTS assays for lycopene samples with different percentages of Z-isomers (cis-isomers). A lower IC50 value indicates a higher antioxidant activity.

Assay% of Z-isomers (cis-isomers)IC50 Value (µg/mL)
DPPH 5%140
30%110
55%80
ABTS 5%80
30%60
55%35

Data sourced from Wang et al. as cited in a review by M. Grabowska et al.[3]

These results suggest a trend where a higher content of cis-isomers correlates with stronger antioxidant activity in these chemical assays.[3]

Theoretical calculations have ranked the antioxidant capacity of major lycopene isomers as follows: 5-cis > all-trans > 9-cis > 13-cis.[4] This suggests that while this compound is a potent antioxidant, other cis-isomers might exhibit even greater activity in certain contexts.

In Vivo Antioxidant Efficacy

In vivo studies typically involve animal models where oxidative stress is induced, followed by supplementation with lycopene. The antioxidant effects are then assessed by measuring various biomarkers of oxidative stress and the activity of endogenous antioxidant enzymes. It is important to note that these studies generally use a mixture of lycopene isomers, and the specific contribution of this compound is not isolated.

Key In Vivo Findings and Biomarkers

Oral administration of lycopene to animal models has consistently demonstrated a reduction in oxidative stress. Key biomarkers and findings are summarized below:

Biomarker CategoryBiomarkerGeneral Effect of Lycopene Supplementation
Lipid Peroxidation Marker Malondialdehyde (MDA)Significant decrease in levels in serum, liver, and other tissues.[5]
Antioxidant Enzymes Superoxide Dismutase (SOD)Increased activity.[6]
Catalase (CAT)Increased activity.[6]
Glutathione Peroxidase (GPx)Increased activity.[6]
Non-enzymatic Antioxidants Total Antioxidant Capacity (TAC)Increased.[6]

These findings indicate that lycopene enhances the body's natural antioxidant defense system and protects against cellular damage caused by oxidative stress.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

In Vitro Assay Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents: DPPH solution (typically 0.1 mM in methanol), test sample dissolved in a suitable solvent (e.g., methanol, ethanol), and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare a working solution of DPPH in methanol.

    • Prepare serial dilutions of the test sample and the positive control.

    • Add a fixed volume of the DPPH solution to an equal volume of the sample or control in a test tube or microplate well. A blank containing only the solvent and DPPH is also prepared.

    • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the scavenging percentage against the sample concentration.[7]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test sample, and a standard (e.g., Trolox).

  • Procedure:

    • The ABTS•+ radical is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

    • A small volume of the test sample is added to a larger volume of the diluted ABTS•+ solution.

    • The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

    • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

3. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which results in the formation of a colored ferrous-tripyridyltriazine complex.

  • Reagents: FRAP reagent (containing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and FeCl₃·6H₂O solution), test sample, and a ferrous sulfate standard.

  • Procedure:

    • The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

    • The reagent is warmed to 37°C.

    • A small volume of the sample is added to a larger volume of the FRAP reagent.

    • The absorbance of the reaction mixture is measured at 593 nm after a specified time (e.g., 4 minutes).

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of ferrous sulfate.[9][10]

4. Hydroxyl Radical (•OH) Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge hydroxyl radicals, which are highly reactive oxygen species.

  • Reagents: Fenton's reagent (FeSO₄ and H₂O₂), a detection molecule (e.g., salicylic acid), and the test sample.

  • Procedure:

    • The reaction mixture typically contains the test sample, FeSO₄, and salicylic acid.

    • H₂O₂ is added to initiate the Fenton reaction, which generates hydroxyl radicals.

    • The hydroxyl radicals react with salicylic acid to produce a colored product that can be measured spectrophotometrically (e.g., at 510 nm).

    • The presence of an antioxidant scavenges the hydroxyl radicals, leading to a decrease in the absorbance of the colored product.

    • The scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the antioxidant.[7][11]

In Vivo Study Protocol

A general protocol for evaluating the in vivo antioxidant activity of lycopene in a rat model is outlined below.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Experimental Design:

    • Acclimatization: Animals are acclimatized to the laboratory conditions for a week.

    • Grouping: Rats are randomly divided into groups (e.g., n=10 per group):

      • Control group (no treatment).

      • Oxidative stress-induced group (e.g., administration of a pro-oxidant like CCl₄ or a high-fat diet).

      • Lycopene-treated group (receives lycopene supplementation).

      • Lycopene + oxidative stress-induced group.

    • Treatment: Lycopene is typically administered orally via gavage at varying doses for a specified period (e.g., 2-8 weeks).[12][13]

    • Sample Collection: At the end of the treatment period, blood and tissue samples (e.g., liver, kidney, heart) are collected for biochemical analysis.

  • Biochemical Analysis:

    • Lipid Peroxidation: MDA levels are measured in serum and tissue homogenates using the thiobarbituric acid reactive substances (TBARS) assay.

    • Antioxidant Enzymes: The activities of SOD, CAT, and GPx are determined in tissue homogenates using specific enzyme assay kits.

    • Total Antioxidant Capacity: Assays like FRAP or ABTS can be adapted to measure the total antioxidant capacity of serum or tissue homogenates.

Mandatory Visualizations

Signaling Pathway Diagram

Lycopene's antioxidant effects are not solely due to direct radical scavenging. It also upregulates the body's endogenous antioxidant defense system, partly through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Lycopene Lycopene / this compound Keap1 Keap1 Lycopene->Keap1 Modulates ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters & targets for degradation Cul3 Cul3 Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Cul3->Nrf2 ARE ARE Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Nrf2 signaling pathway activation by lycopene.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study investigating the antioxidant effects of this compound.

InVivo_Workflow start Start: Animal Model Selection (e.g., Wistar Rats) acclimatization Acclimatization (1 week) start->acclimatization grouping Random Grouping (Control, Stress, Lycopene, Lycopene+Stress) acclimatization->grouping treatment Treatment Period (Oral Gavage of Lycopene) (e.g., 4 weeks) grouping->treatment stress Induction of Oxidative Stress (e.g., CCl4 injection) grouping->stress sampling Sample Collection (Blood, Liver, Kidney) treatment->sampling stress->sampling analysis Biochemical Analysis sampling->analysis mda MDA Assay (Lipid Peroxidation) analysis->mda enzymes Enzyme Assays (SOD, CAT, GPx) analysis->enzymes tac Total Antioxidant Capacity analysis->tac data Data Analysis & Interpretation mda->data enzymes->data tac->data end Conclusion data->end

Caption: Typical experimental workflow for in vivo antioxidant studies.

References

Head-to-head comparison of different extraction techniques for 13-cis-Lycopene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of specific geometric isomers of bioactive compounds like lycopene is of paramount importance. The cis-isomers of lycopene, including 13-cis-lycopene, have garnered significant attention due to their potentially higher bioavailability compared to the all-trans-lycopene form predominantly found in fresh tomatoes. The choice of extraction methodology can profoundly influence the isomeric profile of the final lycopene extract. This guide provides an objective, data-driven comparison of four common extraction techniques: Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and conventional Solvent Extraction, with a specific focus on their efficiency in isolating this compound.

Quantitative Comparison of Extraction Techniques

The following table summarizes the key quantitative parameters for each extraction method. It is important to note that a direct comparison of this compound yield is challenging due to variations in experimental conditions and reporting metrics across different studies. The data presented here is a synthesis of findings from multiple sources to provide a comparative overview.

ParameterSupercritical Fluid Extraction (SFE)Ultrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Conventional Solvent Extraction
Principle Utilizes a supercritical fluid (typically CO2) as a solvent.Employs high-frequency sound waves to disrupt cell walls and enhance solvent penetration.Uses microwave energy to heat the solvent and sample, accelerating extraction.Relies on the direct use of organic solvents to dissolve the target compound.
Typical Solvents Supercritical CO2, often with a co-solvent like ethanol.[1][2]Hexane, acetone, ethanol mixtures.[3][4]Ethyl acetate, n-hexane.[5][6]Hexane, acetone, ethanol, ethyl acetate mixtures.[7]
Temperature 40°C - 100°C.25°C - 60°C.[3][8]50°C.[9]20°C - 60°C.[3]
Pressure 200 - 550 bar.Atmospheric.Atmospheric.Atmospheric.
Extraction Time 0.5 - 8 hours.10 - 60 minutes.[8]2 - 10 minutes.[6]1 - 5 hours.[7]
Total Lycopene Yield Up to 93% recovery.Can be higher than conventional methods.Optimum yield of 27.25 mg/100g from tomato peels.[6]~96% recovery with optimized solvent systems.[7]
This compound Yield/Proportion Can be optimized to yield up to 62% of total lycopene as cis-isomers.[2]Formation of this compound is observed, but quantification varies.[10]Can increase the proportion of cis-isomers compared to all-trans. A study reported a maximum cis-isomer yield of 4.450 mg/100 g.[5]Generally lower proportion of cis-isomers compared to thermal or energy-assisted methods unless heat is applied.
Advantages Environmentally friendly ("green") solvent, high selectivity, minimal thermal degradation at lower temperatures.Faster than conventional methods, lower energy consumption.Very rapid extraction, reduced solvent usage.Simple setup, well-established methods.
Disadvantages High initial equipment cost, may require co-solvents for efficient extraction of lycopene.Potential for free radical formation and degradation of lycopene at high intensities.Potential for localized overheating and degradation of thermolabile compounds.High solvent consumption, potential for toxic solvent residues, longer extraction times.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are generalized from various studies and can be adapted based on specific research needs.

Supercritical Fluid Extraction (SFE) of this compound

Objective: To extract lycopene from a tomato-based matrix with an enriched proportion of cis-isomers using supercritical CO2.

Materials and Equipment:

  • Freeze-dried and ground tomato powder

  • Supercritical fluid extractor system with a temperature-controlled extraction vessel

  • High-pressure CO2 pump

  • Back-pressure regulator

  • Collection vessel

  • Ethanol (co-solvent, optional)

  • HPLC system with a C30 column for isomer analysis

Procedure:

  • Load a known quantity of the prepared tomato powder into the extraction vessel.

  • Pressurize the system with CO2 to the desired pressure (e.g., 55 MPa).

  • Set the extraction vessel temperature (e.g., 52°C) to optimize for cis-isomer formation.[2]

  • If using a co-solvent, introduce ethanol at a specific flow rate.

  • Initiate the flow of supercritical CO2 through the extraction vessel for a set duration (e.g., 180 minutes).[2]

  • The extracted lycopene is precipitated in the collection vessel by reducing the pressure.

  • Collect the extract and dissolve it in a suitable solvent for HPLC analysis to quantify the all-trans and cis-lycopene isomers.

Ultrasound-Assisted Extraction (UAE) of this compound

Objective: To extract lycopene from a tomato-based matrix using ultrasonication, which can induce isomerization to this compound.

Materials and Equipment:

  • Fresh or freeze-dried tomato sample, homogenized

  • Ultrasonic bath or probe sonicator

  • Extraction solvent (e.g., hexane:acetone:ethanol, 2:1:1 v/v/v) with an antioxidant like BHT.[3]

  • Centrifuge

  • Rotary evaporator

  • HPLC system with a C30 column

Procedure:

  • Mix a known amount of the homogenized tomato sample with the extraction solvent in a flask.

  • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power (e.g., 90 W) for a defined period (e.g., 30 minutes).[3]

  • Maintain a constant temperature during the process (e.g., 30°C) to control isomerization.[10]

  • After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.

  • Collect the supernatant and concentrate it using a rotary evaporator.

  • Redissolve the extract in a suitable solvent for HPLC analysis to determine the isomeric profile.

Microwave-Assisted Extraction (MAE) of this compound

Objective: To rapidly extract lycopene from a tomato-based matrix using microwave energy, which can promote the formation of cis-isomers.

Materials and Equipment:

  • Ground tomato peels or powder

  • Microwave extraction system

  • Extraction solvent (e.g., ethyl acetate)

  • Filtration apparatus

  • Rotary evaporator

  • HPLC system with a C30 column

Procedure:

  • Place a known quantity of the ground tomato material into the microwave extraction vessel.

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).[6]

  • Set the microwave power (e.g., 360 W) and irradiation time (e.g., a few minutes in short bursts).[9]

  • After extraction, allow the mixture to cool and then filter to separate the solid residue.

  • Collect the filtrate and evaporate the solvent using a rotary evaporator.

  • Dissolve the resulting extract in a suitable solvent for HPLC analysis to quantify the different lycopene isomers.

Conventional Solvent Extraction of this compound

Objective: To extract lycopene from a tomato-based matrix using organic solvents, with the potential for isomerization to this compound through thermal processing.

Materials and Equipment:

  • Homogenized tomato sample

  • Extraction solvent (e.g., acetone:ethyl acetate, 1:1 v/v).[7]

  • Shaking water bath or magnetic stirrer

  • Filtration apparatus or centrifuge

  • Rotary evaporator

  • HPLC system with a C30 column

Procedure:

  • Combine a known amount of the homogenized tomato sample with the extraction solvent in a flask.

  • Agitate the mixture for a specified time (e.g., 5 hours) at a controlled temperature (e.g., 40°C).[7] Higher temperatures can be used to intentionally promote isomerization.

  • Separate the liquid extract from the solid residue by filtration or centrifugation.

  • Collect the extract and remove the solvent using a rotary evaporator.

  • Redissolve the obtained oleoresin in a suitable solvent for HPLC analysis to determine the content of this compound and other isomers.

Visualizing the Extraction Workflows

The following diagrams, created using the DOT language, illustrate the general workflows for each extraction technique.

SFE_Workflow start Start: Freeze-dried Tomato Powder extraction Supercritical Fluid Extraction (CO2, Temp, Pressure) start->extraction Load Sample separation Pressure Reduction & Lycopene Precipitation extraction->separation Extract Flow analysis HPLC Analysis (Isomer Quantification) separation->analysis Collect & Dissolve end End: this compound Data analysis->end Generate Results

Caption: Workflow for Supercritical Fluid Extraction (SFE) of this compound.

UAE_Workflow start Start: Homogenized Tomato Sample extraction Ultrasound-Assisted Extraction (Solvent, Sonication) start->extraction Mix separation Centrifugation & Supernatant Collection extraction->separation Process concentration Solvent Evaporation separation->concentration Transfer analysis HPLC Analysis (Isomer Quantification) concentration->analysis Redissolve end End: this compound Data analysis->end Generate Results

Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound.

MAE_Workflow start Start: Ground Tomato Material extraction Microwave-Assisted Extraction (Solvent, Microwave Power) start->extraction Mix separation Filtration extraction->separation Process concentration Solvent Evaporation separation->concentration Collect Filtrate analysis HPLC Analysis (Isomer Quantification) concentration->analysis Redissolve end End: this compound Data analysis->end Generate Results

Caption: Workflow for Microwave-Assisted Extraction (MAE) of this compound.

Solvent_Extraction_Workflow start Start: Homogenized Tomato Sample extraction Solvent Extraction (Solvent, Agitation, Temp) start->extraction Mix separation Filtration/Centrifugation extraction->separation Process concentration Solvent Evaporation separation->concentration Collect Extract analysis HPLC Analysis (Isomer Quantification) concentration->analysis Redissolve end End: this compound Data analysis->end Generate Results

Caption: Workflow for Conventional Solvent Extraction of this compound.

References

A Comparative Analysis of 13-cis-Lycopene and all-trans-Lycopene in Enhancing Cisplatin Efficacy in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the differential efficacy of lycopene isomers in cancer therapy.

Executive Summary

Lycopene, a potent antioxidant carotenoid, has demonstrated the ability to enhance the cytotoxic effects of cisplatin in cancer cells. This sensitization is primarily attributed to the modulation of key signaling pathways involved in apoptosis and cell survival. Although research often does not distinguish between lycopene isomers, studies on bioavailability suggest that cis-isomers, including 13-cis-Lycopene, are more readily absorbed than the all-trans-Lycopene form predominantly found in nature.[1] This suggests a potential for enhanced efficacy of cis-isomers in a therapeutic setting. This guide will delve into the known mechanisms of lycopene-mediated cisplatin sensitization and provide the experimental context for these findings.

Quantitative Data on Lycopene-Mediated Cisplatin Sensitization

The following table summarizes key quantitative data from a study on the synergistic effects of lycopene and cisplatin on HeLa cervical cancer cells. It is important to note that the specific isomer of lycopene used in this study was not specified.

Treatment GroupCell Viability (%)Pro-apoptotic Bax ExpressionAnti-apoptotic Bcl-2 Expression
Control100BaselineBaseline
Lycopene (10 µM)65.6[2][3]Increased[2][3]Decreased[2][3]
Cisplatin (1 µM)71.1[2][3]--
Lycopene + Cisplatin37.4[2][3]Significantly Increased[2][3]Significantly Decreased[2][3]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol outlines the methodology used to assess the viability of cancer cells following treatment with lycopene and cisplatin.

  • Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight to allow for cell attachment.

  • Treatment: Cells are treated with lycopene (10 µM), cisplatin (1 µM), or a combination of both for 72 hours. A control group receives no treatment.

  • MTS Reagent Addition: Following the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader. The amount of formazan product is directly proportional to the number of viable cells.

Western Blot Analysis

This protocol details the procedure for analyzing the expression of key proteins involved in apoptosis and cell signaling.

  • Cell Lysis: After treatment, HeLa cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bax, Bcl-2, NF-κB p65, and Nrf2.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.

Signaling Pathways and Mechanisms

Lycopene enhances cisplatin's anticancer activity by modulating critical signaling pathways that control cell survival and apoptosis. The primary mechanisms involve the inhibition of the pro-survival NF-κB pathway and the activation of the Nrf2-mediated antioxidant response.

NF-κB Signaling Pathway

Cisplatin treatment can inadvertently activate the NF-κB signaling pathway, which promotes cell survival and can contribute to drug resistance. Lycopene co-treatment effectively suppresses this activation. By inhibiting the nuclear translocation of the NF-κB p65 subunit, lycopene prevents the transcription of anti-apoptotic genes like Bcl-2, thereby promoting cisplatin-induced cell death.

NF_kB_Pathway cluster_nucleus Nuclear Events Cisplatin Cisplatin IKK IKK Cisplatin->IKK Activates Lycopene Lycopene (13-cis or all-trans) Lycopene->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Bcl-2) Nucleus->Anti_Apoptotic_Genes Activates Transcription Apoptosis_Inhibition Inhibition of Apoptosis Anti_Apoptotic_Genes->Apoptosis_Inhibition

Caption: Lycopene inhibits cisplatin-induced NF-κB activation.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of cellular antioxidant responses. Lycopene has been shown to activate Nrf2, leading to the expression of antioxidant enzymes.[2] This action may seem counterintuitive in the context of cancer therapy, as antioxidants can sometimes protect cancer cells. However, in the case of cisplatin co-treatment, lycopene-mediated Nrf2 activation appears to contribute to the overall cytotoxic effect, though the precise mechanism remains to be fully elucidated. It is hypothesized that the modulation of the cellular redox state by lycopene sensitizes the cells to cisplatin-induced DNA damage.

Nrf2_Pathway cluster_nucleus Nuclear Events Lycopene Lycopene (13-cis or all-trans) Keap1 Keap1 Lycopene->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Transcription

Caption: Lycopene activates the Nrf2 antioxidant response pathway.

Discussion and Future Directions

The available evidence strongly suggests that lycopene is a promising agent for enhancing the efficacy of cisplatin in cancer treatment. The observed effects on cell viability, apoptosis, and key signaling pathways provide a solid foundation for its potential clinical application.

A critical gap in the current research is the lack of studies directly comparing the cisplatin-sensitizing capabilities of this compound and all-trans-Lycopene. Given that cis-isomers of lycopene exhibit superior bioavailability, it is plausible that this compound could be more effective than its all-trans counterpart in a clinical setting.[1] Future research should focus on head-to-head comparisons of these isomers in various cancer cell lines and in vivo models. Such studies would provide invaluable data for optimizing the therapeutic use of lycopene in combination with chemotherapy.

Furthermore, a deeper investigation into the downstream effects of Nrf2 activation by lycopene in the context of cisplatin co-treatment is warranted to fully understand its role in the observed synergistic cytotoxicity.

References

Safety Operating Guide

Proper Disposal of 13-cis-Lycopene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 13-cis-Lycopene, a geometric isomer of the naturally occurring carotenoid, Lycopene. While Lycopene and its isomers are not generally classified as hazardous substances, responsible handling and disposal are essential to maintain a safe and compliant laboratory environment.[1][2]

Key Properties and Handling Considerations

This compound, like other carotenoids, is sensitive to environmental factors that can lead to its degradation. Understanding these properties is crucial for both its storage and disposal.

Table 1: Key Properties and Handling of Lycopene Isomers

PropertyInformationSource
Sensitivity Sensitive to air, light, and heat.[1][3][1][3]
Degradation Pathways Prone to oxidation and isomerization when exposed to air, light, or heat.[4][5][4][5]
Recommended Storage Store in a cool, dark place, preferably under an inert gas.[1][6][1][6]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment to prevent skin and eye contact.

  • Gloves: Use appropriate chemical-resistant gloves. Ensure proper glove removal technique to avoid skin contact.[1]

  • Eye Protection: Wear safety glasses or goggles that are approved under appropriate government standards (e.g., NIOSH or EN 166).[1][6]

  • Lab Coat: A standard laboratory coat is recommended to protect clothing.[1]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound.

  • Collection of Spilled Material: In the event of a spill, carefully sweep up the solid this compound. It is important to avoid the formation of dust during this process.[1][7]

  • Containerization: Place the collected material in a suitable, clearly labeled, and closed container for disposal.[7] It is best practice to leave chemicals in their original containers to avoid misidentification. Do not mix with other waste.

  • Waste Characterization: Although Lycopene is not typically classified as hazardous waste, it is the responsibility of the waste generator to make an accurate hazardous waste determination based on institutional and local regulations.

  • Disposal Pathway: Waste material must be disposed of in accordance with national and local regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste. Some institutions may permit the disposal of non-regulated chemicals like carotenoids in the regular trash.[8]

Experimental Protocols

This document does not cite specific experiments but provides general safety and disposal information. For experimental protocols involving this compound, researchers should consult their specific experimental designs and institutional safety guidelines.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Unwanted Material? ppe->spill collect Carefully sweep up solid, avoiding dust formation spill->collect containerize Place in a labeled, sealed container collect->containerize consult_ehs Consult Institutional EHS Guidelines and Local Regulations containerize->consult_ehs hazardous Is it classified as hazardous waste? consult_ehs->hazardous hazardous_disposal Dispose as Hazardous Chemical Waste hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Waste (e.g., regular trash if permitted) hazardous->non_hazardous_disposal No end End of Disposal Process hazardous_disposal->end non_hazardous_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 13-cis-Lycopene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 13-cis-Lycopene, ensuring safe handling and proper disposal is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Operational Plan: Handling this compound

This compound, a geometric isomer of lycopene, is a red, crystalline powder. While not classified as a hazardous substance, proper handling is crucial to minimize exposure and maintain the compound's integrity, as it is sensitive to light, heat, and oxygen.[1]

1. Engineering Controls:

  • Work in a well-ventilated area. To prevent inhalation of dust, the use of a laboratory fume hood or a local exhaust ventilation system is recommended.[2]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles. If there is a splash hazard, a face shield is also recommended.

  • Hand Protection: Use impervious chemical-resistant gloves.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved dust respirator should be worn.[2]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact. In situations with a higher risk of exposure, protective boots may be necessary.

3. Handling Procedures:

  • Avoid the formation of dust.[2]

  • Minimize exposure to light, heat, and air to prevent isomerization and degradation.[1] Store in a tightly closed, light-proof container under an inert gas, such as nitrogen or argon, and in a freezer.

  • After handling, wash hands thoroughly.

  • Contaminated clothing should be removed and washed before reuse.[2]

4. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.

  • In case of skin contact: Wash off with soap and plenty of water.[2][3] Remove contaminated clothing. If skin irritation occurs, get medical advice.

  • If inhaled: Move the person into fresh air.[2][3] If not breathing, give artificial respiration.[2][3] If you feel unwell, seek medical advice.

  • If swallowed: Rinse mouth with water.[2][3] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2][3] If feeling unwell, consult a doctor.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of waste material in accordance with national and local regulations. Do not mix with other waste.

  • Contaminated Containers: Handle uncleaned containers as you would the product itself. Leave chemicals in their original containers for disposal. Do not let the product enter drains.

Quantitative Safety Data Summary

ParameterValueSource
Physical State Solid, Crystal - Powder
Color Red
Melting Point 169°C (decomposes)
CAS Number 502-65-8 (for Lycopene)
Hazard Class Not a hazardous substance or mixture[3]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage cluster_disposal Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) - Safety Glasses - Gloves - Lab Coat - Dust Respirator (if needed) A->B C Work in a well-ventilated area (Fume Hood) B->C Proceed to Handling D Handle away from light and heat C->D E Weigh and handle as needed, avoiding dust generation D->E F Store in a tightly sealed, light-proof container under inert gas E->F Storage H Clean work area E->H Cleanup K Collect waste in a labeled, sealed container E->K Waste Collection G Place in freezer for storage F->G I Remove and dispose of PPE properly H->I J Wash hands thoroughly I->J L Dispose of according to institutional and local regulations K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.